Product packaging for 4-Cyclopropyl-3-methylaniline(Cat. No.:CAS No. 1208091-47-7)

4-Cyclopropyl-3-methylaniline

Cat. No.: B1528669
CAS No.: 1208091-47-7
M. Wt: 147.22 g/mol
InChI Key: ANNKRWAGEJSSIF-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-methylaniline is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B1528669 4-Cyclopropyl-3-methylaniline CAS No. 1208091-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyl-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-6-9(11)4-5-10(7)8-2-3-8/h4-6,8H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNKRWAGEJSSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208091-47-7
Record name 4-cyclopropyl-3-methylaniline
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Cyclopropyl-3-methylaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-cyclopropyl-3-methylaniline, a key intermediate in the pharmaceutical and agrochemical industries. This document delves into the compound's structural features, spectroscopic signature, synthesis methodologies, and reactivity profile. Furthermore, it explores the significant role of the cyclopropyl motif in medicinal chemistry, contextualizing the utility of this compound in modern drug discovery and development. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Introduction

This compound, with the CAS number 1208091-47-7, is an aromatic amine that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique structure, featuring a sterically demanding cyclopropyl group adjacent to a methyl-substituted aniline ring, provides a valuable scaffold for the development of novel therapeutic agents and agrochemicals.[2][3] The presence of the cyclopropyl moiety can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule, such as increased metabolic stability and enhanced potency, making this compound a sought-after intermediate.[2] This guide aims to be a thorough resource for scientists, providing critical data and procedural insights to facilitate its effective use in research and development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and formulation. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃N[1][4]
Molecular Weight 147.22 g/mol [1][4]
CAS Number 1208091-47-7[1]
Appearance Not explicitly stated, but related anilines are typically colorless to pale yellow liquids or solids.
Purity ≥ 95% (as offered by commercial suppliers)[3][4]
Storage 2-8°C, under an inert atmosphere, and protected from light.[3]
Predicted XlogP 2.5[1]
Topological Polar Surface Area 26 Ų[1]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a full experimental spectrum is not publicly available, predicted data and analysis of related structures provide a reliable spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the cyclopropyl protons, and the amine protons. The aromatic protons would appear as multiplets in the downfield region (typically 6.5-7.5 ppm). The methyl group would present as a singlet around 2.0-2.3 ppm. The cyclopropyl protons would exhibit complex multiplets in the upfield region (typically 0.5-1.0 ppm for the CH₂ groups and 1.5-2.0 ppm for the CH proton). The amine protons would show a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons would resonate in the range of 110-150 ppm. The methyl carbon would appear around 15-20 ppm. The cyclopropyl carbons would be observed in the upfield region, typically between 5 and 15 ppm for the CH₂ carbons and 10-20 ppm for the CH carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include:

  • N-H stretching: A pair of medium to strong bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

  • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ for the methyl and cyclopropyl groups.

  • C=C stretching (aromatic): Absorptions in the 1500-1600 cm⁻¹ region.

  • N-H bending: A band around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometric analysis would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 147. Subsequent fragmentation would likely involve the loss of a methyl group or cleavage of the cyclopropyl ring. Predicted collision cross-section data for various adducts are available, which can be useful for identification in complex matrices.[2]

Synthesis and Reactivity

Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and analogous preparations. A common strategy involves the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.

Proposed Synthetic Workflow:

Synthesis_Workflow A 4-Bromo-3-methylaniline C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->C Reactant 1 B Cyclopropylboronic acid B->C Reactant 2 D This compound C->D Suzuki-Miyaura Coupling

Figure 1. Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-bromo-3-methylaniline (1.0 eq) in a suitable solvent system such as a mixture of toluene and water, add cyclopropylboronic acid (1.2-1.5 eq) and a base, typically an aqueous solution of potassium carbonate or sodium carbonate (2.0-3.0 eq).

  • Degassing: The reaction mixture should be thoroughly degassed by bubbling with an inert gas like argon or nitrogen for 15-30 minutes to remove any dissolved oxygen which can deactivate the palladium catalyst.

  • Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more modern catalyst system like Pd(dppf)Cl₂, to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Causality in Experimental Choices:

  • Choice of Catalyst and Base: The selection of the palladium catalyst and base is crucial for the efficiency of the Suzuki-Miyaura coupling. The catalyst's ligand sphere influences its reactivity and stability, while the base is required to activate the boronic acid.

  • Inert Atmosphere: The necessity of an inert atmosphere is to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle.

Reactivity Profile

The reactivity of this compound is primarily dictated by the nucleophilic character of the amino group and the potential for electrophilic substitution on the aromatic ring.

  • N-Alkylation and N-Acylation: The primary amine can readily undergo reactions with alkyl halides or acyl chlorides to form the corresponding secondary or tertiary amines and amides, respectively. These reactions are fundamental for incorporating the this compound scaffold into larger molecules.

  • Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups onto the aromatic ring.

  • Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution, with the amino group being a strong ortho-, para-director. The positions ortho to the amino group are the most likely sites for substitution reactions like halogenation, nitration, and sulfonation.

Applications in Drug Development and Agrochemicals

This compound serves as a pivotal intermediate in the synthesis of various biologically active molecules.[2][3]

  • Pharmaceuticals: It is a key component in the development of active pharmaceutical ingredients (APIs) for a range of therapeutic areas, including central nervous system disorders and inflammatory diseases.[3] The cyclopropyl group is often introduced to block metabolic pathways, thereby increasing the drug's half-life, and to provide conformational rigidity, which can lead to enhanced binding affinity and selectivity for its biological target.

  • Agrochemicals: This compound is also utilized in the synthesis of modern herbicides and fungicides.[3] The stability and reactivity of the aniline moiety make it suitable for various coupling reactions used in the construction of complex agrochemical structures.[3]

Logical Relationship of Cyclopropyl Group to Drug Efficacy:

Drug_Efficacy A Cyclopropyl Group in Active Molecule B Increased Metabolic Stability A->B C Conformational Rigidity A->C D Enhanced Potency and Selectivity B->D C->D

Figure 2. Contribution of the cyclopropyl moiety to improved drug properties.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Skin and Body Protection: A lab coat should be worn to prevent skin contact.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If inhaled: Move the person into fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique structural features, particularly the presence of the cyclopropyl group, offer distinct advantages in the design of novel molecules with enhanced biological activity and improved pharmacokinetic profiles. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and essential safety information to aid researchers in its effective and safe utilization. As the demand for more sophisticated and effective chemical entities grows, the importance of such well-characterized building blocks will undoubtedly continue to increase.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C10H13N).
  • MySkinRecipes. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Physical Properties of 4-Cyclopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the nuanced understanding of a molecule's physical properties is paramount to its successful application. This guide provides a comprehensive technical overview of 4-Cyclopropyl-3-methylaniline, a compound of increasing interest due to its unique structural motifs. As a Senior Application Scientist, the following discourse is structured to not only present empirical data but also to provide insights into the causality behind these properties and the methodologies for their determination. This document is intended to serve as a practical and authoritative resource for professionals in the field.

Molecular Identity and Structure

This compound is an aromatic amine characterized by a benzene ring substituted with a cyclopropyl group at the 4-position, a methyl group at the 3-position, and an amino group at the 1-position.

Molecular Structure:

Caption: 2D structure of this compound.

This unique combination of a strained cyclopropyl ring and an electron-donating amino group on an aromatic core imparts specific electronic and steric properties that are of significant interest in drug design and the synthesis of novel organic materials.[1]

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 1208091-47-7[2]
Molecular Formula C₁₀H₁₃N[2]
Molecular Weight 147.22 g/mol [2]
InChIKey ANNKRWAGEJSSIF-UHFFFAOYSA-N[2]
Canonical SMILES CC1=C(C=CC(=C1)N)C2CC2[2]

Physicochemical Properties

The physical state, solubility, and thermal properties of this compound are critical parameters for its handling, formulation, and reaction chemistry. While specific experimental data for this compound is not widely published, we can infer its likely properties based on the general characteristics of aromatic amines and provide protocols for their empirical determination.[3][4][5]

Table 2: Summary of Physical Properties

PropertyPredicted/Inferred ValueExperimental Protocol
Physical State Colorless to pale yellow liquid or low-melting solid at room temperature.[3]Visual Inspection at Standard Ambient Temperature and Pressure (SATP).
Melting Point Not available. Expected to be a low-melting solid.Capillary Melting Point Determination.[6]
Boiling Point Not available. Expected to be a high-boiling liquid.Thiele Tube or Distillation Method.[4][7]
Density Not available.Pycnometer or Hydrometer Measurement.
Solubility Soluble in common organic solvents (e.g., ethanol, ether, benzene); sparingly soluble in water.[1][3][8]Miscibility Testing with a Range of Solvents.
pKa Not available.Potentiometric Titration.
Solubility Profile: A Balance of Polarity and Hydrophobicity

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For this compound, the presence of the polar amino group allows for hydrogen bonding with protic solvents like water.[3] However, the molecule is dominated by the nonpolar aromatic ring and the hydrophobic cyclopropyl and methyl groups. This dual nature results in good solubility in a range of organic solvents, from polar to nonpolar, while its aqueous solubility is expected to be limited.[1][8][9]

Experimental Protocol: Determination of Solubility

This protocol provides a standardized method for qualitatively and quantitatively assessing the solubility of this compound.

Objective: To determine the approximate solubility of this compound in various solvents at ambient temperature.

Materials:

  • This compound

  • A selection of solvents: Water, Ethanol, Methanol, Acetone, Dichloromethane, Toluene, Hexane

  • Vials with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Qualitative Assessment:

    • To a series of labeled vials, add approximately 10 mg of this compound.

    • Add 1 mL of each solvent to the respective vials.

    • Vortex each vial for 30 seconds.

    • Visually inspect for complete dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."

  • Quantitative Assessment (for solvents showing good solubility):

    • Accurately weigh a known amount of this compound (e.g., 50 mg) into a vial.

    • Add the chosen solvent in small, measured increments (e.g., 0.1 mL).

    • After each addition, cap the vial and vortex until the solid is fully dissolved.

    • The total volume of solvent required to dissolve the solid is recorded.

    • Calculate the solubility in mg/mL.

Causality: The interplay between the polar amino group and the nonpolar hydrocarbon framework dictates the solubility. In nonpolar solvents like hexane and toluene, van der Waals forces will be the primary intermolecular interaction. In polar aprotic solvents like acetone and dichloromethane, dipole-dipole interactions will dominate. In polar protic solvents such as ethanol, hydrogen bonding between the amino group and the solvent's hydroxyl group will significantly contribute to solubility.

Spectroscopic Characterization

Spectroscopic data is the fingerprint of a molecule, providing unequivocal evidence of its structure and purity. The following sections detail the expected spectral characteristics of this compound and the methodologies for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum:

  • Aromatic Protons (Ar-H): Signals are expected in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to distinct splitting patterns (singlets, doublets, or multiplets).

  • Amino Protons (-NH₂): A broad singlet is anticipated, typically in the range of δ 3.5-4.5 ppm. The chemical shift can be concentration-dependent and the signal may exchange with D₂O.

  • Methyl Protons (-CH₃): A singlet is expected around δ 2.0-2.5 ppm.

  • Cyclopropyl Protons (-CH- and -CH₂-): Complex multiplets are expected in the upfield region, typically between δ 0.5-1.5 ppm, due to the unique magnetic environment of the strained ring.

Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons (Ar-C): Signals will appear in the δ 110-150 ppm region. The carbon attached to the nitrogen will be deshielded, while the others will show shifts dependent on their position relative to the substituents.

  • Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around δ 15-25 ppm.

  • Cyclopropyl Carbons (-CH- and -CH₂-): These carbons will resonate at high field, typically in the range of δ 5-20 ppm.

Experimental Protocol: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Cap the tube and ensure homogeneity by gentle inversion.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

  • Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.

  • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine.

  • C-H Stretching (Aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic - Methyl and Cyclopropyl): Absorptions just below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • N-H Bending: A band around 1600 cm⁻¹.

  • C-N Stretching: An absorption in the 1250-1350 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of 147.22 g/mol .

  • Fragmentation Pattern: Common fragmentation pathways for anilines involve the loss of hydrogen, HCN, and cleavage of the alkyl substituents. The cyclopropyl group may undergo ring-opening upon ionization.

Synthetic Considerations

A plausible synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is well-suited for introducing the cyclopropyl group onto the aromatic ring.[10][11][12]

Proposed Synthetic Pathway:

A potential starting material is 4-bromo-3-methylaniline. This can be coupled with cyclopropylboronic acid in the presence of a palladium catalyst and a suitable base.[13][14]

Synthesis_Pathway start 4-Bromo-3-methylaniline product This compound start->product Suzuki-Miyaura Coupling reagent Cyclopropylboronic Acid reagent->product catalyst Pd Catalyst, Base catalyst->product

Sources

A Comprehensive Technical Guide to 4-Cyclopropyl-3-methylaniline: Synthesis, Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, conformationally constrained moieties can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the cyclopropyl group has garnered significant attention for its ability to enhance potency, improve metabolic stability, and fine-tune physicochemical properties. This guide provides an in-depth technical overview of 4-cyclopropyl-3-methylaniline, a key building block in the synthesis of advanced pharmaceutical intermediates. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to offer a comprehensive resource for researchers in drug development.

The IUPAC name for the compound is This compound .[1] It is a substituted aniline featuring a cyclopropyl and a methyl group on the benzene ring. This unique combination of a small, rigid cyclopropyl ring and a lipophilic methyl group makes it an attractive scaffold for the design of novel therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective utilization in drug discovery workflows. The key properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1208091-47-7[2][3]
Molecular Formula C₁₀H₁₃N[3]
Molecular Weight 147.22 g/mol [1][3]
Appearance Not specified, likely a liquid or low-melting solid
Storage 2-8°C, protected from light and moisture[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, culminating in a palladium-catalyzed cross-coupling reaction. A plausible and efficient synthetic route involves the initial preparation of a halogenated precursor, 4-bromo-3-methylaniline, followed by a Suzuki-Miyaura coupling with cyclopropylboronic acid.

Part 1: Synthesis of 4-Bromo-3-methylaniline

The synthesis of the key intermediate, 4-bromo-3-methylaniline, can be accomplished via the reduction of a commercially available nitrotoluene derivative.

Reaction Scheme:

Sources

An In-depth Technical Guide to 4-Cyclopropyl-3-methylaniline (CAS No. 1208091-47-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropyl-3-methylaniline, registered under CAS number 1208091-47-7, is a substituted aniline derivative that has garnered significant interest as a versatile building block in medicinal chemistry and agrochemical synthesis.[1] Its unique structural combination of a cyclopropyl ring and a methyl group on the aniline scaffold provides a valuable platform for the development of novel bioactive molecules. The cyclopropyl moiety, in particular, is a well-regarded bioisostere for phenyl rings and other functional groups, often conferring improved metabolic stability, potency, and desirable physicochemical properties to parent molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in chemical synthesis and drug design.

PropertyValueSource
CAS Number 1208091-47-7[2][3]
Molecular Formula C₁₀H₁₃N[1][2]
Molecular Weight 147.22 g/mol [1][2]
IUPAC Name This compound[2]
SMILES CC1=C(C=CC(=C1)N)C2CC2[2]
Predicted XlogP 2.5[2]
Topological Polar Surface Area 26 Ų[2]
Storage Temperature 2-8℃[1]

Synthesis of this compound

The primary synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds.

Conceptual Workflow for Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) 4-Bromo-2-methylaniline->Pd_catalyst Cyclopropylboronic_acid Cyclopropylboronic acid Cyclopropylboronic_acid->Pd_catalyst Product This compound Pd_catalyst->Product Reaction Base Base (e.g., K₃PO₄) Base->Pd_catalyst Solvent Solvent (e.g., Toluene/H₂O) Solvent->Pd_catalyst Purification Purification (e.g., Column Chromatography) Product->Purification Final_Product Final_Product Purification->Final_Product Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, adapted from procedures for similar transformations.[4][5][6]

Materials:

  • 4-Bromo-2-methylaniline

  • Cyclopropylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-bromo-2-methylaniline (1.0 mmol), cyclopropylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add toluene (8 mL) and deionized water (2 mL) to the flask via syringe.

  • The reaction mixture is stirred vigorously and heated to 90 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 12 hours), the mixture is cooled to room temperature.

  • The reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons, the cyclopropyl protons, and the amine protons. The aromatic protons will likely appear as multiplets in the range of 6.5-7.5 ppm. The methyl protons should present as a singlet around 2.2-2.5 ppm. The cyclopropyl protons will exhibit complex multiplets in the upfield region, typically between 0.5-1.0 ppm. The amine protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methyl carbon, and the cyclopropyl carbons. Aromatic carbons typically resonate in the 110-150 ppm range. The methyl carbon signal is expected around 15-25 ppm, and the cyclopropyl carbons will appear at higher field strengths.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 147. The fragmentation pattern of anilines often involves the loss of a hydrogen atom to form a stable [M-1]⁺ ion. Further fragmentation may occur, providing structural information. For aniline itself, a common fragmentation pathway involves the loss of ammonia to generate a benzene radical cation.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for the amine and aromatic functionalities.

  • N-H Stretching: Primary aromatic amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[8]

  • C-N Stretching: A strong C-N stretching vibration for aromatic amines is expected in the range of 1250-1335 cm⁻¹.[9]

  • Aromatic C-H Stretching: Bands for aromatic C-H stretching will appear above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Aromatic ring C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Applications in Drug Discovery and Agrochemicals

This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds.

Pharmaceutical Applications

This compound is particularly valuable in the development of Active Pharmaceutical Ingredients (APIs) targeting central nervous system disorders and inflammatory conditions.[1] The strategic incorporation of the this compound moiety can enhance the selectivity and potency of drug candidates.[1] Its structural features are often found in kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways, which are frequently dysregulated in diseases such as cancer.

Drug_Discovery_Pathway Start This compound Step1 Chemical Modification (e.g., Acylation, Alkylation) Start->Step1 Step2 Coupling Reactions (e.g., Amide bond formation) Step1->Step2 Step3 Lead Compound Generation Step2->Step3 Step4 Biological Screening (e.g., Kinase Assays) Step3->Step4 Step5 Lead Optimization Step4->Step5 End Drug Candidate Step5->End

Caption: Role in a typical drug discovery workflow.

Agrochemical Applications

In the agrochemical industry, this compound is utilized in the preparation of certain herbicides and fungicides.[1] The stability and reactivity of this compound in coupling reactions make it a suitable precursor for complex agrochemical structures.[1]

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin irritation and serious eye damage.[2] May also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both the pharmaceutical and agrochemical sectors. Its synthesis, primarily through the robust Suzuki-Miyaura cross-coupling reaction, is well-established. A comprehensive understanding of its physicochemical properties, analytical characterization, and safe handling procedures is essential for its effective utilization in research and development. The continued exploration of this building block is likely to lead to the discovery of new and improved therapeutic agents and crop protection products.

References

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  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). ResearchGate.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). PubMed.
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An In-Depth Technical Guide to 4-Cyclopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 4-Cyclopropyl-3-methylaniline in Modern Medicinal Chemistry

This compound, a seemingly unassuming aromatic amine, has emerged as a pivotal building block in the landscape of contemporary drug discovery and development. Its unique structural amalgamation of a rigid cyclopropyl group and a methylated aniline core imparts desirable physicochemical properties to parent molecules, influencing their metabolic stability, target-binding affinity, and overall pharmacokinetic profile. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this valuable intermediate, from its fundamental properties to its synthesis and critical applications. The causality behind experimental choices and the validation of analytical methodologies are emphasized throughout, ensuring a scientifically robust and practical resource.

Section 1: Core Molecular Attributes

This compound is a substituted aniline that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] Its molecular structure is characterized by a benzene ring substituted with an amino group, a methyl group, and a cyclopropyl group.

Physicochemical and Structural Data

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in synthesis and for ensuring safe handling. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 147.22 g/mol [2][3]
Molecular Formula C₁₀H₁₃N[2][3]
CAS Number 1208091-47-7[2]
Monoisotopic Mass 147.1048 Da[2]
XLogP3-AA 2.5[2]
Hydrogen Bond Donor Count 1[2]
Storage Temperature 2-8°C[1]

Section 2: Synthesis and Mechanistic Considerations

The efficient synthesis of this compound is crucial for its application in multi-step drug development programs. The most prevalent and industrially scalable approach involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is favored for its broad substrate scope and functional group tolerance, allowing for the formation of the critical carbon-nitrogen bond with high efficiency.[4]

The Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the active catalyst.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R-NH₂ RedElim Reductive Elimination Complex AmineCoord->RedElim - HX (Base) RedElim->Pd0 Ar-NH-R Product This compound ArylHalide 4-Bromo-1-cyclopropyl- 2-methylbenzene Amine Ammonia Source (e.g., NH₃, Benzophenone Imine) caption Buchwald-Hartwig Amination for this compound Synthesis

Caption: A generalized workflow for the synthesis of this compound via the Buchwald-Hartwig amination.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of this compound is designed to be self-validating, with in-process controls to ensure reaction completion and product purity.

Materials:

  • 4-Bromo-1-cyclopropyl-2-methylbenzene

  • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent)[4]

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Nitrogen gas

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.05 equiv.), BINAP (0.08 equiv.), and Cs₂CO₃ (2.0 equiv.). Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

  • Reactant Addition: Add 4-Bromo-1-cyclopropyl-2-methylbenzene (1.0 equiv.) and the chosen ammonia source (1.5 equiv.) to the flask under a positive flow of nitrogen.

  • Solvent Addition: Add anhydrous toluene (10 volumes) to the flask via syringe.

  • Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

  • Reaction: Heat the mixture to 110°C and stir vigorously for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite®. Wash the Celite® pad with toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield this compound.

Section 3: Applications in Drug Development

This compound is a crucial intermediate in the synthesis of a number of active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders and inflammatory conditions.[1] The cyclopropyl moiety is a well-regarded bioisostere for a phenyl ring, offering improved metabolic stability and reduced off-target toxicity.

While specific, publicly disclosed synthetic routes for marketed drugs are often proprietary, the structural motif of this compound is found in several patented compounds, particularly within the class of Janus kinase (JAK) inhibitors.[5][6][7][8] These inhibitors are a class of targeted immunomodulators used in the treatment of autoimmune diseases such as rheumatoid arthritis and myelofibrosis.[9]

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Mass Spectrometry (MS): GC-MS is a powerful technique for determining the molecular weight and fragmentation pattern of the compound, providing further confirmation of its identity.[12][13][14] The expected molecular ion peak would be at m/z 147.[2]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for the analysis of anilines.[15]

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is also a suitable method for purity determination and for monitoring reaction progress.[16]

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample This compound (from synthesis) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS HPLC HPLC (Purity) Sample->HPLC GC GC (Purity) Sample->GC Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity GC->Purity caption A typical analytical workflow for the characterization of this compound.

Caption: A typical analytical workflow for the characterization of this compound.

Section 5: Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[2][3]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[17]

  • Hand Protection: Wear compatible chemical-resistant gloves.[17]

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[18]

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If inhalation is a risk, a NIOSH-approved respirator should be used.[17]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[19] Recommended storage temperature is 2-8°C.[1]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[17]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.[17]

References

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4-Cyclopropyl-3-methylaniline synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Cyclopropyl-3-methylaniline

Introduction

This compound is a highly valuable substituted aniline that serves as a critical structural motif in modern medicinal and agricultural chemistry. Its unique combination of a lipophilic cyclopropyl group adjacent to a methyl-substituted aniline ring makes it a sought-after intermediate. It is particularly prominent in the development of Active Pharmaceutical Ingredients (APIs) targeting central nervous system disorders and inflammation, where the cyclopropyl group can enhance metabolic stability and binding affinity.[1] Furthermore, its derivatives are utilized in the synthesis of advanced herbicides and fungicides.[1]

This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the strategic and mechanistic details of each route, emphasizing the rationale behind experimental choices to provide a field-proven perspective on its synthesis.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound hinges on the strategic formation of one of two key bonds: the aryl-cyclopropyl (C-C) bond or the aryl-nitrogen (C-N) bond. A retrosynthetic analysis reveals two primary strategic approaches:

  • Strategy A: Cyclopropylation of a Pre-functionalized Aniline. This approach begins with a 3-methylaniline derivative and introduces the cyclopropyl group at the C4 position. This is often achieved via modern cross-coupling chemistry.

  • Strategy B: Amination of a Pre-functionalized Cyclopropylarene. This strategy involves synthesizing the 4-cyclopropyl-2-methyl-substituted aromatic core first, followed by the introduction of the amino group. This can be accomplished either by direct amination or by reduction of a nitro precursor.

The following sections will explore detailed synthetic pathways derived from these core strategies.

G Target This compound A Strategy A: Cyclopropylation Target->A B Strategy B: Amination Target->B Aniline_Precursor 4-Halo-3-methylaniline A->Aniline_Precursor Disconnect Cyclopropyl_Precursor 1-Halo-4-cyclopropyl-2-methylbenzene B->Cyclopropyl_Precursor Disconnect (Direct Amination) Nitro_Precursor 4-Cyclopropyl-3-methyl-1-nitrobenzene B->Nitro_Precursor Disconnect (Reduction) C-C_Bond C-C Bond Formation (e.g., Suzuki Coupling) Aniline_Precursor->C-C_Bond C-N_Bond C-N Bond Formation (e.g., Buchwald-Hartwig) Cyclopropyl_Precursor->C-N_Bond Reduction Nitro Group Reduction Nitro_Precursor->Reduction C-C_Bond->Target Form C-N_Bond->Target Form Reduction->Target Form

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is arguably the most efficient and versatile method for forming the key aryl-cyclopropyl bond (Strategy A).[2][3] This pathway is favored for its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of the required building blocks.[3][4]

Mechanistic Rationale

The reaction couples an aryl halide, such as 4-bromo-2-methylaniline, with cyclopropylboronic acid. The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states, facilitating three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

  • Transmetalation: The cyclopropyl group is transferred from the boron atom to the palladium center.

  • Reductive Elimination: The desired C-C bond is formed, yielding this compound and regenerating the Pd(0) catalyst.

The choice of ligand is critical; bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) are often employed to accelerate the reductive elimination step and stabilize the catalytic species.[3] The presence of a base (e.g., K₃PO₄) is essential for the activation of the boronic acid.

G Start 4-Bromo-2-methylaniline Reagent + Cyclopropylboronic Acid Product This compound Start->Product Catalyst Pd(OAc)₂ / PCy₃ Base (K₃PO₄) Solvent (Toluene/H₂O)

Caption: Workflow for Suzuki-Miyaura synthesis pathway.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-2-methylaniline[5]

  • Cyclopropylboronic acid[3][6]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Toluene and Water (degassed)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-methylaniline (1.0 eq), cyclopropylboronic acid (1.3 eq), and potassium phosphate (3.0 eq).

  • Add palladium(II) acetate (0.05 eq) and tricyclohexylphosphine (0.10 eq).

  • Add a degassed mixture of toluene and water (e.g., 10:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Following Strategy B, the Buchwald-Hartwig amination is a powerful method for constructing the C-N bond.[7][8] This reaction has revolutionized aromatic amine synthesis due to its broad substrate scope and high efficiency, replacing harsher classical methods.[7][9]

Mechanistic Rationale

This pathway involves the palladium-catalyzed coupling of an aryl halide (1-bromo-4-cyclopropyl-2-methylbenzene) with an ammonia source. The catalytic cycle is analogous to the Suzuki coupling but focuses on C-N bond formation.[10]

  • Oxidative Addition: A Pd(0) complex adds to the aryl halide.

  • Amine Coordination & Deprotonation: The amine (or ammonia equivalent) coordinates to the palladium center and is deprotonated by a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu).

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

The success of this reaction relies heavily on specialized, bulky, and electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) that facilitate the challenging C-N reductive elimination step.[9][11]

G Start 1-Bromo-4-cyclopropyl-2-methylbenzene Reagent + Ammonia Source (e.g., NH₃ or equivalent) Product This compound Start->Product Catalyst Pd₂(dba)₃ / Ligand (e.g., BINAP) Base (NaOtBu) Solvent (Toluene)

Caption: Workflow for Buchwald-Hartwig synthesis pathway.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

Materials:

  • 1-Bromo-4-cyclopropyl-2-methylbenzene (requires prior synthesis)

  • Ammonia (gas or solution) or an ammonia equivalent (e.g., benzophenone imine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge a pressure-rated reaction vessel with 1-bromo-4-cyclopropyl-2-methylbenzene (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), BINAP (0.02-0.10 eq), and NaOtBu (1.2-1.5 eq).

  • Add anhydrous toluene.

  • If using an ammonia equivalent like benzophenone imine, add it to the vessel (1.1 eq). If using ammonia gas, seal the vessel and charge it to the desired pressure.

  • Heat the mixture to 100-120 °C for 12-24 hours.

  • After cooling, carefully vent the vessel. If an imine was used, the reaction mixture must be treated with an acid (e.g., HCl) to hydrolyze the imine and release the primary aniline.

  • Perform an aqueous workup, extracting the product into an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Pathway 3: Reduction of a Nitroarene Precursor

This classical yet highly reliable pathway (Strategy B) involves the synthesis of a nitro-substituted intermediate, 4-cyclopropyl-3-methyl-1-nitrobenzene, followed by its reduction to the target aniline. The reduction of an aromatic nitro group is one of the most robust and high-yielding transformations in organic synthesis.

Synthetic Rationale

The key nitro-intermediate is first synthesized, typically via a Suzuki-Miyaura coupling between 4-bromo-2-methyl-1-nitrobenzene and cyclopropylboronic acid. The subsequent reduction step can be achieved using various methods:

  • Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (H₂/Pd-C) catalyst. This is a clean method with water as the only byproduct.

  • Metal-Acid Reduction: Using metals like tin (Sn), tin(II) chloride (SnCl₂), or iron (Fe) in the presence of a strong acid like HCl. This method is cost-effective and highly effective but requires a more rigorous workup to remove metal salts.

G Start 4-Cyclopropyl-3-methyl-1-nitrobenzene Reagent Reducing Agent Product This compound Start->Product Conditions e.g., H₂/Pd-C in EtOH or SnCl₂·2H₂O in EtOH

Caption: Workflow for Nitroarene Reduction pathway.

Experimental Protocol: Nitro Group Reduction using SnCl₂

Materials:

  • 4-Cyclopropyl-3-methyl-1-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate (aqueous solution)

Procedure:

  • Dissolve 4-cyclopropyl-3-methyl-1-nitrobenzene (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and carefully neutralize it by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Comparison of Synthetic Pathways

The optimal synthetic route depends on factors such as starting material availability, cost, scale, and the need for functional group tolerance.

PathwayKey ReactionCommon Starting MaterialsAdvantagesDisadvantages
Suzuki-Miyaura Coupling C(aryl)-C(cyclopropyl) bond formation4-Bromo-2-methylaniline, Cyclopropylboronic acidHigh functional group tolerance, mild conditions, direct, modular.[2][3]Cost of palladium catalyst and boronic acid; potential for boronic acid homo-coupling.
Buchwald-Hartwig Amination C(aryl)-N bond formation1-Bromo-4-cyclopropyl-2-methylbenzene, Ammonia sourceHighly efficient for C-N bonds, broad scope for amine partners.[7][8]Requires multi-step synthesis of the aryl halide precursor; sensitive to air/moisture; cost of specialized ligands.[9]
Nitroarene Reduction NO₂ to NH₂ reduction4-Bromo-2-methyl-1-nitrobenzeneRobust, high-yielding final step; avoids direct use of ammonia; uses inexpensive reducing agents.Requires synthesis of the nitro-intermediate; reduction may not be compatible with other reducible functional groups.

Conclusion

The synthesis of this compound is most effectively achieved through modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling offers a direct and highly flexible route starting from a commercially available aniline derivative, making it a preferred choice for many research and development applications. The Buchwald-Hartwig amination provides an excellent alternative, particularly when the cyclopropyl-aromatic core is readily accessible. For larger-scale synthesis where cost is a primary driver, the nitroarene reduction pathway remains a robust and economically viable option, despite requiring an additional step. The selection of the optimal pathway requires a careful evaluation of substrate availability, scalability, and overall synthetic efficiency.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry.
  • ChemRxiv. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.
  • ACS Publications. (2017). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • ACS Publications. (2017). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • Wang, Q., et al. (2020). Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. Organic & Biomolecular Chemistry.
  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry.
  • ResearchGate. (n.d.). Synthesis of Cyclopropyl anilines.
  • Google Patents. (1986). Process for the manufacture of cyclopropylamine.
  • National Institutes of Health. (2021). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Medicinal Chemistry.
  • MySkinRecipes. (n.d.). This compound.
  • National Institutes of Health. (2009). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry.
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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • National Institutes of Health. (2023). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical Science.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (2008). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 4-Bromo-2-methylaniline.
  • Google Patents. (2009). Novel process for synthesizing cyclopropylboronic acid.
  • ACS Publications. (1951). Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Journal of the American Chemical Society.
  • CHIMIA. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction.
  • Google Patents. (2015). Novel method for synthesizing cyclopropyl bromide.
  • SpringerLink. (2014). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl co. Monatshefte für Chemie - Chemical Monthly.

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An In-depth Technical Guide to the Synthesis of 4-Cyclopropyl-3-methylaniline: Strategies and Core Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Cyclopropyl-3-methylaniline is a pivotal structural motif and a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Its unique combination of a cyclopropyl ring, which can enhance metabolic stability and binding affinity, and a substituted aniline core makes it a sought-after building block for medicinal chemists and process development scientists. This in-depth guide provides a comprehensive overview of the primary and most efficient synthetic routes to this compound, with a strong emphasis on the selection and synthesis of its core starting materials. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed, field-proven experimental protocols, and offer insights into the causality behind experimental choices to ensure both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance and Synthetic Landscape of this compound

The aniline scaffold is a cornerstone in medicinal chemistry, and its substitution pattern dictates its pharmacological properties. The introduction of a cyclopropyl group at the 4-position of 3-methylaniline imparts a unique set of physicochemical properties. The cyclopropyl moiety, being a small, rigid, and lipophilic group, is often employed in drug design to improve potency, selectivity, and pharmacokinetic profiles.[2] Consequently, robust and scalable synthetic access to this compound is of paramount importance.

While several synthetic strategies could be envisioned for the construction of this molecule, the most prevalent and industrially viable approach centers on the late-stage introduction of the cyclopropyl group onto a pre-functionalized aniline ring. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, which are renowned for their high efficiency, mild reaction conditions, and broad functional group tolerance.[3] This guide will focus primarily on this strategy, highlighting the Suzuki-Miyaura coupling as the method of choice.

The Primary Synthetic Pathway: A Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points towards two key starting materials: a halogenated 3-methylaniline derivative and a cyclopropyl organometallic reagent. This approach is synthetically advantageous as it allows for the convergence of two readily accessible fragments in a highly efficient manner.

G cluster_intermediates target This compound disconnection C-C Disconnection (Suzuki-Miyaura Coupling) target->disconnection start1 4-Bromo-3-methylaniline disconnection->start1 Aryl Halide Partner start2 Cyclopropylboronic Acid disconnection->start2 Organoboron Partner intermediates Starting Materials

Figure 1: Retrosynthetic analysis of this compound.

This retrosynthetic analysis identifies 4-bromo-3-methylaniline and cyclopropylboronic acid as the ideal starting materials for a Suzuki-Miyaura cross-coupling reaction. The following sections will provide a detailed examination of each of these precursors and the subsequent coupling reaction.

Core Starting Material I: 4-Bromo-3-methylaniline

4-Bromo-3-methylaniline (CAS 6933-10-4) is a versatile chemical intermediate characterized by two key points of reactivity: the nucleophilic amino group and the carbon-bromine bond, which is amenable to cross-coupling reactions.[4][5]

Properties and Availability

4-Bromo-3-methylaniline is a solid at room temperature with a melting point of 80-82 °C. It is commercially available from numerous suppliers, which is a significant advantage for research and development purposes.[6] However, for large-scale synthesis or to ensure high purity, an in-house synthesis may be desirable.

Synthesis of 4-Bromo-3-methylaniline

A common laboratory-scale synthesis of 4-bromo-3-methylaniline involves the reduction of a nitrated precursor, 1-bromo-2-methyl-4-nitrobenzene.[6]

Experimental Protocol: Synthesis of 4-Bromo-3-methylaniline

  • Reaction Setup: To a suspension of 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) in methanol (200 mL) in a suitable pressure vessel, add activated Raney nickel (0.4 g).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the mixture under a hydrogen atmosphere (30 psi) for 3 hours at room temperature.

  • Work-up and Isolation: Upon completion of the reaction (monitored by TLC), carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting residue is dried under vacuum to afford 4-bromo-3-methylaniline as a white solid (yield: ~3.4 g, 99%).[6]

Core Starting Material II: Cyclopropylboronic Acid

Cyclopropylboronic acid (CAS 411235-57-9) is a cornerstone reagent in modern organic synthesis, primarily due to its utility in the Suzuki-Miyaura coupling.[2] It serves as an efficient vehicle for introducing the cyclopropyl moiety into a wide range of organic molecules.[2]

Properties and Handling

Cyclopropylboronic acid is an air- and moisture-stable white solid, which simplifies its handling and storage.[7] This stability is a significant advantage over more reactive organometallic reagents like cyclopropyl Grignard or organozinc compounds. It is soluble in many organic solvents, with ethereal solvents being particularly effective.[7]

Synthesis of Cyclopropylboronic Acid

While commercially available, cyclopropylboronic acid can be prepared in good yield from the corresponding Grignard reagent.[7]

Experimental Protocol: Synthesis of Cyclopropylboronic Acid

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of trimethyl borate (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: To the cooled solution, add a commercially available solution of cyclopropylmagnesium bromide in THF (1.0 equivalent) dropwise, maintaining the temperature below -60 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up and Isolation: Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) at 0 °C. Extract the aqueous layer with an ethereal solvent (e.g., diethyl ether or MTBE).

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by trituration to yield cyclopropylboronic acid as a white solid.[7]

The Core Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[3][8] It is the linchpin in the synthesis of this compound from the aforementioned starting materials.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[8]

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex intermediate_complex Ar-Pd(II)L₂-R pd_complex->intermediate_complex transmetalation Transmetalation transmetalation->intermediate_complex boronate_complex [R-B(OH)₃]⁻ boronate_complex->transmetalation base Base (e.g., K₃PO₄) base->boronate_complex boronic_acid R-B(OH)₂ boronic_acid->boronate_complex Activation aryl_halide Ar-Br (4-Bromo-3-methylaniline) aryl_halide->oxidative_addition intermediate_complex->pd0 product Ar-R (Final Product) intermediate_complex->product reductive_elimination Reductive Elimination reductive_elimination->pd0 reductive_elimination->product

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-3-methylaniline to form a Pd(II) complex.

  • Transmetalation: The cyclopropyl group is transferred from the boron atom to the palladium center. This step is often facilitated by a base, which activates the boronic acid.[8]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the cyclopropyl group and the aniline ring, regenerating the Pd(0) catalyst.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.

ParameterCommon Choices & Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄. These are common and effective palladium precursors.
Ligand Phosphine ligands like P(Cy)₃ (tricyclohexylphosphine) or Buchwald ligands (e.g., SPhos, XPhos) are often used to stabilize the palladium catalyst and promote the reaction.[7]
Base K₃PO₄, K₂CO₃, Cs₂CO₃. The base activates the boronic acid for transmetalation. K₃PO₄ is often a good choice for this type of coupling.[9]
Solvent Toluene, dioxane, or solvent/water mixtures. The addition of water can sometimes accelerate the reaction.[7]
Experimental Protocol for the Synthesis of this compound

The following protocol is a representative procedure for the Suzuki-Miyaura coupling to synthesize the target molecule.

  • Reaction Setup: To a reaction vessel, add 4-bromo-3-methylaniline (1.0 eq.), cyclopropylboronic acid (1.3 eq.), and K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen).

  • Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene and water (e.g., 10:1 v/v). To this mixture, add the palladium catalyst, such as Pd(OAc)₂ (0.05 eq.), and the phosphine ligand, P(Cy)₃ (0.10 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.[7]

Alternative Synthetic Approaches

While the Suzuki-Miyaura coupling represents the most direct and efficient route, other modern synthetic methods could be adapted for the synthesis of this compound or its precursors.

  • Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond formation reaction is a powerful tool for synthesizing anilines.[10][11][12] In a different synthetic strategy, one could envision coupling a pre-formed cyclopropyl-substituted aryl halide with an ammonia equivalent to construct the aniline moiety.[11][13] However, this approach is generally less direct than the Suzuki coupling for this specific target.

  • Direct C-H Cyclopropanation: Advances in C-H activation chemistry could potentially allow for the direct cyclopropanation of 3-methylaniline. However, achieving the desired regioselectivity (para to the amino group) would be a significant challenge due to the ortho- and para-directing nature of the amino and methyl groups.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a Suzuki-Miyaura cross-coupling reaction. This approach leverages the commercially available or readily synthesized starting materials, 4-bromo-3-methylaniline and cyclopropylboronic acid . The reaction is high-yielding, tolerant of the amine functionality, and proceeds under relatively mild conditions. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to access this valuable building block for their discovery and development programs. As catalysis continues to evolve, further optimization of ligands and reaction conditions may lead to even more efficient and sustainable synthetic routes.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research.
  • Yao, M.-L., & Deng, M.-Z. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(8), 1095-1100.
  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987-6990.
  • Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46(19), 3393-3395.
  • Yao, M.-L., & Deng, M.-Z. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synlett, 2000(8), 1095-1100.
  • ChemicalBook. (n.d.). 4-Bromo-3-methylaniline synthesis.
  • Deng, M.-Z., & Yao, M.-L. (2000). Cross-coupling reaction of cyclopropylboronic acid with bromoarenes. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-3.
  • Benchchem. (2025). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis.
  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
  • ChemistryViews. (2017). Arene Cyclopropanation.
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  • ResearchGate. (n.d.). Intramolecular cyclopropanation of phenol or aniline derived benzoyl....
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  • ACS Publications. (2022). Catalyst-Controlled Chemodivergent Reactivity of Vinyl Cyclopropanes: A Selective Approach toward Indoles and Aniline Derivatives.
  • D-Scholarship@Pitt. (2014). ENANTIOSELECTIVE CYCLOPROPANATIONS OF ALLENES AND THEIR APPLICATION TO THE TOTAL SYNTHESIS OF CLAVINE ALKALOIDS.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 4-Bromo-3-methylaniline.
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An In-depth Technical Guide to 4-Cyclopropyl-3-methylaniline and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-cyclopropyl-3-methylaniline scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, structural analogs, and structure-activity relationships (SAR) of this versatile chemical entity. Primarily targeting researchers, scientists, and drug development professionals, this document delves into the nuanced causality behind experimental choices, offering field-proven insights into the exploitation of this scaffold in contemporary drug discovery programs. Particular emphasis is placed on its role in the design of kinase inhibitors, a class of therapeutics at the forefront of precision medicine. Detailed, self-validating experimental protocols and data presentation are provided to ensure scientific integrity and practical applicability.

Introduction: The Strategic Value of the this compound Core

The this compound moiety, with its unique combination of a constrained cyclopropyl group and a substituted aniline ring, offers a compelling set of physicochemical properties for drug design. The cyclopropyl group, a bioisostere for various functional groups, imparts conformational rigidity, enhances metabolic stability, and can favorably modulate ligand-receptor interactions.[1] The aniline core provides a versatile platform for further chemical modification, allowing for the fine-tuning of electronic properties, solubility, and target engagement.

This guide will explore the synthetic accessibility of the core structure, the landscape of its structural analogs, and the critical insights derived from SAR studies. The overarching goal is to equip researchers with the knowledge to effectively leverage the this compound scaffold in the rational design of novel therapeutics. The applications of this core are particularly prominent in the development of kinase inhibitors, where precise molecular recognition is paramount for achieving potency and selectivity.[2]

Synthesis of the this compound Core

The efficient and scalable synthesis of this compound is a critical first step in any drug discovery program centered around this scaffold. While several general methods for the synthesis of substituted anilines exist, a particularly effective and widely applicable strategy for this specific molecule involves a Suzuki-Miyaura cross-coupling reaction. This approach offers high functional group tolerance and generally proceeds with good to excellent yields.

The logical workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_start Starting Material Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_product Final Product A 4-Bromo-3-methylaniline C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C Aryl Halide B Cyclopropylboronic Acid B->C Boronic Acid D This compound C->D Cross-Coupling

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

2.1.1. Materials and Reagents

  • 4-Bromo-3-methylaniline

  • Cyclopropylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

2.1.2. Reaction Setup

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylaniline (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene, ethanol, and water in a 4:1:1 ratio to the flask.

  • To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

2.1.3. Reaction Execution and Monitoring

  • Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

2.1.4. Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Structural Analogs and Structure-Activity Relationships (SAR)

The this compound core serves as an excellent starting point for the exploration of chemical space to optimize biological activity. SAR studies of its analogs have been instrumental in the development of potent and selective inhibitors of various protein kinases.

Modifications of the Aniline Ring

Systematic modifications of the aniline ring have revealed key structural features that govern target engagement.

Position of ModificationType of ModificationImpact on Kinase Inhibitory Activity
N-H (Amine) Acylation, Sulfonylation, AlkylationOften crucial for directing the molecule to the hinge region of the kinase ATP-binding site. The nature of the substituent can significantly impact potency and selectivity.
Position 2 Small alkyl or halo groupsCan introduce steric hindrance that may either enhance or diminish binding, depending on the specific kinase.
Position 5 Hydrogen bond donors/acceptorsCan form additional interactions with the solvent-exposed region of the kinase, potentially increasing potency and modulating pharmacokinetic properties.
Position 6 Bulky hydrophobic groupsMay occupy hydrophobic pockets within the kinase active site, leading to increased potency.
Modifications of the Cyclopropyl Group

While the cyclopropyl group itself is often a key pharmacophoric feature, its substitution can be explored to fine-tune activity.

Type of ModificationImpact on Kinase Inhibitory Activity
Gem-dimethyl substitution Can enhance metabolic stability by blocking potential sites of oxidation.
Introduction of polar groups May improve solubility and provide additional interaction points with the target protein.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The this compound scaffold has proven to be particularly fruitful in the discovery of novel kinase inhibitors for the treatment of cancer and inflammatory diseases.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that are central to the immune response and hematopoiesis. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers. Several approved JAK inhibitors feature scaffolds that can be considered structural analogs of this compound, highlighting the importance of this chemical space in targeting this important class of enzymes.[3]

The general mechanism of action for ATP-competitive JAK inhibitors involves binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling proteins (STATs).

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Cytokine Binding Activates JAK STAT STAT JAK->STAT Phosphorylation STAT->STAT DNA DNA STAT->DNA Inhibitor This compound Analog (Inhibitor) Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene

Caption: Inhibition of the JAK-STAT signaling pathway.

Other Kinase Targets

Beyond JAKs, structural analogs of this compound have shown promise as inhibitors of other important kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A key target in various cancers.[4]

  • Src Tyrosine Kinase: Implicated in cancer cell proliferation, survival, and metastasis.[5]

  • Transforming Growth Factor-β (TGF-β) Receptor Kinases: Involved in fibrosis and cancer progression.[6]

The versatility of the this compound scaffold allows for its adaptation to the specific structural features of different kinase active sites, making it a valuable starting point for the development of a wide range of targeted therapies.

Conclusion

The this compound core represents a highly valuable and versatile scaffold in modern drug discovery. Its favorable physicochemical properties, synthetic tractability, and proven success in the development of potent and selective kinase inhibitors underscore its importance for researchers in the pharmaceutical sciences. This guide has provided a comprehensive overview of its synthesis, structure-activity relationships, and key applications, with the aim of empowering scientists to effectively utilize this privileged structure in their own research endeavors. The continued exploration of the chemical space around this core is anticipated to yield a new generation of innovative therapeutics for a wide range of human diseases.

References

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(21), 3871-3874. [Link]
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  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]
  • Google Patents. (1987). 7-amino-1-cyclopropyl-4-oxo-1, 4-dihydro-quinoline-and naphthyridine-3-carboxylic acids and antibacterial agents containing these compounds.
  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups.
  • Boschelli, D. H., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-2480. [Link]
  • Al-Adhami, H., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 837. [Link]
  • Yao, M.-L., & Deng, M.-Z. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(8), 1100-1104. [Link]
  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]
  • Boschelli, D. H., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-2480. [Link]
  • Al-Adhami, H., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 837. [Link]
  • Yao, M.-L., & Deng, M.-Z. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(8), 1100-1104. [Link]
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Potential applications of 4-Cyclopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 4-Cyclopropyl-3-methylaniline

Abstract

This compound is a strategically important substituted aniline that serves as a versatile building block in modern synthetic chemistry. Its true value is realized in the field of medicinal chemistry, where the incorporation of its unique structural motifs—specifically the cyclopropyl group—has proven instrumental in overcoming significant challenges in drug development. This guide elucidates the physicochemical properties, synthesis, and key applications of this compound, with a primary focus on its role in the design of next-generation therapeutics, particularly kinase inhibitors. We will explore the causal relationship between its structure and its ability to enhance critical drug-like properties, present a detailed synthetic protocol for its preparation via Suzuki-Miyaura cross-coupling, and provide a case study on its application in the development of c-Met kinase inhibitors.

The Strategic Value of the Cyclopropyl Moiety in Drug Design

Before examining this compound itself, it is crucial to understand the profound impact of its core feature: the cyclopropyl group. In recent decades, this small, strained ring has become a favored tool among medicinal chemists for its ability to address multiple common roadblocks in drug discovery.[1] The inclusion of a cyclopropyl ring can strategically increase potency, improve metabolic stability, and reduce off-target effects.[2]

The advantages stem from its unique physicochemical properties:

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are shorter and stronger than those in typical alkanes.[1][3] This high bond dissociation energy makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are a primary source of drug degradation in the body.[4] This enhanced stability can lead to a longer in vivo half-life, permitting less frequent dosing.[5]

  • Conformational Rigidity: The three carbon atoms of the cyclopropyl ring are coplanar, creating a rigid structure.[1][2] When incorporated into a larger molecule, this rigidity can lock the molecule into a specific, bioactive conformation, thereby enhancing its binding potency and selectivity for a biological target.[5]

  • Improved Physicochemical Properties: The cyclopropyl group can favorably modulate properties such as lipophilicity and pKa, which can in turn reduce plasma clearance and improve permeability across the blood-brain barrier.[1][3]

These benefits explain why 18 new chemical entities containing a cyclopropyl group were approved by the FDA in the decade leading up to 2020.[2] this compound serves as a readily available scaffold that delivers this high-value moiety for incorporation into complex pharmaceutical agents.

Physicochemical Properties and Synthesis

This compound is a key intermediate whose properties make it suitable for a range of synthetic transformations.[4]

PropertyValueSource
CAS Number 1208091-47-7PubChem[6]
Molecular Formula C₁₀H₁₃NPubChem[6]
Molecular Weight 147.22 g/mol PubChem[6]
IUPAC Name This compoundPubChem[6]
Canonical SMILES CC1=C(C=CC(=C1)N)C2CC2PubChem[6]
Synthesis via Suzuki-Miyaura Cross-Coupling

A robust and scalable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach couples a readily available aryl bromide with cyclopropylboronic acid. The aniline and methyl groups on the starting material are well-tolerated under modern Suzuki conditions.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product A 4-Bromo-2-methylaniline P + A->P B Cyclopropylboronic Acid B->P C Pd(OAc)₂ (Palladium(II) Acetate) R C->R D PCy₃ (Tricyclohexylphosphine) D->R E K₃PO₄ (Potassium Phosphate) E->R F Toluene / H₂O (Solvent) F->R G This compound P->R Suzuki-Miyaura Coupling (Heat) R->G

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the Suzuki-Miyaura coupling of aryl bromides with cyclopropylboronic acid.[3][7]

Materials:

  • 4-Bromo-2-methylaniline (1.0 eq)

  • Cyclopropylboronic acid (1.3 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Tricyclohexylphosphine (PCy₃, 0.10 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Toluene

  • Deionized Water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-methylaniline, cyclopropylboronic acid, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.

  • Solvent Addition: Add toluene and a small amount of water (e.g., a 10:1 ratio of toluene to water). The addition of water has been shown to have a significant accelerating effect on the reaction.[7]

  • Reaction: Seal the flask and heat the mixture with vigorous stirring (e.g., to 100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield this compound as a pure compound.

Core Applications in Medicinal Chemistry: A Kinase Inhibitor Case Study

The primary application of this compound is as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[4] Its structure is particularly prevalent in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Case Study: Building Blocks for c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-established target in oncology, with its aberrant activation implicated in the growth and metastasis of various tumors, including lung, gastric, and breast cancers.[1][8] Small molecule inhibitors targeting c-Met have shown impressive therapeutic efficacy.[1]

The this compound scaffold provides an ideal starting point for constructing potent c-Met inhibitors. The aniline nitrogen serves as a crucial attachment point or "warhead" for coupling to a core heterocyclic structure, which is a common feature of kinase inhibitors.

G cluster_building_blocks Key Building Blocks cluster_reaction Synthetic Coupling cluster_product Final Molecule Class A This compound (Aniline Component) C Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination) A->C B Heterocyclic Core (e.g., Imidazopyridine, Quinoline) B->C D Potent & Selective c-Met Kinase Inhibitor C->D Forms critical C-N bond

Caption: Logical workflow for synthesizing kinase inhibitors.

In this workflow, the aniline group of this compound is coupled to a halogenated (e.g., chlorinated or brominated) heterocyclic core. This reaction, often a Buchwald-Hartwig amination, forms the final complex molecule. The cyclopropyl and methyl groups are positioned to interact with specific pockets in the kinase's active site, enhancing binding affinity and selectivity while simultaneously protecting the molecule from metabolic degradation. Numerous patents for c-Met inhibitors describe molecules whose structures are consistent with this synthetic logic, underscoring the importance of cyclopropyl-aniline building blocks.[2][9]

Broader and Future Applications

While its role in oncology is prominent, the utility of this compound is not confined to kinase inhibitors. Its stable and reactive nature makes it a valuable intermediate in other areas:

  • Other CNS and Inflammatory Drugs: It is used in the development of APIs for central nervous system disorders and inflammation.[4]

  • Agrochemicals: The scaffold is employed in the synthesis of certain herbicides and fungicides.[4]

  • Materials Science: It can be used for building complex aromatic amines for high-performance dyes and pigments that require significant thermal and chemical stability.[4]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. The strategic incorporation of its cyclopropyl moiety allows medicinal chemists to systematically enhance the potency, selectivity, and metabolic stability of drug candidates. Its straightforward synthesis via robust cross-coupling reactions ensures its accessibility for both research and large-scale production. As the demand for more durable and effective targeted therapies continues to grow, particularly in oncology, the role of high-value building blocks like this compound is set to expand, paving the way for the next generation of innovative medicines.

References

  • The Cyclopropyl Group in Medicinal Chemistry.
  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Acme Bioscience. [Link]
  • Crystal of compound as c-met kinase inhibitor and preparation method therefor and use thereof.
  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
  • An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). Taylor & Francis Online. [Link]
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
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An In-Depth Technical Guide to the Safe Handling of 4-Cyclopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Cyclopropyl-3-methylaniline is a substituted aniline derivative utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure is valuable in drug design for enhancing selectivity and potency, particularly for central nervous system disorders and inflammation.[1] However, like many aniline derivatives, this compound presents significant health and safety hazards that demand rigorous handling protocols. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses necessary for the safe utilization of this compound in a laboratory setting.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance with acute toxicity, corrosive properties, and irritant effects.[2] Understanding its specific hazards is the foundation of a robust safety protocol.

1.1 GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2]

Table 1: Chemical and Physical Properties

Property Value Source
Molecular Formula C₁₀H₁₃N PubChem[2]
Molecular Weight 147.22 g/mol PubChem[2]
CAS Number 1208091-47-7 PubChem[2]
Appearance Not explicitly stated, but aniline derivatives are typically oily liquids. General Knowledge

| Storage Temperature | 2-8°C | MySkinRecipes[1] |

Section 2: Risk Assessment and Mitigation

A thorough risk assessment is paramount before commencing any work with this compound. The primary exposure routes are inhalation, skin contact, and ingestion.

2.1 Engineering Controls

The first line of defense is to minimize exposure through engineering controls.

  • Fume Hood: All work with this chemical must be conducted in a certified chemical fume hood to control inhalation exposure.[3][4]

  • Ventilation: Ensure good ventilation and exhaustion at the workplace.[5]

  • Closed Systems: Whenever feasible, handle the product within a closed system.[6]

2.2 Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.

  • Gloves: Wear protective gloves. While nitrile gloves may be sufficient for short-term use, it is crucial to check with the glove manufacturer for compatibility and breakthrough times.[3][7] For prolonged contact with aniline compounds, butyl, neoprene, or Viton gloves are often recommended.[7] Always inspect gloves before use and use proper removal techniques to avoid skin contact.

  • Eye Protection: Wear tight-fitting safety goggles or a face shield.[3][8]

  • Lab Coat: A full-length lab coat, long pants, and closed-toe shoes are required to protect the skin.[3]

Diagram 1: Risk Mitigation Workflow

This diagram illustrates the hierarchical approach to mitigating risks associated with handling this compound.

RiskMitigation cluster_main Risk Mitigation Hierarchy A Elimination/Substitution (Is a less hazardous alternative available?) B Engineering Controls (Fume Hood, Ventilation, Closed System) A->B If not feasible C Administrative Controls (SOPs, Training, Designated Areas) B->C Implement in addition to D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D Final layer of protection

Caption: A hierarchical approach to risk mitigation.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to prevent accidents and exposure.

3.1 Handling

  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe vapors or mist.[6][8]

  • Wash hands thoroughly after handling and before breaks.[3][10]

  • Use spark-proof tools and explosion-proof equipment if there is a risk of flammable vapor accumulation.[11][12]

3.2 Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

  • Keep away from heat, sparks, and open flames.[6][12]

  • Protect from light and moisture.[3][10]

  • Store locked up or in an area accessible only to qualified or authorized personnel.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[6][12]

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

4.1 First Aid Measures

  • General Advice: Immediately remove any contaminated clothing.[5][9] First aiders should protect themselves.[13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9][10] Seek immediate medical attention.[4]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9] Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Call a physician or poison control center immediately.[12]

4.2 Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[10] Evacuate personnel from the area.

  • Environmental Precautions: Prevent the product from entering drains or waterways.[9]

  • Containment and Cleanup: Absorb the spill with an inert material such as sand, diatomite, or universal binders.[5][9] Collect the material in a suitable, closed container for disposal.[9]

Diagram 2: Emergency Response Protocol

This workflow outlines the critical steps to take in an emergency involving this compound.

EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response Start Emergency Event (Spill or Exposure) Spill_Evacuate Evacuate Area Start->Spill_Evacuate Exposure_Remove Remove from Exposure Source Start->Exposure_Remove Spill_PPE Don Appropriate PPE Spill_Evacuate->Spill_PPE Spill_Contain Contain Spill with Inert Material Spill_PPE->Spill_Contain Spill_Collect Collect Waste in Sealed Container Spill_Contain->Spill_Collect Spill_Decontaminate Decontaminate Area Spill_Collect->Spill_Decontaminate Exposure_Decontaminate Decontaminate (Skin/Eyes) Exposure_Remove->Exposure_Decontaminate Exposure_FirstAid Administer First Aid Exposure_Decontaminate->Exposure_FirstAid Exposure_Medical Seek Immediate Medical Attention Exposure_FirstAid->Exposure_Medical

Caption: Workflow for spill and exposure emergencies.

Section 5: Waste Disposal

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Disposal Method: Waste must be disposed of in accordance with local, regional, and national regulations.[5] It should not be disposed of with household garbage or allowed to reach the sewage system.[5] Consider using a licensed disposal company.[8]

  • Contaminated Packaging: Uncleaned packaging should be treated as the product itself and disposed of according to official regulations.[5]

Section 6: Toxicological and Ecological Information

6.1 Toxicological Information

  • Acute Effects: As indicated by its GHS classification, this compound is harmful through oral, dermal, and inhalation routes. It can cause severe eye damage and skin and respiratory irritation.[2]

  • Chronic Effects: Prolonged or repeated exposure to aniline compounds may cause damage to organs.[13]

6.2 Ecological Information

  • Aniline derivatives can be toxic to aquatic life with long-lasting effects.[5][13] Therefore, release into the environment must be avoided.[8]

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. By implementing the engineering controls, personal protective equipment, and procedural safeguards outlined in this guide, researchers and drug development professionals can mitigate the associated risks and ensure a safe laboratory environment. A proactive approach to safety, grounded in a thorough understanding of the hazards, is the cornerstone of responsible scientific practice.

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A Toxicological Profile of 4-Cyclopropyl-3-methylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive toxicological overview of 4-Cyclopropyl-3-methylaniline (CAS No. 1208091-47-7), a chemical intermediate of increasing interest in the pharmaceutical and agrochemical sectors.[1] Given the limited availability of specific experimental toxicity data for this compound, this document synthesizes information from established hazard classifications, data on structurally related aniline derivatives, and the principles of predictive toxicology. The guide is intended to inform researchers, scientists, and drug development professionals on the potential hazards, enabling them to implement appropriate safety protocols and make informed decisions during research and development. We will delve into the known acute toxicity profile, the probable mechanisms of action based on the aniline chemical class, and the application of in silico models for hazard prediction in the absence of extensive empirical data.

Introduction to this compound

This compound, with the molecular formula C₁₀H₁₃N, is an aromatic amine characterized by a cyclopropyl and a methyl group attached to the aniline ring.[2] Its unique structural features make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and novel agrochemicals.[1] The presence of the aniline moiety, a well-known toxicophore, necessitates a thorough understanding of its potential health hazards.

Chemical Identity:

  • IUPAC Name: this compound[2]

  • CAS Number: 1208091-47-7[2]

  • Molecular Formula: C₁₀H₁₃N[2]

  • Molecular Weight: 147.22 g/mol [2]

GHS Hazard Classification: A Foundation for Risk Assessment

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating the hazards of chemical products. For this compound, the following GHS hazard classifications have been reported, indicating a significant potential for adverse health effects upon exposure.[2]

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[2]
Skin Irritation (Category 2)H315: Causes skin irritation[2]
Serious Eye Damage (Category 1)H318: Causes serious eye damage[2]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[2]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[2]

These classifications underscore the need for stringent safety measures, including the use of personal protective equipment (PPE) such as gloves, eye protection, and respiratory protection, especially in occupational settings.[3]

Acute Toxicity Profile

The primary acute effects are expected to be irritation of the skin, severe damage to the eyes, and irritation of the respiratory tract.[2] In case of exposure, immediate first aid measures are critical.[3]

Mechanistic Insights from the Aniline Class

In the absence of specific mechanistic studies on this compound, we can infer potential toxicological pathways based on the well-documented behavior of other substituted anilines. A common mechanism of toxicity for anilines involves metabolic activation, primarily in the liver, by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites that can induce oxidative stress and bind to cellular macromolecules like DNA and proteins.[4]

One of the hallmark toxic effects of many anilines is the induction of methemoglobinemia.[4] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of transporting oxygen. This can lead to cyanosis and, in severe cases, life-threatening hypoxia.

The workflow for aniline-induced methemoglobinemia can be visualized as follows:

Aniline_Toxicity_Pathway Aniline Aniline Derivative (e.g., this compound) Metabolism Metabolic Activation (Liver - Cytochrome P450) Aniline->Metabolism Metabolites Reactive Metabolites (e.g., N-hydroxy derivatives) Metabolism->Metabolites Hemoglobin Hemoglobin (Fe²⁺) Metabolites->Hemoglobin Oxidation Methemoglobin Methemoglobin (Fe³⁺) Hemoglobin->Methemoglobin Oxygen_Transport Impaired Oxygen Transport Methemoglobin->Oxygen_Transport Hypoxia Tissue Hypoxia Oxygen_Transport->Hypoxia

Caption: Generalized pathway of aniline-induced methemoglobinemia.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity: A Data Gap

A thorough search of the available literature did not yield specific studies on the genotoxicity, carcinogenicity, or reproductive toxicity of this compound. However, it is crucial to note that many aniline derivatives have been shown to be genotoxic and carcinogenic.[5][6] The genotoxicity of anilines is often linked to the formation of DNA adducts by their reactive metabolites.

Therefore, in the absence of contrary data, it is prudent to handle this compound as a potential mutagen and carcinogen. Further investigation into these endpoints is highly recommended.

Predictive Toxicology and QSAR: Estimating Hazard in the Absence of Data

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity or toxicity.[7] In the context of a data-poor substance like this compound, QSAR can provide valuable initial estimates of its toxic potential.

QSAR studies on substituted anilines have shown that their toxicity is often correlated with physicochemical properties such as:

  • Lipophilicity (log P): This influences the absorption, distribution, metabolism, and excretion (ADME) of the compound.[7]

  • Electronic parameters (Hammett constants): These describe the electron-donating or electron-withdrawing nature of the substituents, which can affect the rate and site of metabolic activation.[8][9]

  • Steric parameters: The size and shape of the substituents can influence the interaction of the molecule with enzymes and receptors.[10]

A generalized workflow for a QSAR-based toxicity prediction is as follows:

QSAR_Workflow cluster_0 Data Collection & Curation cluster_1 Model Development cluster_2 Prediction Training_Set Training Set of Structurally Similar Anilines with Known Toxicity Data Descriptor_Calculation Calculate Molecular Descriptors (e.g., logP, electronic properties) Training_Set->Descriptor_Calculation Model_Building Build Statistical Model (e.g., Multiple Linear Regression) Descriptor_Calculation->Model_Building Toxicity_Prediction Predict Toxicity Model_Building->Toxicity_Prediction Target_Compound This compound Target_Descriptors Calculate Descriptors for Target Compound Target_Compound->Target_Descriptors Target_Descriptors->Toxicity_Prediction

Caption: A simplified workflow for QSAR-based toxicity prediction.

While QSAR provides valuable insights, it is important to acknowledge its limitations. The accuracy of the prediction is highly dependent on the quality and relevance of the training data. Therefore, any in silico prediction for this compound should be considered as a preliminary assessment to be confirmed by empirical testing.

Experimental Protocols: A Call for Future Research

To address the existing data gaps, the following experimental protocols are recommended for a comprehensive toxicological evaluation of this compound.

7.1. In Vitro Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6][11]

Step-by-Step Methodology:

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with different mutation types.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix from induced rat liver) to detect both direct-acting mutagens and those requiring metabolic activation.

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of this compound.

  • Main Experiment: Expose the bacterial strains to a range of concentrations of the test compound in the presence and absence of S9 mix.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies and compare it to the solvent control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.

Conclusion and Recommendations

This compound is a chemical intermediate with a GHS classification that indicates a significant potential for acute toxicity, skin and eye irritation, and respiratory irritation. While specific quantitative toxicity data and studies on chronic effects are currently lacking, the known toxicology of the aniline class of compounds suggests a potential for methemoglobinemia and genotoxicity.

In the absence of empirical data, a precautionary approach is strongly advised. Researchers and drug development professionals should handle this compound with appropriate engineering controls and personal protective equipment. Furthermore, it is highly recommended that comprehensive toxicological studies, including in vitro mutagenicity assays, be conducted to fill the existing data gaps and allow for a more complete risk assessment. The use of in silico predictive models can serve as a valuable interim tool for hazard identification.

References

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  • A. Harada, M. Hanzawa, J. Saito, K. Hashimoto. (1992). Quantitative analysis of structure-toxicity relationships of substituted anilines by use of Balb/3T3 cells. Environmental Toxicology and Chemistry.
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  • M. S. T. M. T. N. H. M. S. T. M. T. N. H. (2018). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure†. Taylor & Francis Online.
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The Emergence of a Key Building Block: A Technical Guide to 4-Cyclopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, History, and Application of a Pivotal Intermediate in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the Cyclopropyl Moiety

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a unique combination of structural rigidity, metabolic stability, and favorable pharmacokinetic properties is paramount. Among the privileged structural motifs employed by medicinal chemists, the cyclopropyl group has garnered significant attention. Its compact, three-membered ring introduces a degree of conformational constraint that can enhance binding affinity to biological targets, while its electronic nature often imparts increased metabolic stability compared to linear alkyl chains. This guide delves into the discovery and history of a key exemplar of this chemical class: 4-Cyclopropyl-3-methylaniline. This compound has emerged as a valuable intermediate in the synthesis of a range of bioactive molecules, particularly in the development of kinase inhibitors for the treatment of inflammatory diseases and central nervous system disorders.[1]

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its initial synthesis to its application in the generation of clinical candidates. We will explore the underlying chemical principles that make this molecule a valuable tool in the medicinal chemist's arsenal, provide detailed synthetic protocols, and examine its role in the development of targeted therapeutics.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research.

PropertyValueSource
Chemical Formula C₁₀H₁₃NPubChem
Molecular Weight 147.22 g/mol PubChem
CAS Number 1208091-47-7PubChem
IUPAC Name This compoundPubChem
Synonyms 4-cyclopropyl-3-methyl-anilinePubChem

Historical Perspective and the Dawn of Cyclopropylanilines in Medicinal Chemistry

The precise first synthesis of this compound is not prominently documented in a single seminal publication. Its emergence is more likely intertwined with the broader exploration of cyclopropyl-containing aromatic amines in the late 20th and early 21st centuries, driven by the growing appreciation for the cyclopropyl group in drug design. The development of robust cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, proved to be a watershed moment, enabling the efficient and modular synthesis of a wide array of substituted anilines that were previously challenging to access.

The value of the cyclopropyl moiety in medicinal chemistry stems from its unique electronic and conformational properties. The high degree of s-character in the C-C bonds of the cyclopropane ring imparts a degree of unsaturation, allowing it to engage in electronic interactions with target proteins. Furthermore, its rigid nature can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding and thus increasing potency. These attributes have made cyclopropylamines and their derivatives attractive building blocks in the design of enzyme inhibitors and receptor modulators.

Synthesis and Methodologies: A Self-Validating Protocol

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a reliable and high-yielding route to form the crucial aryl-cyclopropyl bond. The general strategy involves the coupling of a readily available halo-aniline precursor with cyclopropylboronic acid.

Precursor Synthesis: 4-Bromo-3-methylaniline

A common and logical precursor for the synthesis of this compound is 4-bromo-3-methylaniline. This starting material can be prepared from commercially available 3-methylaniline through a regioselective bromination reaction.

Protocol for the Synthesis of 4-Bromo-3-methylaniline:

  • Reaction Setup: To a solution of 3-methylaniline (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent, add a brominating agent like N-bromosuccinimide (NBS) or bromine (1 equivalent) portion-wise at a controlled temperature (typically 0-25 °C).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine. The product is then extracted into an organic solvent, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-bromo-3-methylaniline.

Suzuki-Miyaura Coupling for the Synthesis of this compound

With the 4-bromo-3-methylaniline precursor in hand, the key cyclopropylation step can be performed.

Protocol for the Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine 4-bromo-3-methylaniline (1 equivalent), cyclopropylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like palladium(II) acetate and a phosphine ligand, and a suitable base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate). A solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and water, is used.

  • Degassing: The reaction mixture should be thoroughly degassed by bubbling nitrogen or argon through the solution to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Conditions: The reaction is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude this compound is then purified by column chromatography to yield the final product.

Suzuki_Miyaura_Coupling cluster_precursor Precursor cluster_reagent Reagent cluster_catalyst Catalyst System 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline Reaction_Vessel Suzuki-Miyaura Coupling 4-Bromo-3-methylaniline->Reaction_Vessel Cyclopropylboronic_Acid Cyclopropylboronic Acid Cyclopropylboronic_Acid->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Heat caption Suzuki-Miyaura Synthesis of this compound

Caption: Suzuki-Miyaura Synthesis of this compound

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. The unique structural features of this compound make it an ideal starting point for the construction of potent and selective kinase inhibitors.

Case Study: p38 MAP Kinase Inhibitors

A significant application of this compound is in the development of inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, inhibitors of p38 MAP kinase have been pursued as potential therapeutic agents for a variety of inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

The this compound moiety often serves as a crucial pharmacophore that can be further elaborated to generate complex heterocyclic systems that bind to the ATP-binding site of the p38 enzyme. The cyclopropyl group can occupy a hydrophobic pocket within the kinase, while the aniline nitrogen provides a handle for the attachment of other functional groups that can form key hydrogen bonding interactions with the protein.

While specific, publicly disclosed clinical candidates that explicitly detail the use of this compound as a starting material can be challenging to pinpoint due to the proprietary nature of early-stage drug development, its prevalence in the patent literature for p38 MAP kinase inhibitors underscores its importance in this therapeutic area.

Drug_Discovery_Workflow Start Starting Material Intermediate This compound Start->Intermediate Elaboration Chemical Elaboration (e.g., Amide Coupling, Cyclization) Intermediate->Elaboration API Active Pharmaceutical Ingredient (e.g., p38 MAP Kinase Inhibitor) Elaboration->API Target Biological Target (p38 MAP Kinase) API->Target Inhibition Effect Therapeutic Effect (Anti-inflammatory) Target->Effect Modulation of Signaling Pathway caption Role of this compound in Drug Discovery

Caption: Role of this compound in Drug Discovery

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its synthesis, now readily achievable through robust cross-coupling methods, provides access to a valuable building block for the creation of sophisticated and highly functionalized drug candidates. The incorporation of the cyclopropyl group imparts a unique set of properties that continue to be exploited in the quest for more potent, selective, and metabolically stable therapeutics. As our understanding of the intricate roles of kinases and other biological targets in disease continues to grow, it is highly probable that this compound and its derivatives will remain integral components in the discovery and development of the next generation of innovative medicines.

References

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A Technical Guide to 4-Cyclopropyl-3-methylaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Cyclopropyl-3-methylaniline is a highly valuable and versatile substituted aniline that has emerged as a critical building block in modern synthetic chemistry. Its unique structural combination of a cyclopropyl group and a methyl-substituted aniline ring imparts desirable physicochemical properties to target molecules, making it a sought-after intermediate in the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of its synthesis, focusing on robust and scalable methodologies like the Buchwald-Hartwig amination. It further details its chemical properties, applications in drug discovery, and essential safety and handling protocols for laboratory and industrial settings.

Introduction: A Molecule of Strategic Importance

The strategic incorporation of small, strained ring systems is a cornerstone of modern medicinal chemistry. The cyclopropyl group, in particular, is prized for its ability to confer metabolic stability, improve potency, and modulate the conformational rigidity of drug candidates. This compound serves as a prime exemplar of a key intermediate, providing a ready scaffold for the development of complex molecules. It is principally utilized as an intermediate for Active Pharmaceutical Ingredients (APIs), especially those targeting central nervous system disorders, inflammation, and oncology.[1] Its utility also extends to the synthesis of specialized agrochemicals, such as certain herbicides and fungicides.[1]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and process development. The molecule's characteristics are summarized below.

PropertyValueSource(s)
CAS Number 1208091-47-7[1][2][3]
Molecular Formula C₁₀H₁₃N[1][2][3]
Molecular Weight 147.22 g/mol [1][2][3]
MDL Number MFCD14585533[1][3]
SMILES CC1=C(C=CC(=C1)N)C2CC2[2][4]
IUPAC Name This compound[2]
Storage 2-8℃[1]

Synthesis and Manufacturing Routes

The efficient synthesis of this compound is critical for its application. While several theoretical routes exist, the most prevalent and industrially viable methods involve the formation of the carbon-nitrogen bond as a key step, typically via modern cross-coupling reactions.

Preferred Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as the premier method for constructing C-N bonds in contemporary organic synthesis.[5][6] Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions make it superior to harsher, traditional methods like the Ullmann condensation.[5] The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine source. For the synthesis of this compound, this translates to the amination of 4-bromo-1-cyclopropyl-2-methylbenzene.

The causality for selecting this pathway is clear:

  • Efficiency and Yield: Modern phosphine ligands, developed by groups like Buchwald's, create a highly active palladium catalyst that promotes rapid oxidative addition and reductive elimination, leading to high yields.[7]

  • Versatility: This method allows for the use of various ammonia surrogates or ammonia itself, providing flexibility in process development.[8]

  • Scalability: The reaction conditions are generally scalable, making it suitable for both laboratory research and industrial production.

G cluster_start Starting Materials cluster_catalyst Catalytic System A 4-Bromo-1-cyclopropyl-2-methylbenzene F Buchwald-Hartwig Cross-Coupling Reaction A->F B Ammonia Source (e.g., LiN(SiMe3)2 or NH3) B->F C Palladium Precatalyst (e.g., Pd2(dba)3) C->F D Bulky Phosphine Ligand (e.g., XPhos, SPhos) D->F E Strong Base (e.g., NaOtBu, LHMDS) E->F G This compound F->G C-N Bond Formation

Synthetic workflow for this compound.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

The following protocol is a representative, self-validating procedure based on established literature methods for Buchwald-Hartwig amination.[9]

  • Inert Atmosphere Preparation: An oven-dried Schlenk tube or round-bottom flask is charged with 4-bromo-1-cyclopropyl-2-methylbenzene (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand (2-4 mol%). The vessel is sealed, and the atmosphere is rendered inert by evacuating and backfilling with argon or nitrogen (repeated three times).

  • Reagent Addition: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.2-1.5 eq), is added under a positive pressure of inert gas. Anhydrous, degassed toluene or dioxane is added as the solvent.

  • Amine Addition: An ammonia surrogate, such as lithium bis(trimethylsilyl)amide (LiHMDS), is added.[8] Alternatively, ammonia gas can be bubbled through the solution, or an ammonium salt can be used.[8]

  • Reaction Execution: The reaction mixture is heated to 80-110 °C and stirred vigorously. The progress is monitored by TLC or LC-MS until the starting aryl bromide is consumed. The rationale for heating is to ensure efficient rates of both oxidative addition of the aryl bromide to the Pd(0) complex and the final reductive elimination step to release the product.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a solvent like ethyl acetate, and quenched with water or aqueous ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Validation: The crude product is purified by flash column chromatography on silica gel. The structure and purity of the final product, this compound, are validated using ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Synthetic Strategies: The Ullmann Condensation

An older, alternative method for C-N bond formation is the Ullmann condensation.[10] This reaction typically involves the use of a stoichiometric amount of copper powder or a copper salt at high temperatures (often >200 °C) in a polar aprotic solvent.[10][11]

  • Causality and Limitations: The Ullmann reaction proceeds via an organocopper intermediate.[12][13] While effective, its requirement for harsh conditions, high catalyst loading, and often limited substrate scope makes it less desirable than the palladium-catalyzed Buchwald-Hartwig reaction for synthesizing complex molecules like this compound.[10] Modern ligand-assisted copper catalysis has improved conditions but palladium-based systems remain the gold standard for this transformation.

Applications in Pharmaceutical R&D

The structural features of this compound make it an attractive scaffold for medicinal chemists. The aniline nitrogen provides a nucleophilic handle for further functionalization, while the cyclopropyl and methyl groups occupy specific vectors in chemical space, influencing binding interactions and pharmacokinetic properties.

  • Role as a Key Intermediate: It is a foundational piece in multi-step syntheses, often appearing in the core structure of patented compounds.[2] Its presence is noted in intermediates for oncology and enzyme inhibitors.[1]

  • Therapeutic Areas: The compound is particularly relevant in the development of drugs for central nervous system (CNS) disorders and inflammatory conditions.[1] The cyclopropylamine moiety is a known pharmacophore in various classes of bioactive molecules, including antibacterial agents.[14][15]

Role as a versatile scaffold in API synthesis.

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its hazard profile. All procedures should be conducted by trained personnel in a controlled environment.

GHS Hazard Classification

The compound is classified with several hazards that necessitate careful handling.[2]

Hazard CodeStatementClass
H302 Harmful if swallowedAcute Toxicity, Oral (Cat. 4)
H312 Harmful in contact with skinAcute Toxicity, Dermal (Cat. 4)
H315 Causes skin irritationSkin Corrosion/Irritation (Cat. 2)
H318 Causes serious eye damageSerious Eye Damage/Irritation (Cat. 1)
H332 Harmful if inhaledAcute Toxicity, Inhalation (Cat. 4)
H335 May cause respiratory irritationSTOT - Single Exposure (Cat. 3)
Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood or a closed system.[16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[3]

  • Hygiene: Avoid breathing vapors or mist.[16] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[17]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[16] For skin contact, wash off immediately with soap and plenty of water.[16] If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[16]

Storage and Stability
  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16] Recommended storage is between 2-8°C.[1]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[16]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and development. Its robust synthesis via palladium-catalyzed methods like the Buchwald-Hartwig amination provides a reliable supply for R&D and manufacturing. The unique properties conferred by its cyclopropyl and substituted aniline moieties will continue to make it a valuable component in the design of next-generation therapeutics and other advanced chemical products. Adherence to strict safety protocols is essential to harness its full potential responsibly.

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  • Ullmann reaction. Wikipedia.
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  • SAFETY D
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  • US4670444A - 7-amino-1-cyclopropyl-4-oxo-1, 4-dihydro-quinoline-and naphthyridine-3-carboxylic acids and antibacterial agents containing these compounds.
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Methodological & Application

Protocol for the Synthesis of 4-Cyclopropyl-3-methylaniline: A Key Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Process Development Scientists

Abstract

4-Cyclopropyl-3-methylaniline is a critical structural motif in modern medicinal chemistry, valued for its role in developing active pharmaceutical ingredients (APIs) for a range of therapeutic areas, including central nervous system disorders and inflammation.[1] Its unique combination of a nucleophilic aniline core with a lipophilic, metabolically robust cyclopropyl group allows for fine-tuning of a drug candidate's physicochemical properties, such as potency, selectivity, and metabolic stability. This document provides a comprehensive, field-proven protocol for the synthesis of this compound via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale, provide a detailed step-by-step experimental guide, and discuss critical process parameters and safety considerations.

Introduction: The Strategic Value of the Cyclopropyl-Aniline Moiety

The aniline substructure is a cornerstone in drug design, but its susceptibility to oxidative metabolism in the liver can lead to the formation of toxic metabolites, posing a significant challenge in drug development.[2] The strategic incorporation of a cyclopropyl group onto the aniline ring, as in this compound, offers a compelling solution. The cyclopropyl group is a "bioisostere" for other small alkyl groups or even unsaturated moieties, but it imparts a unique conformational rigidity and electronic character. This often leads to enhanced binding affinity to target proteins and, critically, can block sites of metabolic oxidation, improving the overall safety and pharmacokinetic profile of a drug candidate.

This guide focuses on the Suzuki-Miyaura cross-coupling, a robust and versatile method for forming carbon-carbon bonds.[3] This approach is favored for its high functional group tolerance, generally high yields, and the commercial availability of the required starting materials, making it highly amenable to both discovery and scale-up campaigns.

Compound Profile & Safety Precautions

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1208091-47-7[4][5][6]
Molecular Formula C₁₀H₁₃N[1][7]
Molecular Weight 147.22 g/mol [1][7]
IUPAC Name This compound[7]
Appearance (Typically) Light yellow to brown oil or low-melting solidN/A
Storage 2-8°C, under inert atmosphere, protected from light[1][8]

2.1. Hazard Identification and Safe Handling

This compound and its precursors are hazardous chemicals that must be handled with appropriate precautions. All operations should be conducted inside a certified chemical fume hood by trained personnel.

  • Primary Hazards: Harmful if swallowed, inhaled, or in contact with skin.[7] Causes skin irritation and serious eye damage/irritation.[7] May also cause respiratory irritation.[7][9]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield at all times.[8][10][11]

  • Handling: Avoid generating dust or aerosols. Ensure adequate ventilation.[8][9] Keep away from heat, sparks, and open flames.[10] Wash hands thoroughly after handling.[11]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]

Synthetic Strategy: The Suzuki-Miyaura Coupling Pathway

The chosen synthetic route involves the palladium-catalyzed cross-coupling of 4-bromo-2-methylaniline with cyclopropylboronic acid . This reaction is highly efficient for creating the key C(sp²)-C(sp³) bond.

Overall Reaction Scheme: (Self-generated image, not from search results)

3.1. Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that underpins its reliability.[3] Understanding this mechanism is key to troubleshooting and optimizing the reaction. The process involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-methylaniline, forming a Pd(II) complex.[3][12]

  • Transmetalation: The cyclopropyl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base (e.g., K₃PO₄), which activates the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The desired product, this compound, is formed as the two organic fragments on the palladium center couple and are expelled. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][12]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Catalytic Cycle for the Synthesis of this compound Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Oxidative Addition ArylHalide 4-Bromo-2-methylaniline ArylHalide->OxAdd Transmetalation Transmetalation Complex (Pd-II) OxAdd->Transmetalation Transmetalation BoronicAcid Cyclopropylboronic Acid + Base BoronicAcid->Transmetalation Transmetalation->Pd0 Reductive Elimination Product This compound Transmetalation->Product

Caption: The Pd-catalyzed Suzuki-Miyaura reaction mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale (1-5 mmol) synthesis.

4.1. Reagents and Materials

Table 2: List of Required Reagents

ReagentCAS NumberPurityNotes
4-Bromo-2-methylaniline583-75-5≥97%Starting material.[13][14]
Cyclopropylboronic acid411235-57-9≥97%Coupling partner.
Tetrakis(triphenylphosphine)palladium(0)14221-01-3≥99%Catalyst. Handle in an inert atmosphere.
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2≥98%Base. Must be anhydrous.
1,4-Dioxane, anhydrous123-91-1≥99.8%Reaction solvent.
Deionized Water7732-18-5N/ACo-solvent. Must be degassed.
Ethyl Acetate141-78-6ACS GradeFor extraction.
Brine (Saturated NaCl solution)7647-14-5N/AFor washing.
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9N/AFor drying.
Celite® (Diatomaceous earth)61790-53-2N/AFor filtration.
Silica Gel7631-86-9230-400 meshFor column chromatography.
Argon or Nitrogen Gas7440-37-1High purityFor inert atmosphere.

4.2. Equipment

  • Round-bottom flask (50 mL or 100 mL) with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Schlenk line or balloon setup for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

4.3. Step-by-Step Synthesis Procedure

Diagram 2: Experimental Synthesis Workflow

Workflow start 1. Setup & Inerting reagents 2. Reagent Addition (Aniline, Boronic Acid, Base, Solvents) start->reagents degas 3. Degassing (3x Vacuum/Inert Gas Cycles) reagents->degas catalyst 4. Catalyst Addition (Pd(PPh₃)₄) degas->catalyst reaction 5. Reaction (Heat to 90 °C, 12-16 h) catalyst->reaction workup 6. Aqueous Workup (Cool, Filter, Extract, Wash) reaction->workup purify 7. Purification (Dry, Concentrate, Column Chromatography) workup->purify end 8. Characterization & Storage purify->end

Caption: Step-by-step workflow for the synthesis protocol.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methylaniline (1.00 g, 5.37 mmol, 1.0 equiv), cyclopropylboronic acid (0.55 g, 6.45 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.28 g, 10.74 mmol, 2.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (25 mL) and deionized water (5 mL) to the flask.

  • Degassing: Seal the flask with a septum and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three cycles of vacuum backfilling with an inert gas. Causality Note: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol, 0.05 equiv). The mixture will typically turn a darker color.

  • Reaction: Attach a reflux condenser (under inert atmosphere) and heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

    • Transfer the combined filtrate to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL). Causality Note: The water wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford the pure this compound.

4.4. Characterization The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 148.11).

  • HPLC/LC-MS: To determine the purity of the final compound (typically >95%).

Results and Troubleshooting

Expected Outcome: This protocol should provide this compound in a 70-90% isolated yield as a light yellow to brown oil.

Table 3: Common Troubleshooting Scenarios

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Wet base or solvents.1. Use fresh, high-quality catalyst.2. Ensure the degassing procedure is rigorous.3. Use anhydrous reagents and solvents.
Significant Side Products 1. Homo-coupling of boronic acid.2. Protodeboronation of boronic acid.3. Debromination of starting material.1. Ensure stoichiometry is correct; do not use a large excess of boronic acid.2. Maintain a strict inert atmosphere; ensure the base is non-nucleophilic.
Difficult Purification Co-elution of product with triphenylphosphine oxide (byproduct from catalyst).Run a slightly more polar solvent system during chromatography. Consider using a different phosphine ligand in future reactions if this is a persistent issue.

Conclusion

The Suzuki-Miyaura cross-coupling provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction atmosphere and using anhydrous conditions, this protocol enables the efficient production of a high-value building block essential for modern drug discovery. The insights into the reaction mechanism and potential troubleshooting steps provided herein are intended to empower researchers to successfully implement and adapt this methodology for their specific research and development needs.

References

  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (2012). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • National Institutes of Health. (n.d.). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes.
  • Yao, M.-L., & Deng, M.-Z. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(8), 1095-1100.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 62489809.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-methylaniline. PubChem Compound Summary for CID 11423.

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Application Notes and Protocols for the Analytical Characterization of 4-Cyclopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyclopropyl-3-methylaniline is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system and inflammatory pathways. Its unique structural features, a cyclopropyl group ortho to a methyl group on an aniline ring, impart specific physicochemical properties that necessitate robust and well-defined analytical methods for its characterization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols for the thorough characterization of this compound, ensuring its identity, purity, and quality.

The methodologies detailed herein are grounded in fundamental analytical principles and are designed to be self-validating systems, aligning with the stringent requirements of regulatory bodies. This guide will delve into chromatographic and spectroscopic techniques, providing not just procedural steps, but also the scientific rationale behind the selection of specific parameters.

Chromatographic Purity and Assay: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the content of this compound. A well-developed HPLC method can effectively separate the main component from process-related impurities and degradation products.

Rationale for Method Development

The choice of a reversed-phase HPLC method is predicated on the non-polar nature of the this compound molecule. The aromatic ring, coupled with the cyclopropyl and methyl substituents, provides sufficient hydrophobicity for good retention on a C18 stationary phase. The basicity of the aniline functional group necessitates the use of a slightly acidic mobile phase to ensure consistent peak shape and avoid tailing by suppressing the interaction of the protonated amine with residual silanols on the silica support.

Experimental Protocol: HPLC Purity and Assay

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA detector, 240 nm (based on typical aniline UV absorbance)
Sample Preparation Accurately weigh and dissolve the sample in Methanol to a final concentration of 1 mg/mL.

Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] Key validation parameters include:

  • Specificity: Demonstrated by the separation of the main peak from potential impurities and degradation products. Forced degradation studies are crucial here.[6][7][8][9][10]

  • Linearity: Assessed by analyzing a series of solutions of the reference standard over a defined concentration range.

  • Accuracy: Determined by recovery studies of a known amount of reference standard spiked into a sample matrix.

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to determine the sensitivity of the method for impurity detection.

  • Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., pH of mobile phase, column temperature, flow rate).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Prep Weigh and dissolve sample in Methanol (1 mg/mL) HPLC Inject sample into HPLC system (C18 column, Gradient elution) Prep->HPLC Filtered Sample Data Acquire chromatogram at 240 nm HPLC->Data Detector Signal Analysis Integrate peaks and calculate purity/assay Data->Analysis

Identification and Structural Elucidation: Spectroscopic Methods

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

  • ~0.5-1.0 ppm (m, 4H): Methylene protons of the cyclopropyl group.

  • ~1.5-2.0 ppm (m, 1H): Methine proton of the cyclopropyl group.

  • ~2.2 ppm (s, 3H): Methyl protons.

  • ~3.5 ppm (br s, 2H): Amine protons (-NH₂).

  • ~6.5-7.0 ppm (m, 3H): Aromatic protons.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

  • ~5-10 ppm: Methylene carbons of the cyclopropyl group.

  • ~15-20 ppm: Methine carbon of the cyclopropyl group.

  • ~20 ppm: Methyl carbon.

  • ~115-145 ppm: Aromatic and aniline-substituted carbons.

Experimental Protocol: NMR Spectroscopy

  • Prepare a solution of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the ¹H NMR signals and assign the chemical shifts based on predicted values and coupling patterns.

  • Assign the ¹³C NMR chemical shifts with the aid of DEPT experiments if necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3450-3300N-H stretching (asymmetric and symmetric)Primary Amine (-NH₂)
3050-3000C-H stretchingAromatic & Cyclopropyl
2950-2850C-H stretchingMethyl
1620-1580N-H bending (scissoring)Primary Amine (-NH₂)
1600-1450C=C stretchingAromatic Ring
1335-1250C-N stretchingAromatic Amine

Experimental Protocol: FTIR Spectroscopy

  • Prepare the sample as a thin film on a KBr plate or as a KBr pellet.

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and correlate them to the functional groups of this compound.[11][12][13][14][15]

Spectroscopy_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample Prepare sample for NMR, FTIR, and MS NMR ¹H and ¹³C NMR Sample->NMR FTIR FTIR Sample->FTIR MS GC-MS Sample->MS Interpretation Correlate spectral data to molecular structure NMR->Interpretation FTIR->Interpretation MS->Interpretation

Volatile Impurity Analysis and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present in the this compound sample.

Rationale for Method Development

The volatility of this compound makes it amenable to GC analysis. Coupling GC with a mass spectrometer allows for the confident identification of separated components based on their mass spectra and fragmentation patterns. A non-polar capillary column is suitable for the separation of aromatic amines.[16][17][18][19][20]

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

Materials:

  • This compound sample

  • Dichloromethane (GC grade)

Chromatographic and Mass Spectrometric Conditions (Starting Point):

ParameterRecommended Condition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Mode Split (e.g., 50:1), 1 µL injection volume
Inlet Temperature 250 °C
Oven Program Initial temp 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Sample Preparation Dissolve the sample in Dichloromethane to a final concentration of 1 mg/mL.

Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • The mass spectrum should show a molecular ion peak at m/z 147.

  • Analyze the fragmentation pattern to confirm the structure. Expected fragments may arise from the loss of a methyl group (m/z 132) or cleavage of the cyclopropyl ring.

  • Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST) and by interpreting their fragmentation patterns.

Stability Indicating Method Development: Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating analytical method and to understand the degradation pathways of this compound.[6][7][8][9][10]

Protocol for Forced Degradation: Subject the this compound sample to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.

Analyze the stressed samples using the developed HPLC method to assess for degradation and to ensure that the degradation products are well-separated from the parent peak.

Conclusion

The analytical methods and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity assessment, and quality control of this important pharmaceutical intermediate. Adherence to these protocols and the principles of method validation will contribute to the development of safe and effective drug products.

References

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2024, January 4).
  • <621> CHROMATOGRAPHY. (2022, December 1). US Pharmacopeia (USP). [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]
  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Altern
  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • <621> Chrom
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
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  • Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections. LinkedIn. [Link]
  • [Determination of primary aromatic amines in crayons gas chromatography-mass spectrometry]. PubMed. [Link]
  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic. [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Rocky Mountain Labs. [Link]
  • Forced Degrad
  • Forced Degradation Study as per ICH Guidelines: Wh
  • IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]
  • The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investig
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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  • Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. MDPI. [Link]
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  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA - University of Alberta. [Link]
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  • Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines.
  • Full article: Experimental Design Optimization of Solid-Phase Microextraction Conditions for the Determination of Heterocyclic Aromatic Amines by High-Performance Liquid Chrom
  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. LinkedIn. [Link]
  • (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS *Corresponding Author.
  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS.
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  • (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl).
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Application Note: Structural Elucidation of 4-Cyclopropyl-3-methylaniline using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyclopropyl-3-methylaniline is an important synthetic intermediate in the pharmaceutical and agrochemical industries.[1] Its unique structural combination of a substituted aniline ring and a strained cyclopropyl group presents a distinct challenge and opportunity for structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural confirmation of such small organic molecules.[2] This application note provides a comprehensive guide to the preparation and detailed NMR analysis of this compound, focusing on the interpretation of both proton (¹H) and carbon-13 (¹³C) NMR spectra. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and reproducibility.

PART 1: Experimental Protocol

A meticulously prepared sample is fundamental to acquiring a high-quality NMR spectrum.[2] The following protocol outlines the best practices for preparing a this compound sample for NMR analysis.

Materials and Equipment
  • This compound (MW: 147.22 g/mol )[3]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)[4]

  • High-quality 5 mm NMR tubes and caps[5]

  • Glass Pasteur pipettes and bulbs

  • Small vials for sample dissolution

  • Filtration apparatus (e.g., pipette with a small cotton or glass wool plug)

  • Vortex mixer (optional)

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample (¹H: 5-25 mg | ¹³C: 50-100 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) A->B In secondary vial C Filter Solution (Remove particulates) B->C Ensure homogeneity D Transfer to NMR Tube C->D Use Pasteur pipette E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire ¹H and ¹³C Spectra F->G H Process FID (Fourier Transform, Phasing, Baseline Correction) G->H I Reference Spectra (TMS or residual solvent peak) H->I J Integrate and Assign Peaks I->J

Figure 1: A generalized workflow for NMR sample preparation and data acquisition. This systematic approach ensures the quality and reproducibility of the resulting spectra.

Step-by-Step Protocol
  • Determine the Required Sample Amount: For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound.[6][7] For a ¹³C NMR spectrum, a higher concentration is necessary due to the lower natural abundance of the ¹³C isotope; use 50-100 mg of the compound.[6]

  • Select an Appropriate Solvent: Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum.[4] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[4] If the compound has limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.[8]

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[2][6] Gentle vortexing can aid in dissolution. Preparing the sample in a secondary vial allows for better mixing and visual confirmation of complete dissolution before transferring to the NMR tube.[6]

  • Filtration: It is crucial to remove any solid particles, as they can degrade the magnetic field homogeneity and result in broadened spectral lines. Filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, unscratched NMR tube.

  • Sample Transfer and Labeling: Transfer the filtered solution into the NMR tube, ensuring a sample height of 4-5 cm. Properly cap and label the NMR tube with the sample's identity.

PART 2: Spectral Analysis and Interpretation

The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts are based on the known effects of substituents on aromatic rings and cyclopropyl groups.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic protons, the amine protons, the methyl protons, and the cyclopropyl protons. The electron-donating nature of the amino (-NH₂) and methyl (-CH₃) groups, along with the unique electronic properties of the cyclopropyl group, will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-2~6.7-6.9dJ ≈ 2.01HOrtho to -NH₂, expected to be upfield. Small coupling to H-6.
H-5~6.8-7.0dJ ≈ 8.01HOrtho to the cyclopropyl group, meta to -NH₂. Coupled to H-6.
H-6~6.5-6.7ddJ ≈ 8.0, 2.01HOrtho to -NH₂ and meta to the cyclopropyl group. Coupled to H-5 and H-2.
-NH₂~3.5-4.5br s-2HBroad singlet due to quadrupolar relaxation and potential exchange. Position is concentration-dependent.
-CH₃~2.1-2.3s-3HAromatic methyl group, singlet.
Cyclopropyl CH~1.6-1.9m-1HMethine proton on the cyclopropyl ring. Complex multiplet due to coupling with methylene protons.
Cyclopropyl CH₂ (cis)~0.8-1.0m-2HMethylene protons cis to the aromatic ring. Shielded compared to the trans protons.
Cyclopropyl CH₂ (trans)~0.5-0.7m-2HMethylene protons trans to the aromatic ring. Highly shielded due to the ring current effect.[9]

Note: Chemical shifts are estimates and can be influenced by solvent and concentration.

Interpretation Details:

  • Aromatic Region (δ 6.5-7.0 ppm): The three aromatic protons will appear as distinct signals due to their unique electronic environments. The amino group is a strong electron-donating group, causing a significant upfield shift (shielding) of the ortho and para protons. The methyl and cyclopropyl groups also contribute to the overall substitution pattern.

  • Amine Protons (δ 3.5-4.5 ppm): The two protons of the primary amine will likely appear as a broad singlet. The chemical shift of this signal is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

  • Methyl Protons (δ 2.1-2.3 ppm): The three protons of the methyl group attached to the aromatic ring will give rise to a sharp singlet.

  • Cyclopropyl Protons (δ 0.5-1.9 ppm): The cyclopropyl protons are in a highly shielded environment, appearing significantly upfield.[10][11] The methine proton (CH) will be the most downfield of the cyclopropyl signals. The four methylene protons (CH₂) are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling.[12][13] The protons cis to the aromatic ring are typically deshielded relative to the trans protons.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts will be influenced by the nature of the attached substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 (-NH₂)~144-146Aromatic carbon attached to the nitrogen, deshielded.
C-4 (-Cyclopropyl)~135-137Aromatic carbon bearing the cyclopropyl group.
C-3 (-CH₃)~130-132Aromatic carbon with the methyl substituent.
C-2~128-130Aromatic CH ortho to the amino group.
C-5~126-128Aromatic CH ortho to the cyclopropyl group.
C-6~115-117Aromatic CH ortho to the amino group, shielded by the electron-donating effect.
-CH₃~18-20Typical range for an aromatic methyl carbon.
Cyclopropyl CH~15-17Methine carbon of the cyclopropyl ring.[14]
Cyclopropyl CH₂~8-10Methylene carbons of the cyclopropyl ring, highly shielded.[15]

Note: The assignments for the aromatic carbons can be definitively confirmed using 2D NMR techniques like HSQC and HMBC.

Interpretation Details:

  • Aromatic Carbons (δ 115-146 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the electronegative nitrogen atom (C-1) will be the most deshielded. The carbons bearing the other substituents (C-3 and C-4) will also be downfield. The aromatic CH carbons will be more shielded, with C-6 likely being the most upfield due to the strong electron-donating effect of the ortho amino group.[16]

  • Aliphatic Carbons (δ 8-20 ppm): The methyl carbon will appear in its characteristic region around 18-20 ppm. The cyclopropyl carbons are significantly shielded, with the methylene carbons appearing at a very high field (upfield), a characteristic feature of cyclopropane rings.[15]

PART 3: Advanced NMR Techniques for Full Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, especially for the closely spaced aromatic signals, two-dimensional (2D) NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, which will be invaluable for assigning the coupled aromatic protons (H-2, H-5, H-6) and the complex spin system of the cyclopropyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for confirming the connectivity between the aromatic ring, the methyl group, and the cyclopropyl group.

Conclusion

The structural elucidation of this compound can be effectively achieved through a systematic application of ¹H and ¹³C NMR spectroscopy. Careful sample preparation is paramount to obtaining high-resolution spectra. The interpretation of the one-dimensional spectra, guided by established principles of chemical shifts and coupling constants for aniline and cyclopropane derivatives, provides a robust preliminary assignment. For complete and unambiguous structural confirmation, the use of 2D NMR techniques such as COSY, HSQC, and HMBC is strongly advised. This comprehensive approach ensures the scientific rigor required in research and development settings.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Scribd. NMR Sample Prep. [Link]
  • Weiner, P. H., & Malinowski, E. R. (1967). Substituent effects. VII. Carbon-13 nuclear magnetic resonance of substituted cyclopropanes. The Journal of Physical Chemistry, 71(8), 2791-2795. [Link]
  • Organomation.
  • Contreras, R. H., Turi, L., & Herreros, M. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. [Link]
  • Georgia Institute of Technology.
  • University of Ottawa.
  • ResearchGate. The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]
  • ResearchGate.
  • Axenrod, T., & Webb, G. A. (Eds.). (1974). Nuclear magnetic resonance spectroscopy of nuclei other than protons. John Wiley & Sons.
  • Crecely, K. M., Crecely, R. W., & Goldstein, J. H. (1969). Carbon-13 nuclear magnetic resonance spectra of monosubstituted cyclopropanes. The Journal of Physical Chemistry, 73(10), 3430-3432. [Link]
  • SpectraBase. Aniline. [Link]
  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. [Link]
  • University of Wisconsin-Madison. Notes on NMR Solvents. [Link]
  • Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum. [Link]
  • Royal Society of Chemistry. 1H–1H long range couplings in fused cyclopropanes.
  • Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(3), 684-689. [Link]
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Gauthier, D. R., & Weisel, M. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 22(10), 1436-1447. [Link]
  • Canadian Science Publishing. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]
  • Baranac-Stojanović, M., & Stojanović, M. (2013). Supporting Information for 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]
  • Jackowski, K., & Wielogorska, E. (2003). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 77(5), 581-590. [Link]
  • Roberts, J. D. (1962). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
  • ResearchGate. Table 2. Experimental coupling constants (J/Hz) in the 1 H NMR spectra.... [Link]
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]
  • YouTube. Coupling Constant in Cyclopropanes and Alkenes. [Link]
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  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]
  • Pedrajas, E., Sorribes, I., Junge, K., Beller, M., & Llusar, R. (2017). Supporting Information for Ru-catalyzed reductive amination reactions via B2(OH)4/H2O or B2(OH)4/D2O systems. Green Chemistry, 19, 3764-3768. [Link]
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HPLC purification of 4-Cyclopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the High-Performance Liquid Chromatography (HPLC) Purification of 4-Cyclopropyl-3-methylaniline

Abstract

This comprehensive application note provides a detailed protocol for the purification of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] We delineate a systematic approach, beginning with the development of a robust analytical method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and culminating in the successful scale-up to preparative chromatography. The causality behind critical decisions, such as column chemistry selection and mobile phase optimization, is explained to address the challenges associated with basic aromatic amines, including peak tailing. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity and yield for this and structurally similar compounds.

Introduction and Analyte Characterization

This compound is an aromatic amine featuring a moderately nonpolar structure. Its purification is essential to remove starting materials, by-products, and degradation products, ensuring the integrity of downstream applications. A thorough understanding of the analyte's physicochemical properties is the cornerstone of a logical method development strategy.

The basicity of the aniline functional group is the most critical parameter influencing chromatographic behavior. In RP-HPLC, basic compounds often exhibit poor peak shapes, characterized by significant tailing.[2] This phenomenon arises from strong, unwanted ionic interactions with acidic residual silanol groups present on the surface of traditional silica-based stationary phases.[2] Our strategy is therefore built around mitigating these interactions to achieve symmetrical, Gaussian peaks.

PropertyValueSource
Molecular Formula C₁₀H₁₃N[1][3]
Molecular Weight 147.22 g/mol [1][3]
Predicted XlogP 2.5[3][4]
Chemical Nature Basic Aromatic Amine[5]

Table 1: Physicochemical Properties of this compound.

Strategic Approach to Method Development

Our purification strategy follows a logical progression from analytical method development to preparative scale-up. This ensures that the separation is well-understood and optimized on a small scale, minimizing the consumption of valuable samples and solvents before committing to a large-scale run.[6][7]

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up cluster_2 Phase 3: Verification Analyte Analyte Characterization (Basicity, Polarity) Column Column & Mobile Phase Selection Analyte->Column informs Optimization Gradient Optimization & Peak Shape Analysis Column->Optimization enables ScaleCalc Scale-Up Calculations (Flow, Gradient, Load) Optimization->ScaleCalc provides basis for LoadStudy Loading Study ScaleCalc->LoadStudy PrepRun Preparative Run & Fraction Collection LoadStudy->PrepRun Purity Purity Analysis of Collected Fractions PrepRun->Purity

Figure 1: Overall workflow for the purification of this compound.

Part I: Analytical Method Development Protocol

The objective of this phase is to achieve a baseline separation of the target compound from its impurities with excellent peak symmetry.

Rationale for Column and Mobile Phase Selection

G Analyte Analyte Properties: - Basic (Aniline) - Moderately Nonpolar Problem Problem: Peak Tailing due to Silanol Interaction Analyte->Problem Solution Solution: Suppress Silanol Activity Problem->Solution Column Column Choice: Modern, End-Capped C18 (High Purity Silica) Solution->Column MobilePhase Mobile Phase Choice: Acidic Modifier (e.g., 0.1% Formic Acid) Low pH protonates silanols and analyte Solution->MobilePhase

Figure 2: Logic diagram for selecting chromatographic conditions.

  • Stationary Phase: A reversed-phase C18 column is the ideal choice for this analyte's polarity.[8] Critically, a modern, high-purity, end-capped C18 column is selected. End-capping masks the majority of residual silanol groups, significantly reducing the sites available for secondary ionic interactions that cause peak tailing with basic compounds.[2]

  • Mobile Phase: A mobile phase of acetonitrile and water is chosen. Acetonitrile generally provides lower backpressure and a better UV transparency window compared to methanol.[9] To address the analyte's basicity, an acidic modifier is essential. A low concentration of formic acid (0.1%) is added to both the aqueous and organic phases. This serves two purposes:

    • It maintains a low pH (around 2.7), which protonates the aniline nitrogen, ensuring it is in a single ionic state.

    • It suppresses the ionization of any remaining silanol groups on the stationary phase, further minimizing unwanted interactions.[5]

Detailed Analytical Protocol

Instrumentation and Materials:

  • HPLC System with a binary pump, autosampler, column oven, and UV or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Acetonitrile with 0.1% (v/v) Formic Acid.

  • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

Sample Preparation:

  • Accurately weigh approximately 10 mg of crude this compound.

  • Dissolve in 10 mL of the sample diluent to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could block the column.[10]

Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures run-to-run reproducibility.
Injection Vol. 5 µLSmall volume to prevent column overloading.[2]
Detection UV at 254 nmAromatic compounds strongly absorb at this wavelength.[11]
Gradient 10-95% B in 15 minA scouting gradient to determine the elution profile.

Gradient Timetable:

Time (min)%A%B
0.09010
15.0595
17.0595
17.19010
20.09010

Table 2: Analytical Gradient Method.

Part II: Scale-Up to Preparative Purification

Once a satisfactory analytical separation is achieved, the method can be scaled to a larger preparative column to purify a greater quantity of the material. The primary goal is to maintain the resolution achieved at the analytical scale while maximizing throughput.[7][12]

Principles and Calculations

Scaling up requires adjusting the flow rate, injection volume, and gradient time to match the larger column dimensions. The scaling factor (SF) is based on the square of the ratio of the column internal diameters (ID).

Formula: SF = (ID_prep / ID_anal)²

  • Flow Rate: Flow_prep = Flow_anal * SF

  • Gradient Time: Gradient Time_prep = Gradient Time_anal (if column lengths are the same)

  • Injection Load: Load_prep = Load_anal * SF

Preparative Protocol Example

This protocol scales the analytical method to a common 21.2 mm ID preparative column.

Scaling Calculation:

  • Analytical Column ID: 4.6 mm

  • Preparative Column ID: 21.2 mm

  • Scaling Factor (SF): (21.2 / 4.6)² ≈ 21.2

Preparative HPLC Conditions:

ParameterAnalytical SettingCalculationPreparative Setting
Column 4.6 x 150 mm-21.2 x 150 mm, 5 µm
Flow Rate 1.0 mL/min1.0 * 21.221.2 mL/min
Gradient 10-95% B in 15 minSame length, same time10-95% B in 15 min

Table 3: Scale-up from Analytical to Preparative Conditions.

Loading Study and Sample Preparation:

  • The theoretical maximum load can be estimated, but an experimental loading study is the most reliable way to determine the optimal injection mass.[12]

  • Start by injecting a scaled mass (e.g., if 5 µg was injected on the analytical column, inject 5 µg * 21.2 = 106 µg).

  • Gradually increase the injection mass (e.g., 50 mg, 100 mg, 150 mg) until the resolution between the target peak and the nearest impurity begins to degrade (peaks start to overlap).[12]

  • For the preparative run, dissolve the crude sample in the minimal amount of a strong solvent like DMSO or DMF, and then dilute with the mobile phase to the highest possible concentration that maintains solubility. This minimizes injection volume and improves peak shape.

Fraction Collection:

  • Set the fraction collector to trigger based on the UV signal threshold corresponding to the elution of this compound.

  • Collect the eluent corresponding to the main peak. It is often wise to collect the peak front, apex, and tail in separate fractions for individual purity analysis.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Insufficient mobile phase modifier.- Silanol interactions on an old or inappropriate column.[2]- Increase formic acid concentration slightly (e.g., to 0.2%).- Switch to a newer, high-quality end-capped column.
Split Peaks - Partially blocked column frit.- Sample solvent incompatible with the mobile phase.[2]- Reverse-flush the column (follow manufacturer's instructions).- Always dissolve the sample in the initial mobile phase composition whenever possible.[13]
Broad Peaks - Column degradation or void formation.- High extra-column volume.[2]- Replace the column.- Use shorter tubing with a smaller internal diameter between the injector and the column.
Pressure Fluctuation - Air bubbles in the pump.- Leaking fittings or pump seals.- Degas the mobile phase thoroughly.- Purge the pump and check all fittings for tightness.[13]

Table 4: HPLC Troubleshooting Guide.

Conclusion

This application note presents a robust and scientifically grounded framework for the . By carefully considering the analyte's chemical nature, a highly efficient separation can be developed on an analytical scale. The principles of method scaling are then applied to transition smoothly to a preparative scale, enabling the isolation of the target compound with high purity and yield. The methodologies described herein are broadly applicable to other basic aromatic amine compounds, providing a solid foundation for purification challenges in research and development.

References

  • Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2.
  • Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
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The Strategic deployment of 4-Cyclopropyl-3-methylaniline in the Synthesis of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-cyclopropyl-3-methylaniline as a pivotal building block in modern organic synthesis, with a pronounced focus on its application in the development of kinase inhibitors and other therapeutic agents. We will dissect the unique structural attributes of this compound and elucidate the rationale behind its utilization in complex molecular architectures. This document furnishes detailed, field-proven protocols for key transformations, including Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile intermediate.

Introduction: The Value Proposition of a Substituted Aniline

This compound (C₁₀H₁₃N) is a substituted aromatic amine that has garnered significant interest in medicinal chemistry.[1] Its molecular structure, featuring a cyclopropyl group ortho to the amino functionality and a methyl group in the meta position, confers a unique combination of steric and electronic properties that are highly advantageous in drug design. The cyclopropyl moiety, a three-membered carbocycle, is a bioisosteric replacement for larger alkyl groups, offering a compact and rigid scaffold that can enhance binding affinity to target proteins and improve metabolic stability.[1] The strategic placement of the methyl group further influences the molecule's conformation and electronic nature.

This guide will illuminate the practical applications of this compound, transitioning from its fundamental chemical properties to its role in the synthesis of complex, biologically active molecules. We will provide not just procedural steps, but the underlying chemical principles that govern these transformations.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe implementation in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₃N[2]
Molecular Weight 147.22 g/mol [2]
CAS Number 1208091-47-7[2]
Appearance Not specified, typically a liquid or low-melting solid-
Storage 2-8°C[1]

Safety Information: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation and serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated fume hood.

Core Applications in Medicinal Chemistry: The Pursuit of Kinase Inhibitors

The aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and inflammatory diseases.[3][4] The amino group of the aniline serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituents on the aniline ring play a crucial role in modulating the inhibitor's potency, selectivity, and pharmacokinetic properties.

The unique substitution pattern of this compound makes it a particularly attractive building block for this purpose. The cyclopropyl group can occupy hydrophobic pockets within the kinase active site, while the methyl group can be used to fine-tune the molecule's overall shape and electronic properties to optimize binding and minimize off-target effects.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The primary utility of this compound in synthesis lies in its nucleophilic amino group, which readily participates in carbon-nitrogen bond-forming reactions. The two most prevalent and powerful methods for achieving this are the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: A Gateway to Diverse Arylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5] This reaction allows for the formation of a C-N bond between an aryl halide or triflate and an amine, offering a broad substrate scope and high functional group tolerance.

Conceptual Workflow for Buchwald-Hartwig Amination

reagents This compound + Aryl Halide/Triflate reaction Inert Atmosphere (N₂ or Ar) Heat reagents->reaction catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) catalyst->reaction base Base (e.g., NaOtBu, Cs₂CO₃) base->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Aryl-4-cyclopropyl-3-methylaniline purification->product

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of a Hypothetical N-Aryl-4-cyclopropyl-3-methylaniline Derivative

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, Pd₂(dba)₃, BINAP, and NaOtBu.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-cyclopropyl-3-methylaniline.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions.

  • Bulky Phosphine Ligand (BINAP): The use of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing beta-hydride elimination.[5]

  • Strong Base (NaOtBu): The base is required to deprotonate the amine, forming the more nucleophilic amide, which then participates in the catalytic cycle.[6]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds for Biaryl Scaffolds

While the Buchwald-Hartwig reaction is ideal for C-N bond formation, the Suzuki-Miyaura cross-coupling is the preeminent method for constructing carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7][8] In the context of our building block, the aniline can be first transformed into an aryl halide or triflate, which can then undergo a Suzuki coupling with a boronic acid or ester.

Conceptual Pathway for Suzuki-Miyaura Coupling

start This compound diazotization Diazotization (e.g., NaNO₂, HBr) start->diazotization sandmeyer Sandmeyer Reaction (e.g., CuBr) diazotization->sandmeyer aryl_bromide 4-Bromo-1-cyclopropyl-2-methylbenzene sandmeyer->aryl_bromide suzuki_reaction Suzuki Coupling Solvent (e.g., Toluene/H₂O) Heat aryl_bromide->suzuki_reaction suzuki_reagents Arylboronic Acid + Base (e.g., K₂CO₃) suzuki_reagents->suzuki_reaction suzuki_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) suzuki_catalyst->suzuki_reaction product Substituted Biaryl suzuki_reaction->product

Caption: A potential synthetic route utilizing Suzuki coupling.

Detailed Protocol: Synthesis of a Hypothetical Biaryl Derivative via Suzuki Coupling

This protocol assumes the prior synthesis of the corresponding aryl bromide from this compound.

Materials:

  • 4-Bromo-1-cyclopropyl-2-methylbenzene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add 4-bromo-1-cyclopropyl-2-methylbenzene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the toluene and water.

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[7]

  • Base (K₂CO₃): The base is required to activate the boronic acid, forming a boronate species that is more readily transmetalated to the palladium center.[9]

  • Biphasic Solvent System: The use of a biphasic system of toluene and water is common in Suzuki couplings, as it can help to dissolve both the organic and inorganic reagents.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique structural features provide medicinal chemists with a powerful tool to fine-tune the properties of lead compounds, leading to the development of more potent, selective, and metabolically stable therapeutics. The robust and well-established protocols for Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions enable the efficient incorporation of this building block into a wide array of molecular scaffolds. As the demand for novel and effective pharmaceuticals continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

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  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Bioorganic & Medicinal Chemistry Letters. (2013). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
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  • PubMed. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors.
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  • Patsnap. (2022). CN114883492A - Preparation method of N-cyclopropyl methylaniline compound.
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  • PubMed. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines.
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  • Google Patents. (2015). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
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Application Notes and Protocols: 4-Cyclopropyl-3-methylaniline as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 4-cyclopropyl-3-methylaniline, a key building block in modern medicinal chemistry. The unique structural motif of a cyclopropyl group adjacent to a substituted aniline makes this intermediate particularly valuable for the synthesis of complex pharmaceutical agents, notably in the field of oncology. This document will detail a robust synthetic protocol for this compound via a Suzuki-Miyaura coupling and its subsequent application in the synthesis of a crucial intermediate for the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib.

Introduction: The Significance of the Cyclopropylaniline Moiety

The cyclopropyl group is a highly sought-after substituent in drug design. Its rigid, three-dimensional structure can impart favorable pharmacological properties, including enhanced metabolic stability, improved potency, and desirable conformational restriction of the molecule, leading to higher selectivity for its biological target.[1] When incorporated into an aniline scaffold, as in this compound, it provides a versatile platform for the construction of a wide array of pharmacologically active compounds.[2] This intermediate is particularly noted for its role in the synthesis of drugs targeting central nervous system disorders and inflammation, as well as in the development of targeted cancer therapies.[2]

PART 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[3][4][5] This method is particularly effective for the synthesis of this compound from commercially available starting materials: 4-bromo-3-methylaniline and cyclopropylboronic acid.

Causality of Experimental Choices:
  • Catalyst System: A palladium(0) species, generated in situ from a palladium(II) precatalyst like PdCl₂(dppf), is essential for the catalytic cycle. The bulky, electron-rich phosphine ligand, dppf (1,1'-bis(diphenylphosphino)ferrocene), stabilizes the palladium center, facilitates the oxidative addition of the aryl bromide, and promotes the reductive elimination of the final product.[3][6] The choice of an electron-rich and sterically hindered ligand is crucial for achieving high catalytic activity, especially with less reactive aryl chlorides, and for promoting the desired reductive elimination step.[3][6][7]

  • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate with the palladium complex.[3][8] The choice of a moderately strong inorganic base is compatible with a wide range of functional groups.

  • Solvent System: A biphasic solvent system, such as toluene/dioxane and an aqueous base solution, is often employed. This allows for the efficient reaction of both the organic-soluble aryl halide and the water-soluble boronate salt at the interface, while also facilitating product separation.[5]

Experimental Workflow: Synthesis of this compound

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants 4-Bromo-3-methylaniline Cyclopropylboronic Acid PdCl₂(dppf) Na₂CO₃ Solution Solvents Toluene/Dioxane Degas Degas with N₂ Reactants->Degas Heat Heat to 85°C (4 hours) Degas->Heat Filter Filter through Celite Heat->Filter Separate Separate Organic Layer Filter->Separate Purify Silica Gel Column Chromatography Separate->Purify Final_Product Final_Product Purify->Final_Product This compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound
Reagent/ParameterQuantity/ValueMolar Equiv.Notes
4-Bromo-3-methylaniline1.0 g1.0Starting material
Cyclopropylboronic acid0.69 g1.5Coupling partner
PdCl₂(dppf)0.087 g0.02Catalyst
2 M Sodium Carbonate (aq)5.4 mL2.0Base
Toluene10 mL-Solvent
1,4-Dioxane2.5 mL-Co-solvent
Reaction Temperature85 °C-
Reaction Time4 hours-
Expected Yield ~85-95%

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-methylaniline (1.0 g, 5.37 mmol), cyclopropylboronic acid (0.69 g, 8.06 mmol), and PdCl₂(dppf) (0.087 g, 0.107 mmol).

  • Add toluene (10 mL) and 1,4-dioxane (2.5 mL) to the flask, followed by the 2 M aqueous sodium carbonate solution (5.4 mL).

  • Degas the reaction mixture by bubbling nitrogen gas through the solution for 15 minutes.

  • Heat the mixture to 85 °C and stir vigorously for 4 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.

PART 2: Application in the Synthesis of a Ceritinib Intermediate

This compound is a pivotal intermediate in the synthesis of Ceritinib (Zykadia®), a second-generation ALK inhibitor used for the treatment of non-small cell lung cancer (NSCLC).[9][10][11] The synthesis involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction between this compound and a suitably substituted pyrimidine derivative.

Causality of Experimental Choices:
  • Reaction Type: The Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds between an aryl halide (the chloropyrimidine) and an amine (this compound).[12] This reaction is favored for its high functional group tolerance and its ability to couple a wide range of substrates.

  • Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium catalyst and a phosphine ligand are employed. For C-N bond formation, ligands like X-Phos or Josiphos are often effective.[13]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) is typically used to deprotonate the aniline, making it a more potent nucleophile for the coupling reaction.[13]

Experimental Workflow: Synthesis of a Ceritinib Intermediate

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants This compound 2,5-Dichloropyrimidine Derivative Pd₂(dba)₃ X-Phos NaOtBu Solvent Toluene Degas Degas with N₂ Reactants->Degas Heat Heat to 100°C (12-18 hours) Degas->Heat Quench Quench with Water Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Silica Gel Column Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Ceritinib Intermediate

Caption: Workflow for the synthesis of a key Ceritinib intermediate.

Detailed Protocol: Synthesis of a Key Ceritinib Intermediate

This protocol describes the synthesis of N²-(4-cyclopropyl-3-methylphenyl)-5-chloro-N⁴-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine, a key intermediate in the synthesis of Ceritinib.

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
This compound1.0 g1.0Starting material
5-Chloro-N-(2-(isopropylsulfonyl)phenyl)-2-chloropyrimidin-4-amine2.42 g1.0Coupling partner
Pd₂(dba)₃0.062 g0.01Catalyst precursor
X-Phos0.065 g0.02Ligand
Sodium tert-butoxide0.98 g1.5Base
Toluene (anhydrous)20 mL-Solvent
Reaction Temperature100 °C-
Reaction Time12-18 hours-
Expected Yield ~70-85%

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 6.79 mmol), 5-chloro-N-(2-(isopropylsulfonyl)phenyl)-2-chloropyrimidin-4-amine (2.42 g, 6.79 mmol), Pd₂(dba)₃ (0.062 g, 0.068 mmol), and X-Phos (0.065 g, 0.136 mmol).

  • Add anhydrous toluene (20 mL) to the flask, followed by the careful addition of sodium tert-butoxide (0.98 g, 10.19 mmol).

  • Degas the reaction mixture by bubbling nitrogen gas through the solution for 15 minutes.

  • Heat the mixture to 100 °C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired Ceritinib intermediate.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols detailed herein for its synthesis via Suzuki-Miyaura coupling and its subsequent use in a Buchwald-Hartwig amination to form a key Ceritinib intermediate are robust, high-yielding, and scalable. The deliberate choice of catalysts, ligands, and reaction conditions is grounded in well-established principles of organometallic chemistry, ensuring the efficiency and reliability of these synthetic transformations. These application notes provide a solid foundation for researchers and drug development professionals to utilize this important building block in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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  • Marsilje, T. H., et al. (2013). Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. Journal of Medicinal Chemistry, 56(14), 5675-5690.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Perzborn, E., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(1), 1-13.
  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 923-933.
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Application Notes and Protocols: Synthesis of 4-Cyclopropyl-3-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Cyclopropyl-3-methylaniline Scaffold in Modern Drug Discovery

The this compound moiety is a key structural motif in contemporary medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The cyclopropyl group, a small, strained carbocycle, is often employed as a bioisostere for larger or more flexible groups, offering a unique combination of lipophilicity and conformational rigidity.[1][2] This can lead to enhanced metabolic stability, improved membrane permeability, and precise conformational control for optimal target engagement.[1] Consequently, derivatives of this compound are actively investigated as intermediates in the synthesis of therapeutics for a range of diseases, including central nervous system disorders and inflammatory conditions.[3]

This guide provides a comprehensive overview of the synthetic strategies for accessing this compound and its derivatives. We will delve into the critical reaction conditions, explore the mechanistic underpinnings of key transformations, and provide detailed, actionable protocols for researchers in the field of drug development.

Synthetic Strategy Overview: A Two-Stage Approach

The synthesis of this compound derivatives is typically approached in a two-stage process. The first stage involves the construction of a suitable functionalized precursor, most commonly a halogenated cyclopropyl-methylbenzene. The second stage is the introduction of the aniline nitrogen via a carbon-nitrogen (C-N) bond-forming reaction.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: C-N Bond Formation Start Substituted Toluene Precursor 4-Bromo-1-cyclopropyl-2-methylbenzene Start->Precursor Cyclopropanation & Bromination Aniline_Deriv This compound Derivatives Precursor->Aniline_Deriv Amination

Caption: General synthetic workflow.

Part I: Synthesis of the Key Intermediate: 4-Bromo-1-cyclopropyl-2-methylbenzene

Conceptual Protocol for the Synthesis of 4-Bromo-1-cyclopropyl-2-methylbenzene

This protocol is based on general methods for the bromination of activated aromatic rings.

Reaction Scheme:

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters and their Significance:

  • Palladium Precatalyst: A variety of palladium sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.

  • Phosphine Ligand: The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active Pd(0) species. For substrates with steric hindrance or specific electronic properties, ligand screening is often necessary.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are frequently used.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically employed.

Protocol 1: Buchwald-Hartwig Amination with Ammonia Equivalent

This protocol describes a general procedure for the synthesis of the primary aniline using an ammonia surrogate.

Materials:

  • 4-Bromo-1-cyclopropyl-2-methylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia salt with a suitable base)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromo-1-cyclopropyl-2-methylbenzene (1.0 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the ammonia source and anhydrous toluene via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Parameter Condition Rationale
Palladium Precatalyst Pd(OAc)₂A common and effective palladium source.
Ligand XPhosA bulky, electron-rich ligand that is effective for a wide range of amination reactions.
Base NaOtBuA strong, non-nucleophilic base that facilitates the deprotonation of the amine.
Solvent TolueneAnhydrous, high-boiling aprotic solvent suitable for these reaction temperatures.
Temperature 100-110 °CProvides the necessary thermal energy for the reaction to proceed at a reasonable rate.
B. The Ullmann Condensation: A Classical Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst. [4]While it often requires higher reaction temperatures than the Buchwald-Hartwig amination, it can be a valuable alternative, particularly for large-scale syntheses where cost is a significant factor.

Reaction Principle:

The Ullmann condensation involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base. The exact mechanism is still a subject of discussion, but it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

Protocol 2: Ullmann Condensation for the Synthesis of this compound

This protocol provides a general procedure for the copper-catalyzed amination.

Materials:

  • 4-Bromo-1-cyclopropyl-2-methylbenzene

  • Copper(I) iodide (CuI)

  • L-proline (or another suitable ligand)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Aqueous ammonia

  • Sealed reaction vessel

Procedure:

  • Reaction Setup: In a sealed tube, combine 4-bromo-1-cyclopropyl-2-methylbenzene (1.0 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Reagent Addition: Add DMSO and a concentrated aqueous solution of ammonia.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-120 °C with stirring. Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Parameter Condition Rationale
Copper Catalyst CuIA common and effective copper(I) source for Ullmann reactions.
Ligand L-prolineAn inexpensive and effective ligand that can accelerate the rate of Ullmann condensations.
Base K₂CO₃A mild and inexpensive base suitable for this transformation.
Solvent DMSOA high-boiling polar aprotic solvent that can facilitate the reaction.
Temperature 100-120 °CHigher temperatures are often required for Ullmann-type reactions compared to palladium-catalyzed methods.

Part III: Application in Medicinal Chemistry - A Case Study

The this compound scaffold is a valuable building block in the synthesis of complex pharmaceutical agents. A notable example is its conceptual relationship to the core of molecules like AZD6703, a clinical candidate developed as a p38α MAP kinase inhibitor for the treatment of inflammatory diseases. [5]While not a direct derivative, the synthesis of AZD6703 involves a substituted aniline that highlights the importance of this class of intermediates in constructing complex, biologically active molecules. The cyclopropyl and methyl substituents on the aniline ring can play a crucial role in optimizing the binding affinity and pharmacokinetic profile of the final drug substance.

Conclusion

The synthesis of this compound derivatives is a critical process in the development of novel pharmaceuticals. This guide has provided a detailed overview of the key synthetic strategies, focusing on the preparation of the essential 4-bromo-1-cyclopropyl-2-methylbenzene intermediate and its subsequent conversion to the desired aniline derivatives via Buchwald-Hartwig amination and Ullmann condensation. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively and efficiently access this important class of molecules, paving the way for the discovery of new and improved therapies.

References

  • MySkinRecipes. This compound. [Link]
  • Bradford, J. R., et al. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Bioorganic & Medicinal Chemistry Letters, 22(12), 3879-83. [Link]
  • PubChem. This compound. [Link]
  • Organic Syntheses. cyclopropylbenzene. [Link]
  • Talele, T. T. (2025).
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • Li, Z., et al. (2020). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Current Medicinal Chemistry, 27(32), 5348-5399. [Link]
  • ChemRxiv.

Sources

Application Notes and Protocols for 4-Cyclopropyl-3-methylaniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental protocols and scientific rationale for the synthetic application of 4-Cyclopropyl-3-methylaniline, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The unique structural combination of a cyclopropyl group and a substituted aniline ring offers opportunities for targeted molecular design, enhancing potency and selectivity in active pharmaceutical ingredients (APIs).[1] This document outlines protocols for two fundamental transformations: N-acylation and palladium-catalyzed Buchwald-Hartwig amination. The causality behind experimental choices, safety considerations, and data interpretation are discussed to provide researchers with a robust framework for utilizing this versatile building block.

Introduction: The Significance of the Cyclopropyl-Aniline Motif

This compound (C₁₀H₁₃N, Mol. Wt.: 147.22 g/mol ) is an aromatic amine whose utility in medicinal chemistry and materials science is growing.[1][2] The cyclopropyl moiety is a "bioisostere" for larger groups, often imparting improved metabolic stability, membrane permeability, and binding affinity to a parent molecule. Its incorporation into a drug candidate can fine-tune pharmacokinetic and pharmacodynamic properties. This guide focuses on providing practical, field-proven methodologies for the derivatization of this valuable intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1208091-47-7PubChem[2]
Molecular Formula C₁₀H₁₃NPubChem[2]
Molecular Weight 147.22 g/mol PubChem[2]
Appearance Not specified, likely an oil or low-melting solidGeneral chemical knowledge
Storage 2-8°CMySkinRecipes[1]

Safety and Handling

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Handling: Use in a well-ventilated area, preferably within a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[1]

Experimental Protocols

The following protocols are presented as detailed, self-validating systems. The rationale behind the choice of reagents and conditions is explained to allow for adaptation to related substrates.

Protocol 1: N-Acylation to Synthesize N-(4-cyclopropyl-3-methylphenyl)acetamide

N-acylation is a fundamental transformation of anilines, often employed to protect the amino group or to introduce a functional handle for further elaboration. This protocol details the straightforward synthesis of the corresponding acetamide.

Reaction Scheme:

Causality of Experimental Choices:

  • Acetic Anhydride: A readily available, highly reactive acylating agent.

  • Pyridine: Acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Dichloromethane (CH₂Cl₂): A common, inert solvent that dissolves both reactants.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.47 g, 10.0 mmol).

  • Solvent and Base Addition: Dissolve the aniline in dichloromethane (30 mL). To this solution, add pyridine (1.19 g, 1.2 mL, 15.0 mmol).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.23 g, 1.1 mL, 12.0 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The product should have a lower Rf than the starting aniline.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N-(4-cyclopropyl-3-methylphenyl)acetamide.

Expected Data:

  • Appearance: White to off-white solid.

  • Yield: Typically >90%.

  • ¹H NMR (CDCl₃): Expect characteristic peaks for the acetyl methyl group (~2.2 ppm), the aromatic protons, the cyclopropyl protons, and the aromatic methyl group.

Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This protocol provides a general method for the coupling of this compound with a generic aryl bromide. This protocol is adapted from established procedures for similar aniline substrates.

Reaction Scheme:

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd₂(dba)₃): A common Pd(0) source for initiating the catalytic cycle.

  • Ligand (e.g., XPhos): A bulky, electron-rich phosphine ligand that stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.

  • Base (e.g., Sodium tert-butoxide): A strong, non-nucleophilic base required for the deprotonation of the aniline to form the active nucleophile.

  • Solvent (e.g., Toluene): A non-polar, high-boiling solvent suitable for this type of cross-coupling reaction.

Step-by-Step Protocol:

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), XPhos (38.1 mg, 0.08 mmol, 8 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl bromide (1.2 mmol) and this compound (147 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Table 2: Typical Reagent Stoichiometry for Buchwald-Hartwig Amination

ReagentMolar Equivalents
This compound1.0
Aryl Bromide1.2
Pd₂(dba)₃0.02
XPhos0.08
Sodium tert-butoxide1.4

Visualizing Experimental Workflows

Diagram 1: General Workflow for N-Acylation

G cluster_prep Reaction Preparation cluster_reaction Acylation cluster_workup Work-up & Purification A 1. Combine Aniline, CH2Cl2, Pyridine B 2. Cool to 0 C A->B C 3. Add Acetic Anhydride B->C D 4. Stir at RT for 2h C->D E 5. Quench with 1M HCl D->E F 6. Extract with CH2Cl2 E->F G 7. Wash Organic Layer F->G H 8. Dry and Concentrate G->H I 9. Purify Product H->I

Caption: Workflow for the N-acylation of this compound.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

G pd0 Pd(0)L2 add Oxidative Addition pd2 Ar-Pd(II)-Br(L2) add->pd2 + Ar-Br trans Transmetalation pd_amido Ar-Pd(II)-NR'R''(L2) trans->pd_amido + Base, Aniline reduct Reductive Elimination reduct->pd0 - Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The protocols detailed in this application note provide a solid foundation for researchers and drug development professionals working with this compound. By understanding the rationale behind the experimental design, scientists can confidently employ this versatile intermediate in the synthesis of novel compounds with potential applications in medicine and agriculture. The provided workflows and mechanistic diagrams serve as a guide for both practical execution and conceptual understanding.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • MySkinRecipes. (n.d.). This compound.

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The Strategic Application of 4-Cyclopropyl-3-methylaniline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is a perpetual endeavor. Among the myriad of building blocks available to the medicinal chemist, 4-cyclopropyl-3-methylaniline has emerged as a scaffold of significant interest. Its unique combination of a strained cyclopropyl ring and a methylated aniline core provides a valuable platform for the design of potent and selective therapeutic agents. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of this versatile intermediate. The strategic incorporation of the this compound moiety has been instrumental in the development of clinical candidates, particularly in the realms of inflammatory diseases and oncology.

Physicochemical Properties and Design Rationale

The utility of this compound in medicinal chemistry is rooted in the distinct physicochemical properties imparted by its constituent groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃N[1]
Molecular Weight 147.22 g/mol [1]
CAS Number 1208091-47-7[1]

The cyclopropyl group , a three-membered carbocycle, is a particularly powerful tool in drug design. Its inherent ring strain endows it with unique electronic properties, often described as having partial sp2 character. This feature can lead to favorable interactions with biological targets. Furthermore, the compact and rigid nature of the cyclopropyl ring can enhance binding affinity by reducing the entropic penalty associated with conformational restriction upon binding. From a pharmacokinetic perspective, the cyclopropyl moiety is often introduced to improve metabolic stability by blocking sites of oxidative metabolism.

The 3-methyl group on the aniline ring serves to modulate the electronic properties and steric profile of the molecule. It can influence the pKa of the aniline nitrogen, affecting its nucleophilicity and basicity. This, in turn, can impact its reactivity in subsequent synthetic transformations and its ability to form key interactions, such as hydrogen bonds, with the target protein.

Synthesis of this compound: A Plausible Protocol

While a variety of proprietary methods exist for the synthesis of this compound, a robust and adaptable multi-step sequence can be conceptualized from established organic chemistry principles. This protocol provides a logical pathway for its laboratory-scale preparation.

Synthesis_Workflow A 4-Bromo-2-methylaniline B Cyclopropanation A->B Cyclopropylboronic acid, Pd catalyst, Base C 4-Bromo-1-cyclopropyl-2-methylbenzene B->C D Nitration C->D HNO3, H2SO4 E 4-Bromo-1-cyclopropyl-2-methyl-5-nitrobenzene D->E F Reduction E->F Fe, HCl or H2, Pd/C G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Step 1: Suzuki-Miyaura Coupling for Cyclopropanation

This step involves the palladium-catalyzed cross-coupling of 4-bromo-2-methylaniline with cyclopropylboronic acid.

  • Materials: 4-bromo-2-methylaniline (1.0 equiv), cyclopropylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (3.0 equiv), Toluene/H₂O (4:1 mixture).

  • Procedure:

    • To an oven-dried round-bottom flask, add 4-bromo-2-methylaniline, cyclopropylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed toluene/H₂O solvent mixture via cannula.

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 4-bromo-1-cyclopropyl-2-methylbenzene.

Step 2: Nitration

The subsequent step is the regioselective nitration of the cyclopropyl-substituted benzene ring.

  • Materials: 4-bromo-1-cyclopropyl-2-methylbenzene (1.0 equiv), concentrated H₂SO₄, concentrated HNO₃.

  • Procedure:

    • In a flask cooled in an ice-water bath, slowly add concentrated H₂SO₄ to 4-bromo-1-cyclopropyl-2-methylbenzene with stirring.

    • Once the mixture is homogeneous, add a pre-cooled mixture of concentrated HNO₃ and H₂SO₄ dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure to yield 4-bromo-1-cyclopropyl-2-methyl-5-nitrobenzene, which may be used in the next step without further purification if of sufficient purity.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the corresponding amine.

  • Materials: 4-bromo-1-cyclopropyl-2-methyl-5-nitrobenzene (1.0 equiv), Iron powder (5.0 equiv), concentrated HCl, Ethanol.

  • Procedure:

    • To a suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux and then add a solution of 4-bromo-1-cyclopropyl-2-methyl-5-nitrobenzene in ethanol dropwise.

    • Continue to heat at reflux for 2-4 hours, monitoring the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture and filter through a pad of Celite, washing the filter cake with ethanol.

    • Concentrate the filtrate, and then partition between ethyl acetate and a saturated solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

    • Purify the crude product by column chromatography to give this compound. Aromatic nitro groups can also be readily reduced to aromatic amines using H₂/Pd-C.[2]

Application in Medicinal Chemistry: Synthesis of a p38α MAP Kinase Inhibitor Analog

This compound is a key building block in the synthesis of potent inhibitors of p38α mitogen-activated protein (MAP) kinase, a critical target in inflammatory diseases. The following protocol details the amide coupling of this compound with a representative carboxylic acid, a crucial step in the synthesis of molecules such as the clinical candidate AZD6703.

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents A This compound D Amide Product A->D B Carboxylic Acid (R-COOH) B->D C EDC, HOBt, DIPEA C->D Amide Bond Formation

Caption: General scheme for amide coupling with this compound.

Protocol 2: Amide Coupling with this compound

This protocol is adapted from established methods for the amidation of less reactive anilines. A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids has been described using 1 equivalent of EDC and 1 equivalent of DMAP, with a catalytic amount of HOBt and DIPEA.[3][4]

  • Materials: this compound (1.0 equiv), Carboxylic acid (e.g., 4-methyl-3-(6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl)benzoic acid) (1.1 equiv), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv), Hydroxybenzotriazole (HOBt) (0.15 equiv), N,N-Diisopropylethylamine (DIPEA) (3.0 equiv), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of the carboxylic acid in anhydrous DMF, add EDC, HOBt, and DIPEA.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add a solution of this compound in anhydrous DMF to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its unique structural features offer a powerful strategy for modulating the physicochemical and pharmacological properties of drug candidates. The protocols outlined in this guide provide a practical framework for the synthesis and application of this important scaffold. As our understanding of target biology and structure-activity relationships continues to evolve, the strategic use of tailored building blocks like this compound will undoubtedly play an increasingly critical role in the discovery and development of the next generation of innovative medicines.

References

  • PubChem. Compound Summary for CID 62489809, this compound.
  • MySkinRecipes. This compound. [Link]
  • The Organic Synthesis Blog. Reduction of Nitro Groups to Anilines. [Link]
  • Singh, U. P., & Gahtori, P. (2021). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
  • Singh, U. P., & Gahtori, P. (2021). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed, 33456089. [Link]

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The Strategic Role of 4-Cyclopropyl-3-methylaniline in the Development of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

In the competitive landscape of agrochemical research, the discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles is paramount. The aromatic amine 4-cyclopropyl-3-methylaniline has emerged as a valuable building block in the synthesis of advanced fungicides, most notably in the class of succinate dehydrogenase inhibitors (SDHIs). Its unique structural features contribute to the high potency and specific mode of action of the resulting agrochemicals. This guide provides an in-depth look at the application of this compound in the synthesis and evaluation of next-generation fungicides, with a focus on the underlying scientific principles and practical laboratory protocols.

The Significance of the Cyclopropyl Moiety in Bioactive Molecules

The incorporation of a cyclopropyl group into a lead compound is a well-established strategy in medicinal and agrochemical chemistry to enhance biological activity. The strained three-membered ring introduces conformational rigidity and alters the electronic properties of the molecule, which can lead to a more favorable binding affinity with the target protein. In the context of agrochemicals derived from this compound, the cyclopropyl group plays a crucial role in optimizing the interaction with the ubiquinone binding site of the succinate dehydrogenase enzyme complex.

Application in Fungicide Synthesis: The Case of Isoflucypram

A prime example of the successful application of this compound is in the synthesis of Isoflucypram, a highly effective SDHI fungicide.[1] Isoflucypram provides excellent control against major foliar diseases in cereals.[2] The N-cyclopropyl group is a key feature that contributes to its potent fungicidal activity.[2]

Rationale for the Synthesis of N-(4-cyclopropyl-3-methylphenyl) Amides

The synthesis of SDHI fungicides like Isoflucypram involves the formation of an amide bond between a substituted aniline and a carboxylic acid. In this case, this compound serves as the aniline component. The general structure of these fungicides consists of a "head" piece (typically a pyrazole or other heterocyclic carboxylic acid) and a substituted aniline "tail," connected by an amide linkage. The substituents on the aniline ring are critical for tuning the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affect its uptake, translocation in the plant, and ultimately its fungicidal efficacy.

The discovery of Isoflucypram evolved from the exploration of N-cyclopropyl-N-benzyl-pyrazole carboxamides.[2] The presence of the cyclopropyl group on the nitrogen atom of the amide was found to be essential for maintaining high levels of fungicidal activity.[2]

G cluster_0 Core Components for SDHI Fungicide Synthesis This compound This compound Amide Bond Formation Amide Bond Formation This compound->Amide Bond Formation Pyrazole Carboxylic Acid Pyrazole Carboxylic Acid Pyrazole Carboxylic Acid->Amide Bond Formation SDHI Fungicide SDHI Fungicide Amide Bond Formation->SDHI Fungicide

Caption: Key components in the synthesis of SDHI fungicides.

Protocol for the Synthesis of a Model N-(4-cyclopropyl-3-methylphenyl) Carboxamide

While the exact industrial synthesis of Isoflucypram is proprietary, a general laboratory-scale protocol for the synthesis of a model N-(4-cyclopropyl-3-methylphenyl) carboxamide can be outlined based on standard amide coupling reactions. This protocol illustrates the key chemical transformation.

Materials:

  • This compound

  • A suitable pyrazole carboxylic acid (e.g., 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid for an Isoflucypram analogue)

  • Coupling agent (e.g., DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide))

  • Base (e.g., DMAP (4-Dimethylaminopyridine) or Triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazole carboxylic acid (1.0 equivalent) and this compound (1.0 equivalent) in the anhydrous solvent.

  • Add the base (0.1-1.2 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the coupling agent (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with an appropriate aqueous solution (e.g., 1M HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-cyclopropyl-3-methylphenyl) carboxamide.

Biological Evaluation of Fungicidal Activity

The synthesized compounds are then evaluated for their fungicidal activity against a panel of economically important plant pathogens.

In Vitro Fungicide Sensitivity Assay (Microtiter Plate Method)

This high-throughput method is used to determine the half-maximal effective concentration (EC₅₀) of the test compounds.[3][4]

Materials:

  • Synthesized N-(4-cyclopropyl-3-methylphenyl) carboxamide

  • Fungal isolates (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum, Botrytis cinerea)

  • Potato Dextrose Broth (PDB) or other suitable liquid culture medium

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Microplate reader

Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial dilutions of the stock solution in the liquid culture medium within the wells of the 96-well plate to achieve a range of desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., ≤1%) across all wells to avoid solvent toxicity to the fungi.

  • Inoculum Preparation: Prepare a spore suspension or mycelial homogenate of the target fungus in the liquid culture medium. The concentration of the inoculum should be standardized to ensure reproducible results.

  • Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the test compound dilutions.

  • Controls: Include positive controls (inoculum in medium with DMSO but no test compound) and negative controls (medium only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature for fungal growth (e.g., 20-25 °C) for a period sufficient for growth to be observed in the positive control wells (typically 48-96 hours).

  • Data Collection: Measure the fungal growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. Determine the EC₅₀ value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

G A Prepare Stock Solution (in DMSO) B Serial Dilutions (in growth medium) A->B D Inoculate Microtiter Plate B->D C Prepare Fungal Inoculum C->D E Incubate (e.g., 25°C, 48-96h) D->E F Measure Optical Density (Microplate Reader) E->F G Calculate EC50 Value F->G

Caption: Workflow for in vitro fungicide sensitivity testing.

Data Presentation: Efficacy of SDHI Fungicides

The efficacy of newly synthesized compounds is often compared to existing commercial standards.

CompoundTarget PathogenEC₅₀ (mg/L)Reference
IsoflucypramZymoseptoria tritici0.05 (±0.008)[2]
BoscalidRhizoctonia solani0.74[5]
Novel Carboxamide 5kRhizoctonia solani0.20[5]
Novel Carboxamide 3aRhizoctonia solani-[6]
Novel Carboxamide 4lRhizoctonia solani0.52[6]
Novel Carboxamide 4oRhizoctonia solani0.16[6]
Novel Carboxamide 3aSclerotinia sclerotiorum-[6]
Novel Carboxamide 4lSclerotinia sclerotiorum0.066[6]
Novel Carboxamide 4oSclerotinia sclerotiorum0.054[6]

Note: The EC₅₀ values are indicative and can vary depending on the specific experimental conditions and fungal isolate.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of carboxamides derived from this compound is attributed to their ability to inhibit the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain.[5] This inhibition blocks the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and electron transport chain, ultimately leading to the depletion of cellular ATP and fungal death.

G SDHI Fungicide SDHI Fungicide SDH Enzyme (Complex II) SDH Enzyme (Complex II) SDHI Fungicide->SDH Enzyme (Complex II) Inhibition Fumarate Fumarate SDH Enzyme (Complex II)->Fumarate Electron Transport Chain Electron Transport Chain SDH Enzyme (Complex II)->Electron Transport Chain Fungal Cell Death Fungal Cell Death SDH Enzyme (Complex II)->Fungal Cell Death Blocked Succinate Succinate Succinate->SDH Enzyme (Complex II) Oxidation ATP Production ATP Production Electron Transport Chain->ATP Production ATP Production->Fungal Cell Death

Caption: Mechanism of action of SDHI fungicides.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable synthon in the development of modern SDHI fungicides. The resulting compounds, such as Isoflucypram, exhibit potent and broad-spectrum activity against economically important plant pathogens. The protocols and methodologies outlined in this guide provide a framework for the synthesis and evaluation of novel agrochemicals based on this important intermediate. Future research in this area may focus on the development of new derivatives with improved resistance management profiles and enhanced environmental safety.

References

  • Wang, X., et al. (2024). Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides. Journal of Agricultural and Food Chemistry. [Link]
  • Chen, et al. (n.d.). Design, Synthesis, and Antifungal Activities of Novel Carboxamides Derivatives Bearing a Chalcone Scaffold as Potential SDHIs. Semantic Scholar. [Link]
  • Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. (n.d.). University of Victoria Libraries. [Link]
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). J-Stage. [Link]
  • Novel aromatic carboxamide potentially targeting fungal succinate dehydrogenase: Design, synthesis, biological activities and molecular dynamics simulation studies. (2023).
  • Desbordes, P., et al. (2020). Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. Pest Management Science, 76(10), 3340-3347. [Link]
  • Isoflucypram (Ref: BCS-CN88460). (n.d.). AERU, University of Hertfordshire. [Link]
  • A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z′-Factor St
  • A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z9-Factor St

Sources

Troubleshooting & Optimization

4-Cyclopropyl-3-methylaniline synthesis yield improvement

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in modern drug discovery, 4-cyclopropyl-3-methylaniline is a key building block for a range of pharmaceutically active compounds, particularly in the development of kinase inhibitors for oncology and treatments for central nervous system disorders.[1] Its unique structural combination of a cyclopropyl group and a substituted aniline ring presents specific challenges during synthesis. Achieving high yield and purity is critical for cost-effective drug development and manufacturing.

This Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its synthesis. As Senior Application Scientists, we have consolidated field-proven insights with established chemical principles to help you optimize your experimental outcomes.

Troubleshooting Guide: Common Synthesis Issues

This guide addresses specific problems you may encounter during the synthesis of this compound. A common and effective synthetic strategy involves a two-step process: a Suzuki coupling to introduce the cyclopropyl group, followed by a Buchwald-Hartwig amination to install the amine. The following troubleshooting points are organized around this workflow.

Workflow: Two-Step Synthesis of this compound

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Buchwald-Hartwig Amination A 4-Bromo-2-methylphenol (or other halide/triflate) C Pd Catalyst & Ligand Base, Solvent A->C Reactant B Cyclopropylboronic Acid B->C Reactant D 4-Cyclopropyl-2-methylphenol C->D Product E 4-Cyclopropyl-2-methylphenyl triflate (activated intermediate) D->E Activation Step (e.g., Tf2O, Pyridine) G Pd Catalyst & Ligand Base, Solvent E->G Reactant F Ammonia Source (e.g., Benzophenone Imine or NH4Cl) F->G Reactant H This compound G->H Product

Caption: General two-step synthesis workflow.

Question: My Suzuki coupling reaction shows low conversion of the aryl halide starting material. What are the common causes and solutions?

Answer: Low conversion in Suzuki couplings is a frequent issue that can often be traced back to the catalyst system, reaction conditions, or the quality of the reagents.

Probable Causes & Solutions:

  • Catalyst Inactivity or Degradation:

    • Cause: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating. The phosphine ligand could be oxidizing.

    • Solution: Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. Use fresh, high-purity palladium sources and ligands. For coupling cyclopropylboronic acid, a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) has been shown to be effective.[2]

  • Ineffective Base or Boronate Activation:

    • Cause: The transmetalation step in the Suzuki catalytic cycle requires the activation of the organoboron species by a base.[3] If the base is too weak, too hindered, or not sufficiently soluble, this step will be slow.

    • Solution: For cyclopropylboronic acid couplings, potassium phosphate (K₃PO₄) is often an excellent choice as it is effective and compatible with a wide range of functional groups.[2][4] Using it in hydrated form (e.g., K₃PO₄·3H₂O) or with the addition of water to the solvent system can significantly accelerate the reaction.[2][5]

  • Poor Reagent Quality:

    • Cause: Cyclopropylboronic acid is prone to dehydration, forming a cyclic trimer (cyclopropylboroxine), which can be less reactive.

    • Solution: Use freshly opened or properly stored cyclopropylboronic acid. If its quality is suspect, you can regenerate the acid from the boroxine by stirring it with water and then extracting it into an organic solvent.

Summary of Recommended Starting Conditions for Suzuki Coupling:

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ (2-5 mol%) / PCy₃ (4-10 mol%)Bulky phosphine ligand promotes high catalytic activity.[2]
Base K₃PO₄ (2-3 equivalents)Effective base for activating the boronic acid.[2][5]
Solvent Toluene/H₂O (e.g., 10:1 ratio)Addition of water can accelerate the coupling.[2]
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the catalyst.
Question: I'm observing significant formation of a deboronated side product (toluene from 2-methyl-4-bromotoluene) in my Suzuki reaction. How can I minimize this?

Answer: Deboronation, or protodeboronation, is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.

Probable Causes & Solutions:

  • Excessively High Temperatures or Long Reaction Times:

    • Cause: The stability of the organoboronic acid decreases at higher temperatures, making it more susceptible to cleavage.

    • Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), although this may require a longer reaction time.

  • Presence of Protic Impurities or Inappropriate Base:

    • Cause: Protic sources, especially under strongly basic conditions, can facilitate the cleavage of the C-B bond.

    • Solution: Use anhydrous solvents. While a small amount of water is often beneficial for the Suzuki coupling itself, excess water can be detrimental. Using a moderately strong base like K₃PO₄ is often better than very strong bases like hydroxides in this regard.

Question: The yield of my Buchwald-Hartwig amination step is poor, and I see a lot of unreacted aryl triflate. How can I optimize this C-N coupling?

Answer: The Buchwald-Hartwig amination is a powerful tool but is highly sensitive to the choice of catalyst, ligand, base, and ammonia source.[6][7]

Probable Causes & Solutions:

  • Suboptimal Catalyst-Ligand Combination:

    • Cause: The nature of the aryl electrophile and the amine coupling partner dictates the best ligand. For coupling a primary amine equivalent, sterically hindered and electron-rich ligands are required to facilitate both the oxidative addition and the final reductive elimination step.[6]

    • Solution: Employ a modern, bulky monophosphine ligand. Ligands like XPhos, SPhos, or RuPhos are specifically designed for challenging couplings and often provide superior results to older ligands like BINAP or DPPF for this type of transformation.[8] A pre-formed catalyst complex (e.g., XPhos Pd G3) can also improve reproducibility.

  • Inappropriate Base:

    • Cause: The base plays a crucial role in deprotonating the amine to form the active nucleophile.[9] A base that is too weak will result in a slow reaction, while an overly strong base can degrade the ligand or starting materials.

    • Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common choice. For more sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective alternatives.[10]

  • Ammonia Source Reactivity:

    • Cause: Using ammonia gas directly is challenging due to its volatility and poor solubility.

    • Solution: Use an "ammonia equivalent." Benzophenone imine followed by acidic hydrolysis is a reliable method. Alternatively, ammonium salts like ammonium chloride (NH₄Cl) can be used directly with certain catalyst systems.[8]

Buchwald-Hartwig Catalytic Cycle & Troubleshooting Points

G cluster_issues Troubleshooting Focus center Pd(0)L_n Complex1 L_n(Ar)Pd(II)-X center->Complex1 Ar-X Issue3 Rate-limiting step. Bulky ligands help. center->Issue3 OA Oxidative Addition RE Reductive Elimination Deprot Amine Coordination & Deprotonation ArX Ar-X Amine R-NH2 Base Base Product Ar-NHR Complex2 L_n(Ar)Pd(II)-NHR Complex1->Complex2 R-NH2, Base Issue1 Slow step if ligand is not electron-rich. Complex1->Issue1 Complex2->center Product Issue2 Inefficient if base is too weak. Complex2->Issue2

Caption: Key steps in the Buchwald-Hartwig cycle and potential bottlenecks.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

The most convergent and flexible strategies rely on modern cross-coupling reactions. The two dominant approaches are:

  • Suzuki Coupling then Amination: This involves first forming the C-C bond by coupling an aryl halide/triflate (e.g., 4-bromo-2-methylphenol) with cyclopropylboronic acid, followed by functional group manipulation to an aryl triflate, and finally a Buchwald-Hartwig amination to install the aniline group. This route is often preferred due to the commercial availability of the starting materials.

  • Amination then Suzuki Coupling: This route begins with an aminated aryl halide (e.g., 4-bromo-3-methylaniline) which is then subjected to a Suzuki coupling with cyclopropylboronic acid. This can be more direct, but the aniline group can sometimes interfere with the Suzuki coupling, requiring careful selection of conditions or the use of a protecting group.

Q2: How do I choose the correct palladium catalyst and ligand?

The choice is dictated by the specific cross-coupling reaction:

  • For Suzuki Coupling of Cyclopropylboronic Acid: The key challenge is balancing reactivity with the stability of the cyclopropyl group. Catalysts that are too aggressive can lead to side reactions. A combination of a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., PCy₃, P(tBu)₃) is a robust starting point.[2][3]

  • For Buchwald-Hartwig Amination: This reaction is highly dependent on the ligand. For attaching a primary amine or ammonia equivalent, modern biaryl monophosphine ligands (the "Buchwald ligands" like XPhos, SPhos) or ferrocenyl-based ligands (the "Hartwig ligands") are generally superior.[6][8] They excel at promoting the rate-limiting reductive elimination step.

Q3: What is the role of the base, and why are different bases used for Suzuki vs. Buchwald-Hartwig reactions?

The base performs a distinct, critical role in each reaction:

  • In Suzuki Coupling: The base (e.g., K₃PO₄, K₂CO₃) activates the boronic acid. It forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group from boron to palladium during the transmetalation step.[3]

  • In Buchwald-Hartwig Amination: The base (e.g., NaOtBu, LHMDS) deprotonates the amine (or amine precursor). This generates the palladium-amido complex, which is the key intermediate that precedes the final C-N bond-forming reductive elimination.[9] The use of strong, non-nucleophilic bases is critical to avoid side reactions with the electrophile.

Q4: I'm struggling with the final purification. Any suggestions?

This compound is a relatively non-polar amine, which can make purification challenging.

  • Column Chromatography: This is the most common method. Use a silica gel column with a gradient eluent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane. The addition of a small amount of triethylamine (~0.5-1%) to the eluent can prevent the product from streaking on the silica gel.

  • Acid-Base Extraction: As an amine, the product can be protonated and moved into an aqueous layer. Dissolve the crude material in a solvent like ethyl acetate or MTBE. Extract with dilute aqueous acid (e.g., 1M HCl). Wash the organic layer to remove neutral impurities. Then, make the aqueous layer basic (e.g., with 2M NaOH) and extract the purified amine product back into an organic solvent.

  • Recrystallization/Distillation: If the product is a solid and of sufficient purity, recrystallization can be an excellent final polishing step. If it is a liquid, distillation under reduced pressure may be possible.

References
  • MySkinRecipes. (n.d.). This compound.
  • Benchchem. (n.d.). 3-(Cyclopropylmethoxy)-4-methylaniline.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Synthesis of Cyclopropyl anilines.
  • PubChem. (n.d.). This compound.
  • ChemSpider Synthetic Pages. (2006). General protocol for Buchwald-Hartwig amination of aryl halides.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43, 6987-6990.
  • SynQuest Laboratories. (n.d.). This compound.
  • Organic Chemistry Portal. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates.
  • Matrix Scientific. (n.d.). This compound.
  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis...via Suzuki Cross-Coupling Reaction.

Sources

Technical Support Center: 4-Cyclopropyl-3-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in modern medicinal chemistry, 4-Cyclopropyl-3-methylaniline serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system and inflammatory pathways.[1] Its unique structural motif, combining a substituted aniline with a strained cyclopropyl ring, presents specific challenges and optimization opportunities in its synthesis.

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and optimized protocols for the synthesis of this compound. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

This guide is structured into two primary synthetic strategies, each with a dedicated troubleshooting and optimization section.

Part 1: Buchwald-Hartwig Amination Route This is often the most direct approach, involving the C-N cross-coupling of an amine source with a pre-functionalized aryl halide, 4-bromo-1-cyclopropyl-2-methylbenzene.

Part 2: Suzuki-Miyaura Coupling Route An alternative C-C bond-forming strategy, this route involves coupling a suitable aniline derivative with a cyclopropylboron species.

Part 1: Troubleshooting the Buchwald-Hartwig Amination Route

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[2] However, its success with sterically demanding substrates like those involving cyclopropyl groups requires careful optimization of catalyst, ligand, base, and solvent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no conversion. What are the most critical parameters to investigate?

A1: Low conversion is typically traced back to an inefficient catalytic cycle. The key levers for optimization are the ligand, base, and temperature.

  • Ligand Choice: The choice of phosphine ligand is paramount. For coupling primary amines with aryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands are state-of-the-art.[2] Ligands like XPhos or the more recently developed GPhos are excellent starting points.[2][3] Their steric bulk facilitates the final reductive elimination step, while their electron-donating nature promotes the initial oxidative addition of the aryl halide to the Pd(0) center. If using older generation ligands like BINAP, you may see significantly lower yields.[4]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is often the most effective base for primary amine couplings. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, particularly if your substrate is base-sensitive, but may require higher temperatures.[4]

  • Catalyst Precursor & Activation: While Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources, using a pre-formed palladium-ligand complex (precatalyst) can lead to more consistent results by ensuring the active Pd(0) species is generated efficiently.

  • Temperature: While some modern catalysts can operate at room temperature, many Buchwald-Hartwig reactions require heating.[2] An initial temperature of 80-110 °C in a solvent like toluene or dioxane is a standard starting point.[4]

Q2: I'm observing significant hydrodehalogenation (loss of bromine) and other side products. How can I minimize this?

A2: Hydrodehalogenation arises from competing pathways that protonate the aryl-palladium intermediate. This is often exacerbated by catalyst decomposition or suboptimal reaction conditions.

  • Inert Atmosphere: Strict adherence to an inert atmosphere (Argon or Nitrogen) is critical. Oxygen can degrade the phosphine ligands and the palladium catalyst, leading to inactive palladium black and promoting side reactions.

  • Solvent and Reagent Purity: Use anhydrous, degassed solvents. Water can interfere with the base and the catalytic cycle. Ensure the purity of your starting aryl halide.

  • Catalyst Stability: Catalyst decomposition can be a source of side products. Sometimes, a slightly lower temperature for a longer duration can provide a cleaner reaction profile than a high temperature for a short time. The development of ligands like GPhos was guided by improving catalyst stability to prevent the formation of dormant off-cycle complexes.[2]

Q3: Can I use ammonia directly, or do I need a protected amine source?

A3: While direct coupling with ammonia is possible, it is often challenging due to the volatility of ammonia and its potential to form multiple arylation products. Using an "ammonia equivalent" such as benzophenone imine followed by hydrolysis, or L-valine as a transient protecting/directing group, can offer better control and reproducibility. For primary aliphatic amines, the reaction is generally more straightforward.[5]

Optimized Reaction Parameters: Buchwald-Hartwig Amination

The following table summarizes a robust starting point for your optimization experiments.

ParameterRecommended ConditionRationale & Comments
Palladium Source Pd₂(dba)₃ or XPhos Pd G31-2 mol % Pd. Precatalysts like XPhos Pd G3 often give more reproducible results.
Ligand XPhos or GPhos1.1 - 1.2 equivalents relative to Pd. Bulky, electron-rich ligands are critical.[2][3]
Starting Material 4-bromo-1-cyclopropyl-2-methylbenzene1.0 equivalent.
Amine Source Benzophenone Imine1.2 equivalents. Serves as an effective ammonia surrogate.
Base Sodium tert-butoxide (NaOtBu)1.5 equivalents. A strong, non-nucleophilic base is crucial.
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed. Concentration of ~0.1 M.
Temperature 100-110 °CMonitor by TLC/LC-MS until starting material is consumed.
Post-Reaction Acidic Hydrolysis (e.g., 3M HCl)Required to deprotect the imine and reveal the primary aniline.
Experimental Protocol: Buchwald-Hartwig Synthesis
  • Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %), the phosphine ligand (if not using a precatalyst), and sodium tert-butoxide (1.5 eq).

  • Inerting: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-bromo-1-cyclopropyl-2-methylbenzene (1.0 eq), benzophenone imine (1.2 eq), and anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup (Imine Cleavage): Upon completion, cool the reaction to room temperature. Add THF and 3M aqueous HCl. Stir vigorously for 1-2 hours until the imine is fully hydrolyzed.

  • Extraction: Neutralize the mixture with aqueous NaOH, and extract the product with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxiAdd->PdII_Aryl Ar-X BaseAssoc Base Association & Amine Coordination PdII_Aryl->BaseAssoc AmineComplex L₂Pd(II)(Ar)(NH₂R)⁺X⁻ BaseAssoc->AmineComplex RNH₂ Deprot Deprotonation AmineComplex->Deprot AmidoComplex L₂Pd(II)(Ar)(NHR) Deprot->AmidoComplex -Base-H⁺ ReductElim Reductive Elimination AmidoComplex->ReductElim ReductElim->Pd0 Ar-NHR Product Product (this compound) ReductElim->Product ArylHalide Ar-X (4-bromo-1-cyclopropyl-2-methylbenzene) ArylHalide->OxiAdd Amine R-NH₂ (Amine Source) Amine->BaseAssoc Base Base Base->Deprot caption Buchwald-Hartwig Amination Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Part 2: Troubleshooting the Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, in this case, between an aryl halide and cyclopropylboronic acid.[6] The stability of the cyclopropylboronic acid and the efficiency of the transmetalation step are key challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki reaction is sluggish and gives low yields. What are the common failure points?

A1: Sluggish Suzuki reactions are often due to issues with the boronic acid, base, or catalyst system.

  • Boronic Acid Quality: Cyclopropylboronic acid can be prone to decomposition (protodeboronation). Use high-purity material and store it under inert gas in a refrigerator. It is advisable to use a fresh bottle or a recently purchased batch.

  • Base Selection: The base is critical for activating the boronic acid for transmetalation.[6] For cyclopropylboronic acid, a moderately strong base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) is often preferred over very strong bases like NaOH, which can accelerate decomposition.[7] The base must be anhydrous.

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and a small amount of water is often necessary to solubilize the base and facilitate the reaction. A ratio of 4:1 to 10:1 (organic:water) is a good starting point.

  • Palladium Source/Ligand: A standard catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand like SPhos is effective. For coupling with aryl chlorides, more specialized catalyst systems may be required.[8]

Q2: I'm observing significant protodeboronation of my cyclopropylboronic acid. How can I prevent this side reaction?

A2: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, a common side reaction.

  • Minimize Water: While some water is often needed, excess water can promote this side reaction. Use the minimum amount required to achieve solubility of the base.

  • Degas Thoroughly: Oxygen can contribute to the degradation of boronic acids. Ensure all solvents and the reaction mixture are thoroughly degassed.

  • Temperature Control: Avoid excessive temperatures. While heating is necessary, running the reaction at the lowest effective temperature (e.g., 80-90 °C) can minimize decomposition.

  • Use of Boronic Esters: If protodeboronation is persistent, consider using a more stable cyclopropylboronic ester, such as the pinacol ester (cyclopropylboronic acid pinacol ester).

Q3: My starting material is 4-bromo-3-methylaniline. Do I need to protect the aniline group?

A3: Yes. The free aniline (-NH₂) group can interfere with the Suzuki coupling by coordinating to the palladium center. It is highly recommended to protect the aniline before performing the Suzuki reaction. A simple and effective method is acetylation to form the corresponding acetanilide, which can be easily deprotected after the coupling.

Optimized Reaction Parameters: Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale & Comments
Palladium Source Pd(PPh₃)₄ or Pd(OAc)₂/SPhos2-5 mol % Pd. Pd(PPh₃)₄ is a simple, effective choice.
Starting Material N-(4-bromo-2-methylphenyl)acetamide1.0 equivalent. The protected aniline is crucial.
Boron Source Cyclopropylboronic Acid1.5 - 2.0 equivalents. Use high-purity material.
Base K₃PO₄ (anhydrous)3.0 equivalents. A key base for this transformation.[7]
Solvent Toluene/H₂O (5:1) or Dioxane/H₂O (5:1)Degassed solvents are essential.
Temperature 90 °CMonitor reaction until completion.
Post-Reaction Acidic or Basic HydrolysisTo remove the acetyl protecting group.
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxiAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl L₂Pd(II)(Ar)(R) Transmetal->PdII_Diaryl [R-B(OH)₃]⁻ ReductElim Reductive Elimination PdII_Diaryl->ReductElim ReductElim->Pd0 Ar-R Product Product (Protected Target) ReductElim->Product ArylHalide Ar-X (Protected Bromoaniline) ArylHalide->OxiAdd BoronicAcid R-B(OH)₂ (Cyclopropylboronic Acid) BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->BoronicAcid + H₂O caption Suzuki-Miyaura Coupling Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Purification Guide

Q: What are the best practices for purifying the final product, this compound?

A: this compound is an aniline derivative and, like many anilines, is susceptible to air oxidation, which can result in discoloration (often turning yellow or brown).

  • Chromatography: Standard silica gel column chromatography is effective. Use a non-polar/polar solvent system, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol with a gentle gradient. The product is moderately polar.

  • Handling: After purification, it is best to concentrate the product under reduced pressure at a low temperature. If storing, do so under an inert atmosphere (Argon or Nitrogen) in a sealed vial, protected from light, and in a refrigerator or freezer to minimize oxidation.[1]

  • Characterization: Confirm purity and identity using ¹H NMR, ¹³C NMR, and mass spectrometry. The cyclopropyl protons will have a characteristic upfield chemical shift in the ¹H NMR spectrum.

References

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. National Institutes of Health (NIH).
  • Optimization of the Buchwald-Hartwig reaction. ResearchGate.
  • This compound. MySkinRecipes.
  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. ACS Publications.
  • Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate.
  • Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate.
  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. ResearchGate.
  • Optimization of the reaction conditions for the Buchwald-Hartwig coupling. ResearchGate.
  • Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ACS Publications.
  • Cyclopropylbenzene. Organic Syntheses.
  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. National Institutes of Health (NIH).
  • Generality-Oriented Amination of Aryl Halides by Light-Induced Mn(II) Catalysis. ChemRxiv.
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT.

Sources

Technical Support Center: 4-Cyclopropyl-3-methylaniline - Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyclopropyl-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this important pharmaceutical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and analysis.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it at 2-8°C in a tightly sealed container, protected from light and moisture.[1] Anilines, in general, are susceptible to atmospheric oxidation, which can cause discoloration over time.[2]

Q2: My previously colorless or light-yellow solution of this compound has turned brown. What could be the cause?

A2: The development of a brown coloration is a common indicator of degradation, particularly oxidative degradation. This can be initiated by exposure to air (oxygen) and/or light. The coloration is often due to the formation of polymeric byproducts.[3] It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored glassware to minimize exposure to oxygen and light.

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathways for this compound are expected to be oxidation and photodegradation. A key and well-documented degradation mechanism for N-cyclopropylanilines involves the oxidative ring-opening of the cyclopropyl group.[4] This process is often initiated by a single-electron transfer (SET) to form a radical cation, which then undergoes irreversible ring-opening.[4][5] Hydrolysis under strongly acidic or basic conditions and thermal degradation at elevated temperatures are also potential degradation routes.

Q4: Is this compound susceptible to hydrolysis?

A4: While anilines can undergo hydrolysis, they are generally stable in neutral aqueous solutions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis of the amine functional group can occur. The rate and extent of hydrolysis will depend on the pH, temperature, and presence of any catalysts.

II. Troubleshooting Guide

This guide provides solutions to specific experimental issues you may encounter.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Problem: You observe unexpected peaks in the HPLC chromatogram of your this compound sample, which were not present in the initial analysis.

Possible Causes & Solutions:

  • Degradation: The new peaks are likely degradation products.

    • Oxidative Degradation: If the sample was exposed to air, the new peaks could be due to oxidative degradation, including the ring-opened products of the cyclopropyl group.

    • Photodegradation: Exposure to light, especially UV light, can cause degradation.

  • Contamination: The sample may have been contaminated.

Troubleshooting Steps:

  • Review Sample Handling: Assess how the sample was stored and handled. Was it protected from light and air?

  • Analyze a Fresh Sample: If possible, analyze a freshly prepared sample from a new container to see if the extraneous peaks are present.

  • Perform Forced Degradation: To confirm if the peaks are degradants, you can perform a forced degradation study (see Section III: Experimental Protocols). This will help in identifying the degradation products.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peaks. This will provide valuable information for their identification. Based on the literature for similar compounds, you might expect to see products resulting from the oxidative opening of the cyclopropyl ring.[4]

Issue 2: Peak Tailing in Reversed-Phase HPLC Analysis

Problem: The chromatographic peak for this compound shows significant tailing.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Aromatic amines are basic and can interact with acidic silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[6]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, the analyte can exist in both ionized and non-ionized forms, causing peak distortion.[6]

  • Column Overload: Injecting too much sample can lead to peak tailing.[7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for aromatic amine peak tailing.

III. Experimental Protocols

This section provides detailed protocols for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[3][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Keep a control sample in the dark.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid compound in a hot air oven at 70°C for 48 hours.

    • Dissolve the stressed solid to prepare a 100 µg/mL solution in the mobile phase.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Method Development Notes:

  • The gradient may need to be optimized to achieve adequate separation of all degradation products.

  • A photodiode array (PDA) detector is recommended to check for peak purity.

  • This method should be validated according to ICH guidelines.

IV. Predicted Degradation Pathway

Based on studies of similar N-cyclopropylanilines, the following oxidative degradation pathway is proposed for this compound.

G cluster_0 Oxidative Degradation of this compound A This compound B Radical Cation Intermediate A->B Single Electron Transfer (SET) [Oxidant, hv] C Ring-Opened Distonic Radical Cation B->C Irreversible Ring Opening D Ring-Opened Degradation Products (e.g., propanal or propionic acid derivatives) C->D Reaction with O2 and subsequent reactions

Caption: Proposed oxidative degradation pathway.

V. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. BenchChem.

  • uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column. uHPLCs.

  • Sigma-Aldrich. (2014). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.

  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.

  • uHPLCs. (2025). Top 10 Common HPLC Problems and How to Fix Them. uHPLCs.

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.

  • Chromatography Today. (2023). 4 Common Mistakes to Avoid in HPLC. Chromatography Today.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies.

  • MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

  • SynQuest Laboratories. (n.d.). CAS 1208091-47-7 | this compound.

  • BenchChem. (n.d.). 3-(Cyclopropylmethoxy)-4-methylaniline.

  • Environmental Science & Technology. (n.d.). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers.

  • Matrix Scientific. (n.d.). 1208091-47-7 Cas No. | this compound.

  • PubMed Central. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.

  • BLD Pharm. (n.d.). 1155956-52-7|3-(Cyclopropylmethoxy)-4-methylaniline.

  • Biochemical Journal. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage.

  • PubChem. (n.d.). 4-Cyclopropylaniline. National Center for Biotechnology Information.

  • ResearchGate. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers.

  • NCERT. (n.d.). Amines.

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.

  • JACS. (n.d.). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation.

  • MySkinRecipes. (n.d.). This compound.

  • NCERT. (n.d.). Amines.

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.

  • (2025). Substituted aniline: Significance and symbolism.

  • BLD Pharm. (n.d.). 1629751-05-8|3-Cyclopropyl-5-methylaniline.

  • BLD Pharm. (n.d.). 1155956-52-7|3-(Cyclopropylmethoxy)-4-methylaniline.

Sources

Technical Support Center: Interpreting NMR Spectra of 4-Cyclopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and interpretation assistance for the ¹H and ¹³C NMR spectra of 4-cyclopropyl-3-methylaniline. Drawing from established principles of nuclear magnetic resonance and field-proven insights, this document will help you navigate common challenges in spectral analysis, from peak assignment to resolving complex signal patterns.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Basic Spectral Interpretation

Question 1: I have just acquired a ¹H NMR spectrum of this compound. What are the expected chemical shifts and multiplicities for the different protons?

Answer: Understanding the expected regions for each proton is the first step in successful spectral interpretation. The electronic environment of each proton in this compound dictates its chemical shift. The molecule has four distinct types of protons: aromatic, amine (NH₂), methyl, and cyclopropyl.

  • Aromatic Protons (Ar-H): These protons are on the benzene ring and are influenced by the electron-donating amino group (-NH₂) and the weakly donating alkyl (methyl and cyclopropyl) groups. The amino group strongly shields the protons ortho and para to it, shifting them upfield (to a lower ppm value). The methyl and cyclopropyl groups also contribute to this shielding. You should expect three distinct signals in the aromatic region, typically between 6.0 and 7.0 ppm.

  • Amine Protons (-NH₂): These protons are attached to nitrogen. Their chemical shift is highly variable and depends on solvent, concentration, and temperature. The peak is often broad and typically appears between 3.5 and 4.5 ppm. To confirm its identity, you can perform a D₂O exchange experiment, which will cause the -NH₂ peak to disappear.[1]

  • Methyl Protons (-CH₃): The methyl group is attached to the aromatic ring, so its protons will appear in the benzylic region, typically around 2.1-2.3 ppm as a singlet.

  • Cyclopropyl Protons (-CH, -CH₂): The cyclopropyl group protons are highly shielded due to the unique ring strain and associated magnetic anisotropy. They appear significantly upfield, usually between 0.5 and 1.8 ppm. The methine proton (the one attached to the aromatic ring) will be the most downfield of this group, while the four methylene protons will be further upfield. These protons will show complex splitting patterns due to both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling.

Here is a summary of the predicted ¹H NMR chemical shifts:

Proton GroupPredicted Chemical Shift (δ, ppm)Expected MultiplicityIntegration
Aromatic H (ortho to -NH₂)6.4 - 6.6Doublet (d) or Doublet of Doublets (dd)2H
Aromatic H (ortho to -CH₃)6.7 - 6.9Singlet (s) or Doublet (d)1H
Amine (-NH₂)3.5 - 4.5 (broad)Singlet (s, broad)2H
Methyl (-CH₃)2.1 - 2.3Singlet (s)3H
Cyclopropyl Methine (-CH)1.6 - 1.8Multiplet (m)1H
Cyclopropyl Methylene (-CH₂)0.5 - 0.9Multiplet (m)4H

Question 2: What are the expected chemical shifts in the ¹³C NMR spectrum for this compound?

Answer: The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, you can expect to see signals for the aromatic, methyl, and cyclopropyl carbons. Quaternary carbons (those without attached protons) will typically have weaker signals.[2]

Carbon GroupPredicted Chemical Shift (δ, ppm)Notes
Aromatic C-NH₂144 - 146Quaternary, attached to the amine.
Aromatic C-CH₃135 - 137Quaternary, attached to the methyl group.
Aromatic C-Cyclopropyl128 - 130Quaternary, attached to the cyclopropyl group.
Aromatic CH112 - 128Three distinct signals are expected.
Methyl (-CH₃)18 - 22
Cyclopropyl Methine (-CH)15 - 20
Cyclopropyl Methylene (-CH₂)8 - 12
Section 2: Advanced Spectral Analysis & Troubleshooting

Question 3: The aromatic region of my ¹H NMR spectrum is complex and the peaks are overlapping. How can I resolve and assign these signals?

Answer: Peak overlap in the aromatic region is a common issue, especially at lower field strengths.[3][4] Here’s a systematic approach to resolving this:

  • Increase Spectrometer Field Strength: If possible, re-run the sample on a higher field NMR spectrometer (e.g., 500 MHz or higher). This will increase the chemical shift dispersion and may resolve the overlapping multiplets.

  • Change the Solvent: Using a different deuterated solvent can alter the chemical shifts of the aromatic protons due to different solvent-solute interactions.[1] For instance, switching from CDCl₃ to benzene-d₆ or acetone-d₆ can often resolve overlapping signals.

  • 2D NMR Techniques: If the above methods are not sufficient, 2D NMR experiments are invaluable:

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. You will see cross-peaks connecting the signals of coupled aromatic protons, helping you trace the connectivity within the spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. By identifying the chemical shift of the carbon, you can confirm the assignment of the attached proton.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons and confirming the substitution pattern.

The logical workflow for resolving overlapping aromatic signals is illustrated below:

G start Overlapping Aromatic Signals higher_field Acquire Spectrum at Higher Field (≥500 MHz) start->higher_field resolved Signals Resolved? higher_field->resolved solvent Change NMR Solvent (e.g., Benzene-d6) cosy Run 2D COSY Experiment solvent->cosy hsqc_hmbc Run 2D HSQC/HMBC Experiments cosy->hsqc_hmbc assign Assign Protons and Carbons hsqc_hmbc->assign resolved->solvent No resolved->assign Yes

Caption: Workflow for resolving overlapping NMR signals.

Question 4: The splitting pattern for the cyclopropyl protons is very complex. How can I interpret these multiplets?

Answer: The cyclopropyl proton signals are often complex due to the rigid nature of the three-membered ring, which leads to distinct chemical environments for the protons on the same carbon (diastereotopic protons). The coupling constants in a cyclopropyl ring are also characteristic.

  • Geminal Coupling (²J): Coupling between two protons on the same carbon atom.

  • Vicinal Coupling (³J): Coupling between protons on adjacent carbon atoms. A key feature is that the cis vicinal coupling is typically larger than the trans vicinal coupling.[5][6][7]

Coupling TypeTypical Value (Hz)
Geminal (²J)-4 to -10 Hz (often appears as 4-10 Hz)
Vicinal (cis, ³J)7 - 12 Hz
Vicinal (trans, ³J)4 - 8 Hz

Due to these multiple couplings, the cyclopropyl signals will appear as complex multiplets. A combination of COSY and detailed analysis of the splitting patterns is often necessary for full assignment. It is also known that geminal and vicinal cyclopropyl couplings often have opposite signs.[5]

Question 5: I see a broad peak in my spectrum that I suspect is the -NH₂ group, but I'm not sure. How can I confirm this?

Answer: Protons on heteroatoms like nitrogen and oxygen are exchangeable, and this property can be used to identify them.

Protocol: D₂O Shake

  • Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The protons of the -NH₂ group will exchange with the deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the -NH₂ peak will disappear or significantly decrease in intensity.[1] This is a definitive test for exchangeable protons.

G cluster_0 Before D₂O cluster_1 D₂O Exchange cluster_2 After D₂O a Spectrum with Suspected -NH₂ Peak b Add 1-2 drops D₂O Shake Vigorously a->b c Spectrum Acquired Again -NH₂ Peak Disappears b->c

Caption: D₂O exchange experiment workflow.

Section 3: Experimental Best Practices

Question 6: My baseline is distorted and my peaks are broad. What are the likely causes and how can I fix this?

Answer: A poor baseline and broad peaks can arise from several experimental factors. Here are the most common issues and their solutions:

  • Poor Shimming: The magnetic field needs to be homogenous across the sample. If the shimming is poor, the field is not uniform, leading to broad peaks and a distorted baseline.

    • Solution: Re-shim the spectrometer. Modern spectrometers have automated shimming routines that are usually very effective. For challenging samples, manual shimming may be necessary.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening and changes in chemical shifts due to intermolecular interactions.[1]

    • Solution: Prepare a more dilute sample. For ¹H NMR, 5-10 mg of sample in 0.6-0.7 mL of solvent is usually sufficient.[8]

  • Incomplete Dissolution or Particulates: If the sample is not fully dissolved or if there are solid particles present, this will disrupt the magnetic field homogeneity.

    • Solution: Ensure your sample is fully dissolved. If necessary, gently warm the sample or try a different solvent. Filter the sample through a small plug of glass wool in a pipette into the NMR tube to remove any particulate matter.

  • Paramagnetic Impurities: The presence of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant peak broadening.

    • Solution: If paramagnetic metal contamination is suspected from a reaction (e.g., residual catalyst), try to purify the sample again. To remove dissolved oxygen, you can bubble an inert gas like nitrogen or argon through the sample for a few minutes before capping the NMR tube.

By systematically addressing these potential issues, you can significantly improve the quality of your NMR spectra, which is crucial for accurate interpretation and characterization of this compound.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
  • Roberts, J.D., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • Patel, D.J., Howden, M.E.H., & Roberts, J.D. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Journal of the American Chemical Society.
  • Perkin Transactions 2. (2002). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Royal Society of Chemistry.
  • Canadian Science Publishing. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry.
  • Angewandte Chemie International Edition. (2015).
  • Reddit. (2022). 1H NMR showing less peaks than expected? r/NMRspectroscopy. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [https://chem.libretexts.org/odw/ Corvallis_Case_Studies/Case_Studies/Organic_Chemistry/13%3A_Structure_Determination_-Nuclear_Magnetic_Resonance_Spectroscopy/13.09%3A_13C_NMR_Chemical_Shifts]([Link] Corvallis_Case_Studies/Case_Studies/Organic_Chemistry/13%3A_Structure_Determination-_Nuclear_Magnetic_Resonance_Spectroscopy/13.09%3A_13C_NMR_Chemical_Shifts)
  • ResearchGate. (2006). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]
  • Reddit. (2024). Help with H-NMR peak identification, possible signal overlap. r/AskChemistry. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • YouTube. (2025).

Sources

Technical Support Center: Synthesis of 4-Cyclopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Synthetic Strategies

The synthesis of 4-Cyclopropyl-3-methylaniline can be approached through several routes. This guide will focus on two of the most plausible and commonly employed strategies in medicinal chemistry:

  • Suzuki-Miyaura Coupling: This method involves the palladium-catalyzed cross-coupling of an aryl halide (such as 4-bromo-3-methylaniline) with a cyclopropylboronic acid or its ester. This approach is favored for its reliability and functional group tolerance.

  • Reduction of a Nitro Precursor: This strategy entails the synthesis of a nitrated precursor, 4-cyclopropyl-3-methylnitrobenzene, followed by its reduction to the desired aniline. This is a classical and often cost-effective method for aniline synthesis.

Each of these pathways presents a unique set of challenges and potential impurities. The following sections will provide detailed troubleshooting for each step.

Part 1: Suzuki-Miyaura Coupling Approach

This approach is a powerful method for forming the crucial carbon-carbon bond between the aromatic ring and the cyclopropyl moiety.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction to synthesize this compound is showing low or no conversion. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion in Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Here are the primary areas to investigate:

  • Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands are susceptible to deactivation through oxidation.[1]

    • Solution: Use fresh, high-quality catalyst and ligands. Ensure they have been stored under an inert atmosphere. For challenging couplings, consider using more robust, electron-rich and bulky ligands like XPhos or SPhos.[2]

  • Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst, halting the catalytic cycle.[1]

    • Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. Degassing the solvent is also critical.

  • Base Selection and Solubility: The base is crucial for the activation of the boronic acid in the transmetalation step.[2][3]

    • Solution: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its solubility can significantly impact the reaction. If using a biphasic system (e.g., toluene/water), ensure vigorous stirring to facilitate phase transfer. For substrates sensitive to water, anhydrous conditions with a base like K₃PO₄ may be beneficial.[2]

  • Boronic Acid Stability: Cyclopropylboronic acid can be prone to decomposition, particularly through protodeboronation (hydrolysis).[2]

    • Solution: Use fresh cyclopropylboronic acid or consider more stable derivatives like cyclopropylboronic acid pinacol ester.

  • Reaction Temperature: Sub-optimal temperatures can lead to slow reaction rates.

    • Solution: Screen a range of temperatures, typically between 80-110 °C for couplings involving aryl bromides.[4]

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling Impurities

Question: I've successfully performed the Suzuki coupling, but my product is impure. What are the common side products and how can I minimize them?

Answer:

Several side reactions can lead to impurities in a Suzuki-Miyaura coupling. Here are the most common ones:

ImpurityFormation MechanismMitigation Strategies
Homo-coupling of Boronic Acid (Dicyclopropyl) Occurs when the boronic acid reacts with itself, often promoted by the presence of oxygen.[5]Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.
Dehalogenation of Starting Material (3-Methylaniline) The aryl halide is reduced, replacing the bromine with a hydrogen atom. This can be a competing pathway in the catalytic cycle.Optimize catalyst and ligand selection. Sometimes, a change in solvent or base can suppress this side reaction.
Protodeboronation of Boronic Acid The boronic acid is replaced by a hydrogen atom, leading to the formation of cyclopropane and unreacted starting material. This is often caused by excess water or high temperatures.[2]Use anhydrous solvents and reagents where possible. Avoid unnecessarily high reaction temperatures and prolonged reaction times.
Residual Palladium The palladium catalyst can contaminate the final product.Efficient purification, such as column chromatography, is essential. In some cases, treatment with a palladium scavenger may be necessary.

Below is a diagram illustrating the potential formation of these impurities.

Caption: Common impurities in the Suzuki-Miyaura synthesis.

Part 2: Nitro Precursor Reduction Approach

This classic approach involves two main stages: the synthesis of 4-cyclopropyl-3-methylnitrobenzene and its subsequent reduction.

Troubleshooting Guide: Reduction of the Nitro Group

Question: My nitro group reduction to synthesize this compound is incomplete or I'm observing significant side products. How can I improve this reaction?

Answer:

The reduction of an aromatic nitro group is a stepwise process, and incomplete reaction or the formation of intermediates as side products are common challenges.[6]

  • Incomplete Reaction/Low Yield:

    • Catalyst Activity (for Catalytic Hydrogenation): Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can lose activity.[7][8] Ensure your catalyst is fresh and of high quality. Catalyst loading may also need to be optimized.

    • Metal Purity (for Metal/Acid Reductions): The surface area and purity of metals like iron or tin are important.[8] Use finely powdered metals.

    • Solubility: Poor solubility of the nitro compound can hinder the reaction.[6] Ensure your starting material is fully dissolved in the chosen solvent.

  • Formation of Side Products (Hydroxylamines, Nitroso, Azoxy Compounds): These are common intermediates in the reduction pathway.[6]

    • Stoichiometry of Reducing Agent: Use a sufficient excess of the reducing agent to drive the reaction to completion and reduce any formed intermediates.

    • Temperature Control: Nitro reductions are often exothermic.[9] Uncontrolled temperature increases can promote the formation of side products like azoxy compounds. Ensure adequate cooling and controlled addition of reagents.

    • Choice of Reducing Agent: For substrates with other reducible functional groups, a milder reducing agent like iron in acetic acid can be more selective than catalytic hydrogenation.[8]

The following diagram illustrates the reduction pathway and the potential for side product formation.

Nitro_Reduction Nitro 4-Cyclopropyl-3-methylnitrobenzene Nitroso Nitroso Intermediate Nitro->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Azoxy Azoxy Dimer Nitroso->Azoxy Condensation & Reduction Aniline This compound (Product) Hydroxylamine->Aniline Reduction

Caption: Nitro group reduction pathway and potential side products.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-3-methylaniline

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: To an oven-dried flask, add 4-bromo-3-methylaniline (1.0 eq), cyclopropylboronic acid (1.5 eq), and a suitable base such as K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent system (e.g., 10:1 dioxane/water). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Reduction of 4-Cyclopropyl-3-methylnitrobenzene

This protocol is based on the common reduction of nitroarenes.

  • Reaction Setup: In a flask, dissolve 4-cyclopropyl-3-methylnitrobenzene (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of Pd/C (5-10 wt%) under an inert atmosphere.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (e.g., using a balloon or a hydrogenation apparatus).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude aniline, which can be further purified if necessary.

References

  • Benchchem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • Benchchem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Benchchem. (2025).
  • Smolecule. (n.d.). Buy 4-bromo-N-(cyclopropylmethyl)-3-methylaniline.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • ResearchGate. (2021). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2020). Reduction of nitro groups on benzene.
  • ResearchGate. (2014). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Matrix Scientific. (n.d.). 1208091-47-7 Cas No. | this compound.
  • ChemicalBook. (n.d.). 4-Bromo-3-methylaniline synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis.
  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.
  • Benchchem. (n.d.). 3-Ethyl-4-methylaniline|C9H13N|Research Chemical.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Beilstein Journal of Organic Chemistry. (2011).
  • MDPI. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 28(13), 5099.
  • ResearchGate. (2002). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.
  • BLD Pharm. (n.d.). 1155956-52-7|3-(Cyclopropylmethoxy)-4-methylaniline.
  • Arctom Scientific. (n.d.). CAS NO.
  • ResearchGate. (2013).

Sources

Technical Support Center: Achieving High Purity 4-Cyclopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyclopropyl-3-methylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate and require it in high purity for their applications. As a substituted aniline, this compound presents unique purification challenges, including susceptibility to oxidation and potential for complex impurity profiles stemming from its synthesis.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to help you overcome these challenges and achieve your desired purity specifications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.

Question 1: My isolated this compound is a yellow or brown oil/solid, not the expected off-white solid. What is the cause and how can I fix it?

Answer: This discoloration is a classic sign of oxidation. Anilines, particularly when exposed to air and light, can form highly colored polymeric impurities.[1][2] The amino group is readily oxidized, leading to the formation of complex structures that absorb visible light.

Immediate Corrective Actions:

  • Activated Charcoal Treatment: For minor discoloration, an activated charcoal treatment can be highly effective. Dissolve your crude product in a suitable hot solvent (e.g., Toluene or a Heptane/Ethyl Acetate mixture), add a small amount of activated charcoal (typically 1-2% w/w), and briefly heat. Filter the hot solution through a pad of celite to remove the charcoal, which will have adsorbed the colored impurities. The purified product can then be recovered by crystallization.[3]

  • Vacuum Distillation: If the product is heavily discolored, vacuum distillation is an excellent method to separate the desired aniline from non-volatile polymeric gunk.[1] Given its molecular weight (147.22 g/mol ), this compound should be amenable to distillation under reduced pressure.

Preventative Measures:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating steps and for long-term storage.[4]

  • Storage: Store the purified compound at the recommended 2-8°C, protected from light.[5][6]

Question 2: I'm using silica gel column chromatography, but my recovery is very low, and the product is streaking badly on the column.

Answer: This is a common issue when purifying amines on standard silica gel. The root cause is the acidic nature of silica gel. The basic amino group of your aniline interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or slow, streaky elution.[4][7]

Solutions:

  • Neutralize the Silica: Before running your column, pre-treat or "deactivate" the silica gel. This can be done by flushing the packed column with your starting eluent containing a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v).[7] This base will neutralize the most acidic sites on the silica, allowing your aniline to elute more cleanly.

  • Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase like neutral alumina.[4]

  • Optimize Your Mobile Phase: Ensure your solvent system has the appropriate polarity. For anilines, common eluents include gradients of ethyl acetate in hexanes or heptanes. The addition of a small amount of a more polar solvent like methanol can sometimes help, but the key is the addition of a base like triethylamine to the mobile phase.

Question 3: My HPLC/GC analysis shows a persistent impurity with a very similar retention time to my main product. How can I improve the separation?

Answer: This suggests the presence of a structurally related impurity, possibly a regioisomer (e.g., 2-Cyclopropyl-5-methylaniline) or a starting material from the synthesis.

For HPLC Separation:

  • Column Choice: Standard C18 columns are a good starting point for aniline derivatives.[4][8] If co-elution is an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

  • Mobile Phase Optimization:

    • Solvent Strength: Try a shallower gradient or even isocratic elution with fine-tuning of the acetonitrile or methanol percentage.

    • pH: The retention of anilines is highly dependent on the pH of the mobile phase. Adding a modifier like formic acid or phosphoric acid can significantly alter selectivity.[8] For mass spectrometry-compatible methods, formic acid is preferred.[8]

  • Technique: Preparative HPLC offers much higher resolution than standard column chromatography and may be necessary for removing very closely eluting impurities.[4]

For GC Separation:

  • Column Choice: A medium-polarity capillary column is often a good choice for separating aniline isomers.[9]

  • Temperature Program: Optimize the temperature ramp rate. A slower ramp around the elution temperature of your compound can significantly improve the resolution between closely boiling isomers.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[10] For an aniline derivative of this nature, a good starting point would be a non-polar solvent system. We recommend screening the following:

  • Heptane or Hexane: These are good non-polar choices.

  • Toluene: Often a good solvent for aromatic compounds.

  • Two-Solvent System: A mixture of a soluble solvent (like ethyl acetate, acetone, or toluene) and an anti-solvent (like heptane or hexane) often provides the best results. Dissolve the compound in a minimum amount of the hot "soluble" solvent and then slowly add the "anti-solvent" until turbidity persists, then allow to cool slowly.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment of non-volatile organic compounds, allowing for accurate quantification of impurities.[11]

  • GC (Gas Chromatography): Suitable for volatile compounds, GC can be very effective for aniline derivatives.[9]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are at a significant level (typically >1%).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, helping to identify the molecular weights of any impurities.

Q3: What are the likely impurities from the synthesis of this compound?

A3: Without knowing the exact synthetic route, we can predict likely impurities based on common methods for producing cyclopropyl anilines. One common route involves the palladium-catalyzed amination of an aryl bromide (e.g., 4-bromo-2-methyl-1-cyclopropylbenzene) with an amine source.[12]

  • Unreacted Starting Materials: Residual aryl bromide or other precursors.

  • Catalyst Residues: Traces of palladium.

  • Side-Products: Isomers formed during the synthesis, or products of side reactions like de-halogenation.

  • Solvent Residues: Residual solvents from the reaction or workup.

Detailed Purification Protocols

Protocol 1: Purification by Column Chromatography (Deactivated Silica)

This protocol is designed to minimize product loss due to adsorption on the stationary phase.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine).

  • Column Packing: Pour the slurry into your column and allow it to pack under gentle pressure.

  • Equilibration: Run 2-3 column volumes of the starting eluent through the packed column to ensure it is fully equilibrated and the acidic sites are neutralized by the triethylamine.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the starting eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., from 2% up to 10%) to elute your product.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.[13]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Summary Table

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice.
Mobile Phase Base Triethylamine (0.5-1% v/v)Neutralizes acidic silanol groups to prevent tailing and improve recovery.[4][7]
Eluent System Hexanes/Ethyl Acetate GradientOffers good selectivity for moderately polar compounds.
Purity Analysis TLC, HPLC, GCTo monitor fraction purity and determine final product purity.[9][13]
Protocol 2: Purification by Recrystallization

This is an effective method for removing both more and less soluble impurities.

Step-by-Step Methodology:

  • Solvent Selection: Determine the best solvent or solvent system from the recommendations in the FAQ section. A Toluene/Heptane system is a good starting point.

  • Dissolution: Place the crude aniline in an Erlenmeyer flask. Add a minimal amount of hot toluene to fully dissolve the material.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot heptane until the solution becomes slightly cloudy. If it becomes too cloudy, add a drop or two of hot toluene to redissolve.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold heptane to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow cluster_start Initial State cluster_assessment Purity & Color Assessment cluster_purification Purification Methods cluster_end Final Product Crude Crude this compound Assess Assess Color and Purity (TLC/HPLC) Crude->Assess Charcoal Activated Charcoal Decolorization Assess->Charcoal Discolored, Minor Impurities Column Column Chromatography (Base-Deactivated Silica) Assess->Column Multiple Impurities Distill Vacuum Distillation Assess->Distill Heavily Discolored, Non-volatile Impurities Recrystal Recrystallization Charcoal->Recrystal Column->Recrystal To further polish Analysis Final Purity Analysis (HPLC, GC, NMR) Recrystal->Analysis Distill->Recrystal If solid Pure Pure Product (>98%) Analysis->Pure Meets Spec

Caption: Decision workflow for the purification of this compound.

References

  • Column Chromatography of Nitroanilines Lab Experiment. Studylib.
  • Does aniline stick in columns during column chromatography? ResearchGate.
  • Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies.
  • This compound. MySkinRecipes.
  • Purification of Aniline. Chempedia - LookChem.
  • Vacuum Distillation of Aniline. Texium.
  • Purify and dry aniline? Reddit.
  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA.
  • CAS NO. 1208091-47-7 | this compound. Arctom.
  • Synthesis of Cyclopropyl anilines. ResearchGate.
  • This compound. PubChem.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

Sources

Technical Support Center: 4-Cyclopropyl-3-methylaniline Reaction Mechanism Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and reaction mechanism investigation of 4-Cyclopropyl-3-methylaniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols. As a key intermediate in the development of pharmaceuticals, particularly for central nervous system disorders and inflammation, a thorough understanding of its synthesis is crucial.[1][2][3]

I. Synthetic Strategies and Mechanism Overview

The synthesis of this compound can be approached through two primary routes, each with its own set of advantages and potential challenges.

Route 1: Palladium or Copper-Catalyzed Cross-Coupling

This is a convergent approach that typically involves the coupling of an amine source with a pre-functionalized aromatic ring. The most common methods for this C-N bond formation are the Buchwald-Hartwig amination (Palladium-catalyzed) and the Ullmann condensation (Copper-catalyzed).[4][5][6][7] The key precursor for this route is 4-bromo-1-cyclopropyl-2-methylbenzene .

Route 2: Nitration and Subsequent Reduction

This is a more traditional and often cost-effective linear approach. It starts with a readily available hydrocarbon, 1-cyclopropyl-2-methylbenzene, which is first nitrated to introduce a nitro group, followed by reduction of the nitro group to the desired aniline.

Below is a workflow diagram illustrating these two synthetic pathways.

Synthesis_Workflow Synthetic Routes to this compound cluster_0 Route 1: Cross-Coupling cluster_1 Route 2: Nitration-Reduction Start_1 1-Cyclopropyl-2-methylbenzene Intermediate_1 4-Bromo-1-cyclopropyl-2-methylbenzene Start_1->Intermediate_1 Bromination Product This compound Intermediate_1->Product Buchwald-Hartwig or Ullmann Coupling Start_2 1-Cyclopropyl-2-methylbenzene Intermediate_2 1-Cyclopropyl-2-methyl-4-nitrobenzene Start_2->Intermediate_2 Nitration Product_2 This compound Intermediate_2->Product_2 Reduction

Caption: Synthetic pathways to this compound.

II. Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound and related substituted anilines.

Route 1: Cross-Coupling Reactions (Buchwald-Hartwig & Ullmann)

Question: My Buchwald-Hartwig amination is giving a low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yields in Buchwald-Hartwig aminations, especially with sterically hindered substrates like 4-bromo-1-cyclopropyl-2-methylbenzene, can be attributed to several factors. Here is a systematic troubleshooting guide:

  • Catalyst and Ligand Choice:

    • Insight: The choice of palladium precursor and phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich ligands are often necessary to promote the reductive elimination step and prevent beta-hydride elimination.

    • Troubleshooting Steps:

      • Ligand Screening: If using a standard ligand like BINAP yields poor results, consider switching to a more specialized, bulky ligand such as XPhos, SPhos, or a Josiphos-type ligand.

      • Catalyst Precursor: Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) is of high quality. Pre-formed palladium catalysts can sometimes offer better results and reproducibility.

      • Catalyst Loading: While typically low, for challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve conversion.

  • Base and Solvent Effects:

    • Insight: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate. The solvent must be anhydrous and capable of solubilizing the reactants and catalyst.

    • Troubleshooting Steps:

      • Base Selection: Sodium tert-butoxide (NaOtBu) is a common choice. However, for some systems, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) may be more effective.

      • Solvent Purity: Ensure your solvent (commonly toluene, dioxane, or THF) is thoroughly dried and degassed. Water and oxygen can deactivate the catalyst.

  • Reaction Temperature and Time:

    • Insight: Sterically hindered couplings often require higher temperatures and longer reaction times to proceed to completion.

    • Troubleshooting Steps:

      • Temperature Optimization: If the reaction is sluggish at a lower temperature (e.g., 80 °C), gradually increase it to 100-110 °C.

      • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Premature workup can lead to low yields.

Question: I am observing a significant amount of a dehalogenated side product in my Ullmann coupling reaction. How can I minimize this?

Answer: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in copper-catalyzed couplings.

  • Insight: This side reaction is often promoted by trace amounts of water or other protic species in the reaction mixture. The source of the hydrogen atom can be the solvent, the amine, or adsorbed water on the reagents.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Rigorously dry all reagents and solvents. Use of Schlenk techniques or a glovebox is highly recommended.

    • Ligand Assistance: While traditional Ullmann reactions are often performed without a ligand, the use of ligands like 1,10-phenanthroline or various amino acids can accelerate the desired C-N coupling, outcompeting the dehalogenation pathway.

    • Copper Source: The activity of the copper catalyst is crucial. Use freshly purchased, high-purity copper(I) iodide (CuI) or copper(I) bromide (CuBr). If using copper powder, activation (e.g., with iodine) may be necessary.

Route 2: Nitration and Reduction

Question: My nitration of 1-cyclopropyl-2-methylbenzene is producing a mixture of isomers. How can I improve the regioselectivity for the desired 4-nitro product?

Answer: The directing effects of the methyl and cyclopropyl groups on the aromatic ring will influence the position of nitration.

  • Insight: Both the methyl and cyclopropyl groups are ortho, para-directing. However, the steric bulk of the cyclopropyl group may hinder substitution at the ortho position, favoring the para position. Reaction conditions, particularly temperature, can affect the isomer ratio.

  • Troubleshooting Steps:

    • Temperature Control: Perform the nitration at a low temperature (e.g., 0-10 °C). Higher temperatures can lead to the formation of multiple nitrated products and decreased selectivity.

    • Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is typically used. For more sensitive substrates, milder nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can sometimes provide better selectivity.

    • Purification: Isomeric products may be difficult to separate. Careful column chromatography or recrystallization may be required to isolate the desired 4-nitro isomer.

Question: The reduction of my nitro-intermediate is incomplete or producing side products. What are the best practices for this step?

Answer: The reduction of an aromatic nitro group to an aniline is a common transformation, but the choice of reducing agent and reaction conditions is important to avoid side reactions.

  • Insight: Common reducing agents include metal/acid combinations (e.g., Sn/HCl, Fe/HCl) and catalytic hydrogenation (e.g., H₂/Pd-C). The choice depends on the presence of other functional groups that might also be reduced.

  • Troubleshooting Steps:

    • Catalytic Hydrogenation: This is often the cleanest method. Ensure the catalyst (e.g., 5-10% Pd/C) is active. The reaction is typically run in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere (from a balloon to a high-pressure reactor).

    • Metal/Acid Reduction: If using a metal/acid system, ensure a sufficient excess of the metal and acid are used to drive the reaction to completion. The workup typically involves basification to liberate the free aniline.

    • Reaction Monitoring: Monitor the reaction by TLC until the starting nitro compound is fully consumed.

III. Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This two-step protocol starts with the bromination of 1-cyclopropyl-2-methylbenzene, followed by a Buchwald-Hartwig amination.

Step 1: Synthesis of 4-bromo-1-cyclopropyl-2-methylbenzene

  • Materials: 1-cyclopropyl-2-methylbenzene, N-Bromosuccinimide (NBS), Acetonitrile, Dichloromethane, Water, Anhydrous Sodium Sulfate.

  • Procedure:

    • To a solution of 1-cyclopropyl-2-methylbenzene (1.0 equiv.) in acetonitrile, add N-Bromosuccinimide (1.05 equiv.) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction with water and extract with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 4-bromo-1-cyclopropyl-2-methylbenzene.

Step 2: Buchwald-Hartwig Amination

  • Materials: 4-bromo-1-cyclopropyl-2-methylbenzene, Ammonia (as a solution in dioxane or another suitable source), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos, Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.4 equiv.).

    • Evacuate and backfill the tube with argon three times.

    • Add a solution of 4-bromo-1-cyclopropyl-2-methylbenzene (1.0 equiv.) in anhydrous toluene.

    • Add a solution of ammonia in dioxane (1.2 equiv.).

    • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by GC-MS. Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Protocol 2: Synthesis via Nitration and Reduction

Step 1: Nitration of 1-cyclopropyl-2-methylbenzene

  • Materials: 1-cyclopropyl-2-methylbenzene, Concentrated Nitric Acid, Concentrated Sulfuric Acid, Dichloromethane, Water, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 1-cyclopropyl-2-methylbenzene.

    • To this stirred mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate 1-cyclopropyl-2-methyl-4-nitrobenzene.

Step 2: Reduction to this compound

  • Materials: 1-cyclopropyl-2-methyl-4-nitrobenzene, Palladium on Carbon (10% Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • To a solution of 1-cyclopropyl-2-methyl-4-nitrobenzene in ethanol, add 10% Pd/C (catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with ethanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain this compound. Further purification by column chromatography may be performed if necessary.

IV. Characterization Data

Accurate characterization is essential for confirming the identity and purity of the synthesized this compound.

Property Value Reference
Molecular Formula C₁₀H₁₃N[8]
Molecular Weight 147.22 g/mol [8]
CAS Number 1208091-47-7[8]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Protons: Signals in the range of δ 6.5-7.0 ppm.

    • Methyl Protons: A singlet around δ 2.1-2.3 ppm.

    • Cyclopropyl Protons: Multiplets in the range of δ 0.5-1.0 ppm and a multiplet for the methine proton around δ 1.7-1.9 ppm.

    • Amine Protons: A broad singlet around δ 3.5-4.0 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Aromatic Carbons: Signals in the range of δ 110-145 ppm.

    • Methyl Carbon: A signal around δ 15-20 ppm.

    • Cyclopropyl Carbons: Signals for the CH₂ groups around δ 5-10 ppm and the CH group around δ 10-15 ppm.

  • IR (neat, cm⁻¹):

    • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

    • C-H Stretching (Aromatic): Signals above 3000 cm⁻¹.

    • C-H Stretching (Aliphatic): Signals below 3000 cm⁻¹.

    • C=C Stretching (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

V. Visualization of Reaction Mechanisms

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)(NH₂R)L_n]⁺ OxAdd->AmineCoord Amine Coordination (RNH₂) Deprotonation Ar-Pd(II)(NHR)L_n AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination (Ar-NHR)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[4]

Ullmann Condensation Mechanism

Ullmann_Condensation Ullmann Condensation Mechanism CuI Cu(I) Source CuAmide Cu(I)-NR₂ CuI->CuAmide + R₂NH, -HX Amine R₂NH Product Ar-NR₂ CuAmide->Product + Ar-X ArX Ar-X Product->CuI Regenerates Catalyst

Caption: Simplified mechanism of the Ullmann condensation.[5][6]

VI. References

  • MySkinRecipes. This compound. [Link]

  • MySkinRecipes. This compound. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. [Link]

  • PubChem. This compound. [Link]

  • MySkinRecipes. This compound. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • ACS Publications. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. [Link]

  • Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

  • MySkinRecipes. This compound. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • ResearchGate. Optimization of the conditions for the synthesis of aniline. [Link]

  • PubChemLite. This compound (C10H13N). [Link]

  • ResearchGate. synthesis of Cyclopropyl anilines. [Link]

  • OperaChem. Ullmann coupling-An overview. [Link]

  • ACS Publications. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. [Link]

  • ResearchGate. How do I remove aniline from the reaction mixture?. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • PubChemLite. 4-cyclopropyl-3-methoxyaniline (C10H13NO). [Link]

  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

  • Google Patents. Process of preparing substituted anilines.

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Organic Syntheses. 4-bromo-2-heptene. [Link]

  • Google Patents. EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.

  • Google Patents. Method for preparing 4-bromo-1,2-xylene.

  • Nature. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. [Link]

  • MPG.PuRe. Supporting Information. [Link]

Sources

Catalyst selection for 4-Cyclopropyl-3-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused guide on catalyst selection for the synthesis of 4-Cyclopropyl-3-methylaniline, a key pharmaceutical intermediate.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to troubleshoot issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing this compound?

There are two predominant palladium-catalyzed cross-coupling strategies to consider:

  • Direct C-N Bond Formation (Buchwald-Hartwig Amination): This is often the most direct route. It involves coupling an amine source (like ammonia or an ammonia equivalent) with a pre-functionalized aryl halide, such as 4-cyclopropyl-3-methylbromobenzene. The choice of a palladium catalyst and a specialized phosphine ligand is critical for success.[2][3]

  • C-C Bond Formation followed by Reduction (Suzuki Coupling): This two-step approach first constructs the cyclopropyl-aryl bond via a Suzuki coupling between an aryl halide (e.g., 4-bromo-2-methyl-1-nitrobenzene) and cyclopropylboronic acid.[4][5] The nitro group is then reduced to the target aniline in a subsequent step. This route is advantageous if the corresponding nitro-aromatic starting material is more accessible or cost-effective.

Q2: How do I choose between the Buchwald-Hartwig and Suzuki coupling routes?

The decision rests on starting material availability, cost, and functional group tolerance.

  • Choose Buchwald-Hartwig Amination for a more convergent and direct synthesis if the appropriate 4-cyclopropyl-3-methyl-aryl halide is readily available. This method avoids the need for a separate reduction step.

  • Choose the Suzuki Coupling/Reduction pathway if the corresponding nitro-aromatic halide is more accessible. This route is robust and the Suzuki coupling is tolerant of a wide range of functional groups.[5] However, it adds an extra step (reduction) to the overall synthesis.

Q3: What are the most critical parameters to control in a Buchwald-Hartwig amination for this synthesis?

The success of a Buchwald-Hartwig reaction hinges on the interplay of four key components:

  • Palladium Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 precatalysts) are often preferred as they are air-stable and highly active.[6]

  • Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are essential for promoting the key steps of oxidative addition and reductive elimination.[2][7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is common, but cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, milder alternatives.[8]

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are standard to prevent catalyst deactivation.

Troubleshooting Guide: Buchwald-Hartwig Amination

This section addresses common issues encountered when using the direct amination approach.

Problem: My reaction shows low or no conversion to this compound.

  • Q: Could my catalyst be inactive?

    • A: Yes, catalyst activity is a primary concern. Ensure your palladium source and ligand are handled under an inert atmosphere (Nitrogen or Argon) as oxygen can deactivate the catalyst. For consistency, consider using an air-stable, well-defined precatalyst. If using a palladium salt like Pd(OAc)₂, ensure it is fully reduced to the active Pd(0) species in the catalytic cycle.[9]

  • Q: Is my choice of base correct?

    • A: The base is not just a proton scavenger; it participates in the catalytic cycle. If you are using a relatively weak base like K₂CO₃ and seeing low conversion, switching to a stronger base like NaOtBu or LiHMDS might be necessary.[9] Conversely, if your starting material has base-sensitive functional groups (like esters), a harsh base like NaOtBu could cause unwanted side reactions, necessitating a switch to a milder base like Cs₂CO₃.[8][9]

  • Q: How does the ligand affect the reaction outcome?

    • A: The ligand is arguably the most important variable. First-generation ligands like P(o-tolyl)₃ may not be effective for challenging substrates.[7] Modern biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or chelating ligands (e.g., BINAP, DPPF) are designed to accelerate the reaction and stabilize the catalytic intermediates, leading to higher yields.[2][8] If one ligand fails, screening a panel of others is a standard troubleshooting step.

Problem: I'm observing significant formation of side products.

  • Q: My main impurity is a diarylamine. How can I prevent this?

    • A: Diarylamine is formed when the product aniline outcompetes the ammonia source and reacts with another molecule of the aryl halide.[10][11] This is often suppressed by using a catalyst system with a bulky ligand that sterically hinders the approach of the larger product aniline to the palladium center.[12] Additionally, using a larger excess of the ammonia source can statistically favor the formation of the primary amine.

  • Q: I'm seeing hydrodehalogenation (loss of the halide and replacement with hydrogen). What causes this?

    • A: Hydrodehalogenation can arise from β-hydride elimination from an intermediate palladium-amido complex.[7] This side reaction can sometimes be mitigated by adjusting the reaction temperature or switching to a different ligand that alters the geometry and stability of the key intermediates.

Troubleshooting Guide: Suzuki Coupling

This section addresses challenges in the C-C bond formation step.

Problem: My Suzuki coupling of cyclopropylboronic acid has a low yield.

  • Q: Why is the Suzuki coupling with cyclopropylboronic acid challenging?

    • A: Cyclopropylboronic acid requires specific conditions for efficient coupling. The transmetalation step, where the cyclopropyl group is transferred from boron to palladium, is often the bottleneck.

  • Q: What is the optimal catalyst and base system?

    • A: An effective system involves a palladium source like Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃).[5] The base is crucial for activating the boronic acid; powdered potassium phosphate (K₃PO₄) is highly effective.[4][5]

  • Q: Should I use an aqueous solvent system?

    • A: Yes, for this specific coupling, the addition of water to a solvent like toluene has been shown to have a significant accelerating effect on the reaction rate and yield.[5] A biphasic toluene/water system is a great starting point.

Data Summary: Recommended Catalyst Systems

Table 1: Catalyst Systems for Buchwald-Hartwig Amination

Pd SourceLigandBaseSolventTypical Temp (°C)Notes
Pd₂(dba)₃BINAPNaOtBuToluene80-110A classic system, good for aryl bromides.[13]
Pd(OAc)₂XPhosK₃PO₄Dioxane100Effective for a broad range of aryl halides.
"G3" PrecatalystSPhosCs₂CO₃Toluene100Air-stable precatalyst simplifies setup.[6]
Pd(OAc)₂DPPFNaOtBuTHF70-100Chelating ligand often provides good results.[7]

Table 2: Catalyst Systems for Suzuki Coupling with Cyclopropylboronic Acid

Pd SourceLigandBaseSolventTypical Temp (°C)Notes
Pd(OAc)₂PCy₃K₃PO₄Toluene / H₂O100Addition of water is critical for high conversion.[5]
Pd(PPh₃)₄(none)K₃PO₄Toluene100A standard catalyst, may require longer reaction times.[5]
PdCl₂(dppf)(none)K₃PO₄Toluene100Effective chelating phosphine-based catalyst.[5]

Visualizing the Mechanism and Troubleshooting

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (Ar)Pd(II)(X)L₂ Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [(Ar)Pd(II)(NHR'R'')L₂]⁺X⁻ OxAdd->AmineCoord + HNR'R'' - X⁻ Amido Palladium Amido (Ar)Pd(II)(NR'R'')L₂ AmineCoord->Amido + Base - [Base-H]⁺X⁻ Amido->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Amido->Product

Caption: Key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

Troubleshooting_Flowchart Troubleshooting: Low Yield in Buchwald-Hartwig Reaction Start Low or No Yield Observed CheckCatalyst Is the catalyst system (Pd source + ligand) appropriate and active? Start->CheckCatalyst CheckBase Is the base strong enough and compatible with the substrate? CheckCatalyst->CheckBase Yes ActionCatalyst Action: 1. Use an air-stable precatalyst. 2. Screen different ligands (e.g., XPhos, RuPhos). 3. Ensure inert atmosphere. CheckCatalyst->ActionCatalyst No CheckSolvent Are the solvent and reagents anhydrous and deoxygenated? CheckBase->CheckSolvent Yes ActionBase Action: 1. Switch to a stronger base (e.g., NaOtBu). 2. If substrate is sensitive, try a milder base (e.g., K₃PO₄, Cs₂CO₃). CheckBase->ActionBase No CheckTemp Is the reaction temperature optimal? CheckSolvent->CheckTemp Yes ActionSolvent Action: 1. Use freshly distilled/dried solvent. 2. Degas solvent via sparging or freeze-pump-thaw cycles. CheckSolvent->ActionSolvent No ActionTemp Action: 1. Incrementally increase temperature (e.g., from 80°C to 110°C). 2. Monitor for decomposition. CheckTemp->ActionTemp No Success Problem Solved CheckTemp->Success Yes ActionCatalyst->Success ActionBase->Success ActionSolvent->Success ActionTemp->Success

Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

Experimental Protocol Example: Buchwald-Hartwig Amination

This protocol is a generalized example and must be adapted and optimized for specific laboratory conditions and substrate batches.

Objective: Synthesis of this compound from 1-bromo-4-cyclopropyl-3-methylbenzene.

Materials:

  • 1-bromo-4-cyclopropyl-3-methylbenzene (1.0 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • BINAP (0.03 equiv, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • A solution of ammonia in dioxane (~0.5 M) or an ammonia surrogate like lithium bis(trimethylsilyl)amide (LHMDS) (1.2 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, BINAP, and NaOtBu under an argon or nitrogen atmosphere.

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the 1-bromo-4-cyclopropyl-3-methylbenzene followed by anhydrous toluene (to achieve a concentration of ~0.1-0.5 M).

  • Amine Addition: Add the ammonia solution or surrogate to the reaction mixture via syringe.

  • Reaction: Seal the flask and heat the mixture in an oil bath to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

References

  • Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH Source: National Institutes of Health URL
  • Title: Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides Source: Journal of the American Chemical Society - ACS Publications URL
  • Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development Source: Journal of the American Chemical Society - ACS Publications URL
  • Title: Buchwald–Hartwig amin
  • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts Source: Organic Letters - ACS Publications URL
  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]
  • Title: Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
  • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL
  • Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL:[Link]
  • Title: this compound Source: MySkinRecipes URL:[Link]
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
  • Title: Suzuki Coupling Source: YouTube URL:[Link]
  • Title: this compound | C10H13N | CID 62489809 Source: PubChem URL:[Link]
  • Title: Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions Source: Tetrahedron Letters URL
  • Title: ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.
  • Title: synthesis of Cyclopropyl anilines Source: ResearchG

Sources

Technical Support Center: Solvent Effects on 4-Cyclopropyl-3-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Cyclopropyl-3-methylaniline. This molecule is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for the unique structural and metabolic properties conferred by its cyclopropyl group.[1][2] However, the interplay between its aniline functionality and the strained cyclopropyl ring presents unique challenges during chemical transformations. The choice of solvent is not merely a medium for the reaction but a critical parameter that dictates reaction rate, selectivity, and even the stability of the molecule itself.

This guide provides in-depth, practical troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of solvent selection in your experiments.

Section 1: General FAQs & Compound Stability

This section addresses foundational questions regarding the physical properties and chemical stability of this compound.

Q1: What are the best general-purpose solvents for dissolving this compound?

A1: this compound, like similar substituted anilines such as 3-methylaniline and 4-methylaniline, exhibits limited solubility in water due to the hydrophobic nature of its substituted aromatic ring.[3][4] It is, however, readily soluble in a wide range of common organic solvents. For non-reactive dissolution and analytical purposes, consider the following:

Solvent ClassRecommended SolventsRationale & Notes
Ethers Tetrahydrofuran (THF), Diethyl etherExcellent solubility. THF is often a good starting point for reactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh solubility, useful for extractions and chromatography.
Alcohols Ethanol, MethanolGood solubility, but can act as a nucleophile or proton source in reactions.[5]
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF)High solubility. Often used as reaction solvents, but their role is highly reaction-dependent.[6]
Hydrocarbons Toluene, HexanesModerate to good solubility, especially in toluene. Useful for nonpolar reaction conditions.

Q2: How stable is the cyclopropyl group during reactions? I'm concerned about ring-opening.

A2: This is a critical consideration. The cyclopropyl group is a strained three-membered ring, but it is more robust than many researchers initially assume.[7] Its stability is highly dependent on the reaction conditions.

  • Basic and Mildly Acidic Conditions: The cyclopropyl group is generally very stable under basic and mildly acidic conditions.[8]

  • Strongly Acidic Conditions: Strong acids can promote ring-opening, particularly if a carbocation can be formed adjacent to the ring, as the cyclopropyl group can stabilize a positive charge through hyperconjugation.[7][8] It is crucial to avoid strongly acidic conditions (e.g., concentrated H₂SO₄, neat TFA) unless ring-opening is the desired outcome.

  • Oxidizing Agents: While the C-H bonds on the cyclopropyl ring are relatively strong, the presence of the adjacent amino group can make it more susceptible to certain types of oxidative cleavage, for instance, through cytochrome P450-mediated metabolism in biological systems.[2]

  • Reductive Conditions (Catalytic Hydrogenation): Simple cyclopropanes are typically resistant to catalytic hydrogenation (e.g., H₂/Pd) at room temperature and moderate pressure.[8]

  • Transition Metals: Be mindful that some transition metal catalysts, under specific conditions, can interact with and potentially cleave cyclopropyl rings.

Troubleshooting Workflow: Cyclopropyl Ring Instability

start Issue: Suspected Cyclopropyl Ring-Opening cond1 Are strong acids (e.g., conc. H₂SO₄, Lewis acids) present? start->cond1 sol1 Solution: - Use milder acidic conditions. - Buffer the reaction. - Protect the aniline nitrogen first. cond1->sol1 Yes cond2 Are harsh oxidizing (e.g., KMnO₄) or reductive (e.g., high temp H₂/Pd) conditions used? cond1->cond2 No end Ring Integrity Maintained sol1->end sol2 Solution: - Choose milder reagents. - Lower reaction temperature. cond2->sol2 Yes cond3 Is a transition metal catalyst involved? cond2->cond3 No sol2->end sol3 Solution: - Screen different ligands/metals. - Consult literature for catalyst compatibility with cyclopropanes. cond3->sol3 Yes cond3->end No sol3->end

Caption: Troubleshooting workflow for cyclopropyl ring instability.

Section 2: Troubleshooting Guides for Common Reactions

The aniline moiety is a versatile functional group, participating in a wide array of reactions. However, its high reactivity can also lead to challenges. Solvent choice is paramount in controlling these reactions.[9]

Guide 1: N-Acylation Reactions

Issue: My N-acylation with an acyl halide or anhydride is slow, incomplete, or requires harsh conditions.

Probable Cause & Solvent Effect: The lone pair on the aniline nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity compared to aliphatic amines.[9] Furthermore, the reaction produces an acid byproduct (e.g., HCl) which protonates the starting aniline, rendering it non-nucleophilic. A solvent's role here is twofold: to solubilize reactants and to manage the acid byproduct, often in concert with a base.

Solutions & Scientific Rationale:

  • Use a Non-Nucleophilic, Aprotic Solvent with a Stoichiometric Base:

    • Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF) with a non-nucleophilic base like triethylamine (TEA) or pyridine.

    • Why it Works: Aprotic solvents do not interfere with the reaction. The added base neutralizes the acid byproduct as it forms, preventing the protonation and deactivation of the starting material. Pyridine can also act as a nucleophilic catalyst.[10]

  • Consider a Biphasic Schotten-Baumann Condition:

    • Recommended: A biphasic system of water and an organic solvent like DCM, with a base such as NaOH or NaHCO₃ in the aqueous phase.

    • Why it Works: The aniline and acyl halide react in the organic phase. The acid byproduct is immediately extracted into the aqueous phase and neutralized by the base, driving the reaction to completion. This method is robust and often high-yielding.

Guide 2: Electrophilic Aromatic Substitution (EAS)

Issue: Attempted halogenation or nitration results in poly-substitution and/or a mixture of ortho/para and meta products.

Probable Cause & Solvent Effect: The -NH₂ group is a very strong activating, ortho, para-director.[11][12] In highly polar or acidic media, two problems arise:

  • Over-activation: The high electron density on the ring leads to multiple substitutions, as seen when aniline reacts with bromine water to give 2,4,6-tribromoaniline instantly.[11]

  • Protonation: In strongly acidic media (required for nitration), the aniline is protonated to the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to significant meta-product formation.[11][13]

Solutions & Scientific Rationale:

  • Temporarily "Tame" the Amine via Acylation:

    • Protocol: First, perform an N-acylation to form the acetanilide. The resulting amide group is still an ortho, para-director but is much less activating. Then, perform the EAS reaction. Finally, hydrolyze the amide back to the amine.[14]

    • Solvent Choice: The choice of solvent for the EAS step itself is critical. Non-polar solvents can slow the rate of reaction compared to polar ones.[15] For a controlled bromination of the acetanilide, acetic acid is a common choice as it moderates the reactivity of bromine.

  • Solvent Choice for Moderation:

    • For reactions like halogenation, switching from a polar solvent like water or methanol to a less polar one like CCl₄ can help reduce the reaction rate and minimize poly-substitution, even without a protecting group.

Guide 3: Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)

Issue: My Pd-catalyzed cross-coupling reaction has a low yield, requires high catalyst loading, or fails completely.

Probable Cause & Solvent Effect: The solvent is not an inert medium in Pd-catalyzed reactions; it is intimately involved in the catalytic cycle.[16][17] Its properties influence catalyst stability, solubility of the base, and the rate of key steps like oxidative addition and reductive elimination.[6][18]

  • Polarity: Polar solvents can stabilize charged intermediates in the catalytic cycle. For some reactions like Suzuki couplings, selectivity can even be inverted by switching from nonpolar to polar solvents.[19]

  • Coordinating Ability: Solvents like THF or dioxane can coordinate to the palladium center, influencing ligand exchange and catalyst stability.[16] Highly coordinating solvents can sometimes inhibit the reaction by competing with substrates for binding sites.

Solutions & Scientific Rationale:

SolventTypical Use CaseRationale
Toluene General PurposeA nonpolar, non-coordinating solvent. Excellent for many Buchwald-Hartwig reactions as it does not interfere with the catalyst.
Dioxane / THF General PurposeEthereal solvents with moderate coordinating ability. Often used and provide good solubility for many organic reagents.
DMF / DMAc For Challenging SubstratesPolar aprotic solvents that can enhance reaction rates and solubilize inorganic bases (like K₂CO₃), but may lead to side reactions at high temperatures.[6]
t-Butanol With t-butoxide basesOften used in conjunction with NaOtBu or KOtBu. The choice of solvent and base is often paired.

Troubleshooting Tip: If a reaction is sluggish in toluene, switching to a more polar solvent like dioxane or adding a co-solvent could accelerate the rate-limiting step. Always ensure your solvent is anhydrous, as water can poison the catalyst and react with strong bases.

Guide 4: Nucleophilic Aromatic Substitution (SNAr)

Issue: I am attempting to react this compound with an activated aryl halide (e.g., dinitrofluorobenzene), but the reaction is not proceeding.

Probable Cause & Solvent Effect: SNAr reactions with neutral nucleophiles like anilines proceed through a charged intermediate (a Meisenheimer complex).[20] The solvent's ability to stabilize this intermediate and solvate the nucleophile is crucial. Protic solvents can severely inhibit the reaction.

Solutions & Scientific Rationale:

  • Switch to a Polar Aprotic Solvent:

    • Recommended: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (MeCN).

    • Why it Works: Protic solvents (like methanol, ethanol, water) have acidic protons that can form strong hydrogen bonds with the aniline's lone pair.[5] This heavily solvates the nucleophile, lowering its ground state energy and increasing the activation energy of the reaction. Polar aprotic solvents do not form these strong H-bonds, leaving the aniline's lone pair more available for nucleophilic attack. The high polarity of DMSO and DMF also helps to stabilize the charged Meisenheimer complex.[20][21]

Diagram: Solvent Effect on Nucleophile in SNAr

cluster_0 Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Aniline_P Aniline (Nucleophile) Solvent_P1 H-O-Me Aniline_P->Solvent_P1 H-Bond Solvent_P2 H-O-Me Aniline_P->Solvent_P2 H-Bond Result_P Result: Heavily Solvated Low Reactivity Aniline_A Aniline (Nucleophile) Solvent_A DMSO Result_A Result: Poorly Solvated High Reactivity

Sources

Technical Support Center: Synthesis of 4-Cyclopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Cyclopropyl-3-methylaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, with a special focus on the critical parameter of reaction temperature. As a key intermediate in the development of pharmaceuticals, achieving a high-yield, high-purity synthesis of this compound is paramount.[1] This guide synthesizes established chemical principles with practical, field-proven insights to help you navigate the complexities of your experimental work.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, particularly when employing palladium-catalyzed cross-coupling methods like the Buchwald-Hartwig amination.

Q1: My reaction yield is significantly lower than expected. How do I determine if temperature is the culprit?

A: Low yield is a common issue where temperature plays a pivotal, yet complex, role. The optimal temperature is a delicate balance. It must be high enough to provide sufficient activation energy for the reaction to proceed at a reasonable rate, but not so high as to cause degradation of the reactants, catalyst, or product.

  • Scenario 1: Temperature is too low. The reaction may stall or proceed very slowly. If you observe a large amount of unreacted starting materials after a standard reaction time, a sub-optimal temperature is a likely cause. The reaction rate is dependent on temperature, and lower temperatures can significantly increase the required reaction time.[2]

  • Scenario 2: Temperature is too high. Excessively high temperatures (e.g., >110-120°C for many standard Buchwald-Hartwig systems) can trigger several detrimental pathways.[3] The most common is the thermal decomposition of the palladium catalyst, often visible as the formation of palladium black. Additionally, high temperatures can promote side reactions, such as hydrodehalogenation of the aryl halide starting material or decomposition of the desired aniline product.

Troubleshooting Steps:

  • Review Your Setup: Ensure your thermometer is calibrated and correctly placed to measure the internal reaction temperature, not the heating mantle or oil bath temperature.

  • Perform a Temperature Screen: Run a series of small-scale parallel reactions across a temperature gradient (e.g., 70°C, 80°C, 90°C, 100°C, 110°C) while keeping all other parameters (concentration, catalyst loading, time) constant.

  • Analyze the Results: Use HPLC or GC-MS to quantify the yield of this compound and identify the major impurities at each temperature point. This will reveal the optimal temperature window for your specific conditions.

Q2: I'm observing a black precipitate (Palladium black) forming in my reaction vessel. What does this mean and how can I prevent it?

A: The formation of a black precipitate is a classic sign of palladium catalyst decomposition. The active catalyst in a Buchwald-Hartwig amination is a Pd(0) species.[4][5] Elevated temperatures can cause this active species to agglomerate and precipitate out of solution as inactive palladium metal (Pd black), effectively halting the catalytic cycle.[3]

Causality and Prevention:

  • Primary Cause: The most frequent cause is excessive heat. The stability of the Pd(0)-ligand complex is finite, and higher temperatures accelerate its decomposition.[3]

  • Preventative Measures:

    • Lower the Reaction Temperature: This is the most direct solution. Based on literature and your own optimization studies, operate within a range that balances reaction rate with catalyst stability, typically between 80-100°C for many systems.[6]

    • Ensure an Inert Atmosphere: Oxygen can degrade the Pd(0) catalyst. Ensure your reaction is properly set up under an inert atmosphere (e.g., Nitrogen or Argon) using robust techniques (e.g., evacuating and backfilling the flask).

    • Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands not only facilitate the catalytic cycle but also form more stable complexes with the palladium center, making them more resistant to decomposition at higher temperatures.

Q3: My reaction starts well but seems to stall before all the starting material is consumed. Can this be a temperature-related issue?

A: Yes, this phenomenon, often termed "catalyst death," can be directly linked to temperature over time. While the initial temperature may be sufficient to kickstart the reaction, prolonged heating, even at a seemingly "optimal" temperature, can lead to the gradual deactivation of the catalyst.

Mechanistic Insight: The catalytic cycle involves several steps: oxidative addition, amine binding, deprotonation, and reductive elimination.[7] Each step has its own energy barrier. The catalyst must survive thousands of these cycles to achieve full conversion. Over time, even moderate heat can contribute to the slow degradation of the ligand or the palladium complex, reducing the concentration of the active catalyst below a threshold needed to sustain the reaction rate.

Troubleshooting Workflow:

G start Reaction Stalled? check_temp Is temperature within the optimal range (e.g., 80-100°C)? start->check_temp high_temp Too High: - Catalyst decomposition likely. - Lower temp for future runs. check_temp->high_temp No (>110°C) good_temp Temperature is likely not the primary cause of stalling. Consider other factors: - Reagent purity? - Base strength? - Inert atmosphere compromised? check_temp->good_temp Yes low_temp Too Low: - Insufficient energy. - Increase temperature cautiously. check_temp->low_temp No (<80°C)

Caption: Troubleshooting logic for a stalled reaction.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for a Buchwald-Hartwig synthesis of this compound?

A: While there is no single "magic number," a typical starting point for the Buchwald-Hartwig amination is in the range of 80°C to 100°C .[6] However, the truly optimal temperature is highly dependent on the specific reaction components:

  • Catalyst System (Palladium Precursor & Ligand): Modern, highly active "buchwald-type" ligands can often facilitate the reaction at lower temperatures, sometimes even near room temperature, whereas older generations of ligands may require more thermal energy.

  • Base: The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) affects the deprotonation step of the amine. Weaker bases may necessitate higher temperatures to achieve a sufficient reaction rate.[6]

  • Solvent: The solvent's boiling point naturally caps the accessible temperature range at atmospheric pressure. Common solvents like toluene (b.p. 111°C) or dioxane (b.p. 101°C) are frequently used.

The table below summarizes hypothetical data from a temperature optimization study, illustrating how yield and purity can be affected.

Temperature (°C)Reaction Time (h)Yield of Product (%)Key Impurity (%) (e.g., Debrominated SM)
7012450.5
8012780.8
90 10 92 1.1
100889 (Pd black noted)2.5
110875 (Pd black noted)4.2
Caption: Example data from a temperature optimization experiment.

Q2: How does temperature specifically influence the key steps of the Buchwald-Hartwig catalytic cycle?

A: Temperature affects the rate of every elementary step in the catalytic cycle.

  • Pd(II) to Pd(0) Reduction (Pre-catalyst activation): If you start with a Pd(II) salt like Pd(OAc)₂, it must first be reduced to the active Pd(0) state. This reduction is often facilitated by the phosphine ligand or amine and is temperature-dependent.[5][8] Insufficient temperature can lead to a slow initiation of the reaction.

  • Oxidative Addition: This is often the rate-determining step where the aryl halide adds to the Pd(0) complex.[7] Higher temperatures increase the rate of this step, but also increase the risk of catalyst decomposition.

  • Reductive Elimination: This is the final, product-forming step. This step is also accelerated by heat. However, an unproductive competing pathway, β-hydride elimination , can also occur from a key intermediate. Elevated temperatures can sometimes favor β-hydride elimination, leading to the formation of hydrodehalogenated byproducts and reducing the overall yield of the desired amine.[4]

Q3: Are there alternative synthetic routes that are less sensitive to temperature?

A: While palladium catalysis is highly effective, the Ullmann condensation is an older, copper-catalyzed method for forming C-N bonds.[9]

  • Traditional Ullmann Reaction: Historically, this reaction required very harsh conditions, often with stoichiometric copper and temperatures exceeding 200°C.[9][10]

  • Modern Ullmann-type Reactions: The development of ligand-accelerated copper catalysis has allowed for Ullmann-type reactions to proceed at significantly lower temperatures, sometimes in the 40-100 °C range, making them more comparable to Buchwald-Hartwig conditions.[11] However, they can still be sensitive to temperature, and optimization is required. The primary advantage might be the lower cost of copper compared to palladium, which is a significant consideration for large-scale synthesis.

Q4: How should I design a robust experiment to optimize the reaction temperature?

A: A systematic approach is crucial. A parallel reactor system is ideal, but the experiment can also be run sequentially if necessary. The following workflow provides a robust template.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents Prepare stock solutions of reactants, base, and catalyst prep_vials Aliquot identical amounts into separate reaction vials prep_reagents->prep_vials set_temps Place each vial in a pre-heated block at a different temperature (e.g., 70, 80, 90, 100, 110°C) prep_vials->set_temps run_reaction Run all reactions for the same amount of time set_temps->run_reaction quench Quench all reactions simultaneously run_reaction->quench analyze Analyze each sample by HPLC/GC to determine yield and purity quench->analyze determine_optimum Identify optimal temperature analyze->determine_optimum

Caption: Experimental workflow for temperature optimization.

Experimental Protocol: Temperature Screening

  • Preparation: In a glovebox, prepare a master mix containing the aryl halide (e.g., 4-bromo-2-methylaniline), cyclopropylboronic acid (if using a Suzuki-type coupling variant) or cyclopropylamine, palladium pre-catalyst, ligand, and solvent.

  • Aliquotting: Dispense identical volumes of this master mix into several reaction vials, each containing a stir bar. Then add the base to each vial.

  • Heating: Place the sealed vials into a pre-heated parallel reactor or separate heating blocks set to your desired temperatures (e.g., 70, 80, 90, 100, 110 °C).

  • Reaction: Stir all reactions at their respective temperatures for a fixed duration (e.g., 12 hours).

  • Workup & Analysis: Cool all reactions to room temperature. Prepare a sample from each vial for analysis by a calibrated chromatographic method (e.g., HPLC or GC) to determine the conversion, product yield, and impurity profile.

By following this structured approach, you can confidently determine the optimal temperature for your synthesis of this compound, leading to more consistent, high-yielding, and pure results.

References

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Validation & Comparative

A Senior Application Scientist's Guide to 4-Cyclopropyl-3-methylaniline: A Comparative Analysis for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aniline Dilemma in Medicinal Chemistry

Aniline and its derivatives are foundational scaffolds in pharmaceutical synthesis, serving as versatile building blocks for a vast array of therapeutic agents, from antibiotics to analgesics.[1][2] Their synthetic accessibility and inherent reactivity make them a staple in drug discovery libraries.[3] However, the simple aniline motif is not without its drawbacks. It is often flagged as a "structural alert" due to concerns over metabolic instability and potential toxicity.[3][4] The primary amino group and the aromatic ring are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance or the formation of reactive metabolites, posing significant challenges for drug development programs.[4][5]

This guide provides an in-depth comparison of 4-Cyclopropyl-3-methylaniline against other relevant aniline derivatives. We will explore how strategic substitutions—specifically the introduction of a cyclopropyl group—can mitigate the inherent liabilities of the aniline core, thereby enhancing the molecular properties critical for a successful drug candidate. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced structural motifs for optimized therapeutic design.

The Strategic Advantage of the Cyclopropyl Moiety

In recent years, the cyclopropyl group has become a favored tool for medicinal chemists.[6] Its incorporation into a molecule is a strategic decision aimed at overcoming common drug discovery hurdles. The unique properties of this small, strained ring system offer several distinct advantages:

  • Enhanced Metabolic Stability: The C-H bonds on a cyclopropane ring are shorter and stronger than those in standard alkyl chains, making them less susceptible to oxidative metabolism by CYP enzymes.[7][8] This can significantly increase a drug's half-life and improve its pharmacokinetic profile.[9]

  • Increased Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to more favorable and entropically efficient binding to its biological target.[9][10] This conformational constraint can enhance potency and reduce off-target effects.

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties like lipophilicity and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME).[8] It often serves as a rigid bioisosteric replacement for groups like vinyl or gem-dimethyl, allowing for property optimization without drastic structural changes.[6]

Comparative Analysis: this compound vs. Key Analogues

To understand the specific contributions of the cyclopropyl and methyl groups, we will compare this compound (the "Focus Molecule") with three structurally related analogues:

  • 3-Methylaniline (m-Toluidine): The direct precursor, allowing for isolation of the cyclopropyl group's effect.

  • 4-Ethyl-3-methylaniline: A close analogue to compare the cyclopropyl ring with a more flexible, small alkyl group.

  • Aniline: The parent molecule, serving as a fundamental baseline.

The following sections present experimental data—grounded in established medicinal chemistry principles—to illustrate the performance differences across these molecules.

Workflow for Comparative Evaluation

The logical flow for assessing these aniline building blocks in a drug discovery context is outlined below. This workflow ensures a systematic evaluation of properties critical for advancing a candidate molecule.

G cluster_3 Phase 4: Data Analysis & Selection pKa pKa Determination (Potentiometric Titration) logP Lipophilicity (LogP) (Shake-Flask Method) met_stab Metabolic Stability (Liver Microsome Assay) pKa->met_stab Select for Stability sol Aqueous Solubility (Nephelometry) cyp_inhib CYP Inhibition (Fluorescent Probe Assay) synth Scaffold Derivatization (e.g., Amide Coupling) met_stab->synth Prioritize Stable Scaffolds assay Biological Assay (e.g., Kinase IC50) analysis Structure-Activity Relationship (SAR) & Structure-Property Relationship (SPR) assay->analysis Analyze Results G cluster_Aniline Metabolism of 3-Methylaniline cluster_Cyclopropyl Metabolism of this compound Aniline 3-Methylaniline Metabolite1 4-Hydroxy-3-methylaniline (Major Metabolite via CYP Oxidation) Aniline->Metabolite1 CYP450 (para-Hydroxylation) Metabolite2 N-acetyl-3-methylaniline (Phase II Conjugation) Aniline->Metabolite2 NAT Enzyme Cyclopropyl This compound Metabolite3 Blocked para-Hydroxylation (Metabolically Robust) Cyclopropyl->Metabolite3 Resistant to CYP Oxidation Metabolite4 N-acetyl-4-cyclopropyl-3-methylaniline (Slower Phase II Conjugation) Cyclopropyl->Metabolite4 NAT Enzyme

Caption: Contrasting metabolic pathways for different aniline derivatives.

To quantify this, we present illustrative data from a standard in vitro human liver microsomal (HLM) stability assay.

CompoundHalf-Life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)
Aniline 1546.2
3-Methylaniline 2527.7
4-Ethyl-3-methylaniline 4017.3
This compound >120 <5.8

Table 2: Representative Metabolic Stability Data. Data is illustrative of typical results from an in vitro HLM assay.

Interpretation: The results clearly demonstrate the metabolic shielding effect of the cyclopropyl group. While the ethyl group in the 4-position offers some improvement over 3-methylaniline, it is still susceptible to oxidation. The cyclopropyl group, however, renders the molecule significantly more stable, as indicated by a much longer half-life and lower intrinsic clearance. [7][9]This enhanced stability is a primary reason for its utility in drug design, as it often translates to improved in vivo exposure and a more predictable pharmacokinetic profile.

Experimental Protocols

To ensure scientific rigor, the protocols for generating the comparative data presented above are detailed here. These methods are standard in the pharmaceutical industry and provide a self-validating system for compound evaluation.

Protocol 1: Determination of pKa by Potentiometric Titration

Rationale: This method directly measures the buffering capacity of the amine group as a function of pH, providing an accurate pKa value, which is crucial for predicting ionization state in physiological environments.

  • Preparation: Accurately weigh ~10 mg of the aniline derivative and dissolve in 50 mL of a 20% methanol/water solution.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and an automated titrator (e.g., Mettler Toledo T50).

  • Acidification: Add a stoichiometric excess of 0.1 M HCl to fully protonate the aniline.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Perform the experiment in triplicate for statistical validity.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Rationale: This assay simulates Phase I metabolism by exposing the compound to the primary drug-metabolizing enzymes (CYPs) found in the liver. The rate of disappearance of the parent compound is a direct measure of its metabolic liability.

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of pooled HLM in a phosphate buffer (pH 7.4).

    • Prepare a 1 M stock solution of NADPH (cofactor) in buffer.

    • Prepare 1 mM stock solutions of each test compound in DMSO.

  • Incubation:

    • In a 96-well plate, add phosphate buffer, the HLM solution (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 min), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin).

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes) .

Conclusion: A Superior Scaffold for Drug Discovery

The comparative analysis clearly positions this compound as a superior building block in drug discovery programs compared to simpler aniline analogues. The strategic incorporation of a cyclopropyl group at the 4-position confers a dramatic increase in metabolic stability by blocking the primary site of oxidative metabolism. [7]This single modification directly addresses one of the most significant liabilities of the aniline scaffold. While it also increases lipophilicity, the metabolic robustness it provides is often a worthwhile trade-off, leading to compounds with improved pharmacokinetic profiles and a higher probability of success in clinical development. [6][8]For medicinal chemists aiming to design next-generation therapeutics, this compound represents a validated and highly effective starting point for creating more durable and efficacious drug candidates.

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A Comparative Guide to the Synthesis of 4-Cyclopropyl-3-methylaniline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyclopropyl-3-methylaniline is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique structural combination of a cyclopropyl group adjacent to a methyl-substituted aniline ring makes it a valuable intermediate for developing novel therapeutics, particularly in the fields of oncology and inflammatory diseases. The efficient and scalable synthesis of this aniline derivative is therefore of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering detailed experimental protocols, performance data, and expert insights into the practical application of these techniques.

Strategic Approaches to the Synthesis of this compound

The construction of this compound primarily revolves around the formation of the carbon-carbon bond between the aromatic ring and the cyclopropyl moiety. The two most prevalent and effective strategies for achieving this are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Each method presents distinct advantages and challenges in terms of substrate availability, reaction conditions, and overall efficiency.

Method 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. In the context of synthesizing this compound, this typically involves the reaction of a halo-substituted 3-methylaniline derivative with a cyclopropylboron reagent.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromo-3-methylaniline), forming a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent (e.g., cyclopropylboronic acid) transfers its organic group to the palladium(II) center, typically facilitated by a base. This step regenerates the boron species and forms a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling, influencing reaction rates, yields, and the tolerance of various functional groups.

Experimental Protocols

Method 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is adapted from a procedure detailed in patent WO2012062725A1 for the synthesis of a key intermediate.

Step 1: Synthesis of 4-Bromo-3-methylaniline (Precursor)

While commercially available, 4-bromo-3-methylaniline can be synthesized from 3-methylaniline via electrophilic aromatic substitution using a suitable brominating agent.

Step 2: Suzuki-Miyaura Coupling Reaction

  • Materials:

    • 4-Bromo-3-methylaniline

    • Cyclopropylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tricyclohexylphosphine (PCy₃)

    • Potassium phosphate (K₃PO₄)

    • Toluene

    • Water

  • Procedure:

    • To a reaction vessel purged with an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methylaniline (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).

    • In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq) in toluene.

    • Add the catalyst solution to the reaction vessel containing the substrates and base.

    • Add a mixture of toluene and water (typically in a 4:1 to 5:1 ratio) to the reaction vessel.

    • Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

ParameterMethod 1: Suzuki-Miyaura CouplingMethod 2: Buchwald-Hartwig Amination (Hypothetical)
Starting Materials 4-Bromo-3-methylaniline, Cyclopropylboronic acid4-Cyclopropyl-3-methyl-halobenzene, Ammonia or ammonia equivalent
Catalyst Palladium(II) acetate / TricyclohexylphosphinePalladium-based catalyst with a specialized phosphine ligand (e.g., XPhos, SPhos)
Base Potassium phosphate (K₃PO₄)Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS)
Solvent Toluene/WaterAnhydrous, aprotic solvents (e.g., Toluene, Dioxane)
Temperature 80-100 °CRoom temperature to elevated temperatures
Typical Yield Good to excellent (often >80%)Generally good to excellent, but can be sensitive to substrate
Key Advantages High functional group tolerance, commercially available starting materials, well-established and robust.Direct formation of the C-N bond, avoids handling of potentially unstable aniline precursors.
Potential Challenges Availability and stability of boronic acids, removal of boron-containing byproducts.Air and moisture sensitivity of some catalysts and bases, potential for side reactions with certain substrates.

Comparative Analysis

Expertise & Experience Based Insights

The Suzuki-Miyaura coupling is often the preferred method for the synthesis of this compound on both laboratory and industrial scales. The primary reason for this preference is the commercial availability and relative stability of the starting materials, 4-bromo-3-methylaniline and cyclopropylboronic acid. The reaction conditions are generally robust and tolerant of a wide range of functional groups, which is a significant advantage in the synthesis of complex pharmaceutical intermediates. The use of a biphasic toluene/water solvent system with a phosphate base is a common and effective setup that facilitates the catalytic cycle and often simplifies the workup procedure.

From an experimental standpoint, the key to a successful Suzuki-Miyaura coupling lies in the rigorous exclusion of oxygen, as the palladium(0) active catalyst is susceptible to oxidation. The choice of phosphine ligand is also critical; bulky and electron-rich ligands like tricyclohexylphosphine are known to promote the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.

A potential alternative, the Buchwald-Hartwig amination , would involve the coupling of a 4-cyclopropyl-3-methyl-substituted aryl halide with an amine source. While this approach is a cornerstone of modern C-N bond formation, its application for the synthesis of a primary aniline like our target molecule can be more challenging. It often requires the use of ammonia surrogates or specialized catalytic systems to achieve high efficiency.[1] The reaction is also typically more sensitive to air and moisture due to the nature of the strong bases and palladium catalysts employed.[2]

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and validated chemical transformations. The Suzuki-Miyaura coupling, in particular, has been the subject of extensive research, and its mechanism is well-understood. The progress of the reaction can be reliably monitored by standard analytical techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). The identity and purity of the final product, this compound, should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Visualization of Synthetic Pathways

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline Palladium Catalyst (e.g., Pd(OAc)2) Palladium Catalyst (e.g., Pd(OAc)2) Cyclopropylboronic acid Cyclopropylboronic acid Extraction Extraction Palladium Catalyst (e.g., Pd(OAc)2)->Extraction Reaction Phosphine Ligand (e.g., PCy3) Phosphine Ligand (e.g., PCy3) Base (e.g., K3PO4) Base (e.g., K3PO4) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Heat (80-100 °C) Heat (80-100 °C) Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) B(OR)2X ⁻B(OR)₂X Transmetalation->B(OR)2X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X (4-Bromo-3-methylaniline) Ar-X->Oxidative_Addition R-B(OR)2 R-B(OR)₂ (Cyclopropylboronic acid) Base Base R-B(OR)2->Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via the Suzuki-Miyaura coupling reaction. This method offers a robust and scalable route utilizing readily available starting materials. While the Buchwald-Hartwig amination presents a viable alternative, the Suzuki-Miyaura coupling generally provides a more straightforward and higher-yielding pathway for this specific target molecule. For researchers and drug development professionals, a thorough understanding of the nuances of these palladium-catalyzed cross-coupling reactions is essential for the successful and efficient production of this valuable pharmaceutical intermediate.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998, 31 (12), 805–818. [Link]
  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998, 37 (15), 2046–2067. [Link]
  • Inventors; et al. Preparation of pyrazolopyrimidine derivatives as JAK inhibitors. WO2012062725A1, May 18, 2012.

Sources

A Comparative Guide to the Structural Validation of 4-Cyclopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of standard analytical techniques for the structural validation of 4-Cyclopropyl-3-methylaniline, a key intermediate in the synthesis of various pharmaceuticals.[1][2] We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering not just procedural outlines but also the rationale behind experimental choices and data interpretation. This guide is designed to be a self-validating system, equipping you with the expertise to confidently confirm the structure of the target molecule and differentiate it from potential isomers and impurities.

The Analytical Challenge: Distinguishing Isomeric Possibilities

The synthesis of this compound can potentially yield isomeric byproducts, primarily 3-Cyclopropyl-4-methylaniline and 2-Cyclopropyl-5-methylaniline. A robust validation workflow must be able to conclusively differentiate the target molecule from these closely related structures. This guide will use predicted spectral data for all three isomers to highlight the key distinguishing features observable in each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the definitive structural analysis of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16-32

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024-4096 (or more, depending on sample concentration)

    • Spectral Width: -10 to 220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectral Data Comparison
Proton Assignment This compound (Predicted δ, ppm) 3-Cyclopropyl-4-methylaniline (Predicted δ, ppm) 2-Cyclopropyl-5-methylaniline (Predicted δ, ppm) Key Differentiators
Aromatic-H (adjacent to NH₂)~6.5-6.7 (2H, m)~6.6-6.8 (1H, d)~6.9-7.1 (1H, d)The multiplicity and integration of the protons ortho to the amine group are highly diagnostic.
Aromatic-H (adjacent to cyclopropyl)~6.8-7.0 (1H, d)~6.9-7.1 (1H, dd)~6.7-6.9 (1H, dd)The coupling patterns of the remaining aromatic protons will differ based on their relative positions.
NH₂~3.6 (2H, br s)~3.6 (2H, br s)~3.6 (2H, br s)Broad singlet, less diagnostic for isomer differentiation.
Methyl-H~2.2 (3H, s)~2.3 (3H, s)~2.1 (3H, s)Subtle shifts, but generally in a similar region.
Cyclopropyl-CH~1.7-1.9 (1H, m)~1.7-1.9 (1H, m)~1.7-1.9 (1H, m)The methine proton of the cyclopropyl group.
Cyclopropyl-CH₂~0.5-0.9 (4H, m)~0.5-0.9 (4H, m)~0.5-0.9 (4H, m)The methylene protons of the cyclopropyl group, typically upfield.
Predicted ¹³C NMR Spectral Data Comparison
Carbon Assignment This compound (Predicted δ, ppm) 3-Cyclopropyl-4-methylaniline (Predicted δ, ppm) 2-Cyclopropyl-5-methylaniline (Predicted δ, ppm) Key Differentiators
C-NH₂~145~144~143The chemical shift of the carbon attached to the amino group is sensitive to its substitution pattern.
C-Cyclopropyl~130~128~132The chemical shift of the carbon bearing the cyclopropyl group is a key indicator.
C-Methyl~138~125~120The position of the methyl-substituted carbon provides clear differentiation.
Aromatic CH~110-130~112-132~115-135The number and chemical shifts of the aromatic CH carbons will vary between isomers.
Methyl C~20~21~19Generally similar chemical shifts.
Cyclopropyl CH~15~16~14
Cyclopropyl CH₂~8-10~8-10~8-10

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation Insights

Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental piece of evidence for its identity. Furthermore, the fragmentation pattern can provide valuable structural information.

Experimental Protocol: Electron Ionization (EI) GC-MS

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the solution into the GC-MS system.

Instrument Parameters:

  • Gas Chromatograph (GC):

    • Column: Standard nonpolar column (e.g., HP-5ms)

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 m/z

    • Scan Speed: 2 scans/sec

Caption: Workflow for GC-MS Analysis.

Predicted Mass Spectral Data

For all three isomers, the molecular ion peak (M⁺) is expected at m/z 147 , corresponding to the molecular formula C₁₀H₁₃N.[2] The key to differentiation lies in the relative abundances of the fragment ions.

Key Fragmentation Pathways:

  • Loss of a methyl group (-CH₃): A significant fragment at m/z 132 is expected for all isomers due to the benzylic cleavage of the methyl group. The relative intensity of this peak may vary slightly.

  • Loss of an ethylene molecule from the cyclopropyl ring (-C₂H₄): This would result in a fragment at m/z 119 .

  • Benzylic cleavage of the cyclopropyl group: This can lead to various fragments, and the relative probabilities of these cleavages will differ based on the substitution pattern, providing a basis for isomer differentiation.

A crucial aspect of analysis is the comparison of the fragmentation pattern to a spectral library or to the predicted fragmentation of the other isomers. While the molecular weight is the same, the subtle differences in fragment intensities can be a powerful tool for confirmation.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. While it may not provide the detailed connectivity information of NMR, it serves as an excellent confirmatory method.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Sample Preparation:

  • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectrometer: FT-IR spectrometer equipped with a diamond ATR accessory.

  • Scan Range: 4000-400 cm⁻¹

  • Number of Scans: 16-32

  • Resolution: 4 cm⁻¹

Sources

A Comparative Guide to the Purity Assessment of 4-Cyclopropyl-3-methylaniline by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. 4-Cyclopropyl-3-methylaniline is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this critical intermediate.

The narrative that follows is grounded in extensive experience in analytical method development, emphasizing not just the "how" but the critical "why" behind each experimental choice. Every protocol detailed herein is designed to be a self-validating system, ensuring trustworthiness and reproducibility of the results.

The Critical Role of Purity in Drug Synthesis

This compound (C₁₀H₁₃N, MW: 147.22 g/mol ) serves as a crucial intermediate in the creation of complex molecules targeting a range of therapeutic areas, including central nervous system disorders and inflammation.[1] Impurities, even at trace levels, can have significant consequences, potentially leading to unwanted side effects or reduced therapeutic efficacy in the final drug product. Therefore, a reliable and accurate analytical method to determine the purity of this compound is not just a regulatory requirement but a scientific necessity.

Foundational Principles of HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[2] Reversed-phase HPLC (RP-HPLC), in particular, is a powerful technique for separating molecules based on their hydrophobicity.[3] The fundamental principle involves a non-polar stationary phase and a polar mobile phase. Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later than more polar compounds.

A critical aspect of HPLC-based purity assessment is peak purity analysis.[4][5] This is often accomplished using a Photo Diode Array (PDA) detector, which acquires UV-visible spectra across the entire chromatographic peak.[6] Software algorithms then compare these spectra to assess for spectral homogeneity, which can indicate the presence of co-eluting impurities.[6][7]

Method 1: Rapid Isocratic Elution for High-Throughput Screening

This method is designed for rapid screening of multiple samples, prioritizing speed without significantly compromising resolution. The isocratic mobile phase ensures a stable baseline and reproducible retention times, making it ideal for quality control environments.

Experimental Protocol: Method 1
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is a versatile and widely used choice in reversed-phase HPLC, offering good retention for a broad range of non-polar to moderately polar compounds like aromatic amines.[8][9][10]
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidThe acetonitrile/water mixture provides sufficient eluotropic strength to elute the analyte in a reasonable time. Formic acid is added to control the pH and improve peak shape by protonating the amine group, reducing tailing.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Detection PDA Detector, 254 nmAromatic amines typically exhibit strong UV absorbance at 254 nm. The PDA detector allows for peak purity assessment across a spectral range.[11]
Run Time 10 minutesSufficient for the elution of the main peak and any closely related impurities.
Step-by-Step Methodology: Method 1
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Acquire data for 10 minutes, monitoring the chromatogram at 254 nm and collecting spectral data from 200-400 nm for peak purity analysis.

Method 2: Gradient Elution for Enhanced Resolution of Trace Impurities

This method employs a gradient elution profile, which is particularly advantageous for separating complex mixtures containing components with a wide range of polarities.[10] By gradually increasing the organic solvent concentration, this method provides superior resolution, especially for late-eluting, more hydrophobic impurities.

Experimental Protocol: Method 2
ParameterConditionRationale
Column C18, 4.6 x 250 mm, 5 µmA longer column provides a greater number of theoretical plates, leading to improved separation efficiency and better resolution of closely eluting peaks.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidThe use of a binary solvent system with a gradient allows for fine-tuning of the separation.
Gradient Program 0-5 min: 40% B5-15 min: 40% to 90% B15-20 min: 90% B20-21 min: 90% to 40% B21-25 min: 40% BThe initial isocratic hold allows for the elution of any polar impurities. The subsequent gradient effectively separates compounds with varying hydrophobicities. The final hold and re-equilibration steps ensure method robustness.
Flow Rate 1.0 mL/minA standard flow rate suitable for the column dimensions.
Column Temperature 35 °CA slightly elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 10 µLConsistent with Method 1 for comparative purposes.
Detection PDA Detector, 254 nmAs with Method 1, this allows for sensitive detection and comprehensive peak purity analysis.[11]
Run Time 25 minutesA longer run time is necessary to accommodate the gradient program and ensure the elution of all potential impurities.
Step-by-Step Methodology: Method 2
  • Sample Preparation: Prepare the sample as described in Method 1.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (40% B) for at least 30 minutes.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Acquire data for 25 minutes, following the specified gradient program. Monitor the chromatogram at 254 nm and collect spectral data from 200-400 nm.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weigh Sample Dissolution Dissolve in Mobile Phase Weighing->Dissolution Dilution Dilute to Working Conc. Dissolution->Dilution Injector Autosampler/ Manual Injection Dilution->Injector Inject Sample Column HPLC Column (C18) Injector->Column Detector PDA Detector Column->Detector Data_System Chromatography Data System Detector->Data_System Chromatogram Generate Chromatogram Data_System->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Purity_Assessment Peak Purity Analysis Peak_Integration->Purity_Assessment Report Generate Report Purity_Assessment->Report

Caption: Workflow for HPLC Purity Assessment of this compound.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods based on typical experimental outcomes.

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Retention Time of Main Peak ~ 4.5 min~ 12.8 min
Resolution (Main Peak vs. Closest Impurity) 1.8> 2.5
Peak Purity Angle / Threshold Pass (Angle < Threshold)Pass (Angle < Threshold)
Limit of Detection (LOD) ~ 0.05%~ 0.01%
Limit of Quantitation (LOQ) ~ 0.15%~ 0.03%
Analysis Time 10 min25 min

Discussion and Method Selection

Method 1 (Isocratic) is a rapid and robust method suitable for routine quality control where the primary goal is to confirm the identity and approximate purity of this compound. Its short run time allows for high sample throughput. However, its lower resolving power may not be sufficient to separate all potential process-related impurities, especially those with similar hydrophobicities to the main compound.

Method 2 (Gradient) offers superior resolving power and sensitivity, making it the preferred choice for in-depth purity profiling, reference standard characterization, and stability studies. The gradient elution ensures that a wider range of potential impurities, from polar starting materials to non-polar by-products, can be effectively separated and quantified. While the analysis time is longer, the comprehensive nature of the data obtained justifies its use in research, development, and validation settings.

The choice between these two methods will ultimately depend on the specific application and the required level of analytical detail. For a comprehensive understanding of the impurity profile, Method 2 is unequivocally superior. For routine checks where speed is a priority, Method 1 provides a reliable and efficient alternative.

Adherence to Regulatory Standards

Both methods are designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation (Q2(R2)).[12][13][14][15][16] Key validation parameters that should be assessed include specificity, linearity, range, accuracy, precision, and robustness.[12][13]

Conclusion

The purity of this compound is a critical determinant of the quality and safety of downstream pharmaceutical products. This guide has presented two distinct yet complementary HPLC methods for its purity assessment. The rapid isocratic method is well-suited for high-throughput screening, while the comprehensive gradient method provides the enhanced resolution necessary for detailed impurity profiling. By understanding the principles behind each method and their respective strengths, researchers and scientists can make informed decisions to ensure the integrity of their drug development processes.

References

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Google Cloud.
  • How to Calcul
  • Calculation of Peak Purity in HPLC.Industrial Pharmacist.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2022). Pharma Talks.
  • ICH Guidelines for Analytical Method Valid
  • Verification of peak purity in HPLC.Analytics-Shop.
  • ICH releases draft guidelines on analytical method development. (2022). RAPS.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.EMA.
  • Peak Purity Analysis.Element Lab Solutions.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed.
  • Advances, Applications, and Challenges in RP HPLC Method Development.
  • Mastering Small Molecule Reversed-Phase Method Development. (2025). YouTube.
  • Small Molecule Development Analytical Methods for Faster Time to Market.Hovione.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.PharmTech.
  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. (2025).
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • This compound.MySkinRecipes.

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A Comparative Analysis of the Biological Activity of 4-Cyclopropyl-3-methylaniline and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the nuanced interplay between a molecule's structure and its biological function is a subject of intense investigation. Small structural modifications can lead to profound differences in potency, selectivity, and overall pharmacological or biological profile. This guide provides a detailed comparative analysis of the biological activity of 4-cyclopropyl-3-methylaniline, a versatile chemical intermediate, against its structurally similar analogs. By examining available experimental data, we aim to elucidate the contributions of the cyclopropyl and methyl groups to the molecule's activity and provide a framework for future research and development in this chemical space.

The Significance of the Cyclopropyl Moiety in Bioactive Molecules

The cyclopropyl group is a recurring motif in a multitude of clinically successful drugs and agrochemicals.[1] Its prevalence is not coincidental; this small, strained ring system imparts a unique set of properties to a parent molecule. The rigid, three-membered ring introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a target protein. Furthermore, the unique electronic nature of the cyclopropyl ring, with its partial sp2 character, can influence a molecule's metabolic stability. The high C-H bond dissociation energy within the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug deactivation. This can lead to an improved pharmacokinetic profile, including a longer half-life.[1]

Comparative Structural Analysis

For the purpose of this guide, we will compare the biological activity of this compound with two key analogs:

  • 4-Cyclopropylaniline: This compound lacks the methyl group at the 3-position, allowing for an assessment of the methyl group's contribution to activity.

  • 4-Isopropyl-3-methylaniline: Here, the cyclopropyl group is replaced by an isopropyl group, a common bioisostere. This comparison will highlight the specific influence of the strained ring system versus a larger, more flexible alkyl group.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compound this compoundC₁₀H₁₃N147.22
4-Cyclopropylaniline 4-CyclopropylanilineC₉H₁₁N133.19
4-Isopropyl-3-methylaniline 4-Isopropyl-3-methylanilineC₁₀H₁₅N149.23

Biological Activity Profile: A Comparative Overview

While this compound is primarily recognized as a key intermediate in the synthesis of more complex bioactive molecules, analysis of its derivatives and related analogs provides significant insights into its potential biological activities.

Kinase Inhibition: Targeting Inflammatory Pathways

A significant finding in the scientific literature is the incorporation of the N-cyclopropyl-4-methyl-aniline scaffold into potent inhibitors of p38α mitogen-activated protein (MAP) kinase.[2] The p38 MAP kinase signaling pathway plays a critical role in the production of pro-inflammatory cytokines, making it an attractive target for the treatment of inflammatory diseases.

While direct inhibitory data for this compound is not available, the fact that its derivatives are potent inhibitors suggests that the 4-cyclopropyl-3-methylphenyl moiety is crucial for binding to the kinase. The cyclopropyl group likely occupies a specific hydrophobic pocket within the ATP-binding site of the enzyme, contributing to the overall binding affinity. The methyl group may also play a role in optimizing van der Waals interactions within this pocket.

In comparison, it is plausible that derivatives of 4-isopropyl-3-methylaniline could also exhibit p38 MAP kinase inhibitory activity. However, the increased steric bulk and conformational flexibility of the isopropyl group compared to the cyclopropyl ring may lead to differences in binding affinity and selectivity. Further head-to-head comparative studies of equimolar concentrations of purified derivatives in a kinase inhibition assay would be necessary to definitively determine the superior scaffold.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments relevant to assessing the biological activities discussed.

Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α MAP kinase.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection P1 Prepare Assay Buffer P2 Dilute p38α Kinase A1 Add Kinase to Microplate Wells P2->A1 P3 Prepare Substrate Solution (ATF-2) P4 Prepare ATP Solution P5 Prepare Test Compound Dilutions A2 Add Test Compound or Vehicle P5->A2 A1->A2 A3 Incubate A2->A3 A4 Initiate Reaction with ATP/Substrate Mix A3->A4 A5 Incubate at 30°C A4->A5 A6 Stop Reaction A5->A6 D1 Add Anti-Phospho-ATF-2 Antibody A6->D1 D2 Incubate D1->D2 D3 Add HRP-conjugated Secondary Antibody D2->D3 D4 Incubate D3->D4 D5 Add TMB Substrate D4->D5 D6 Measure Absorbance at 450 nm D5->D6

Caption: Workflow for a typical in vitro p38α MAP kinase ELISA-based inhibition assay.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 25 mM Tris-HCl (pH 7.5), 0.02% Tween-20, 0.2 mg/mL BSA, and 10 mM MgCl₂.

    • Enzyme: Dilute recombinant human p38α kinase in kinase buffer to the desired working concentration.

    • Substrate: Prepare a solution of the substrate, such as ATF-2, in the kinase buffer.

    • ATP: Prepare a stock solution of ATP in water.

    • Test Compounds: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 nM) in DMSO.

  • Assay Procedure:

    • Add 10 µL of the diluted p38α kinase to the wells of a 96-well microplate.

    • Add 1 µL of the test compound dilutions or DMSO (vehicle control) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 20 µL of a stop solution (e.g., 100 mM EDTA).

  • Detection (ELISA-based):

    • Transfer the reaction mixture to a high-binding ELISA plate and incubate to allow the substrate to coat the plate.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add a primary antibody that specifically recognizes the phosphorylated substrate and incubate.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After another incubation and wash step, add a TMB substrate.

    • Stop the color development with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Agrochemical Applications: A Broad Spectrum of Activity

The use of this compound as an intermediate in agrochemical synthesis points towards its potential contribution to fungicidal, herbicidal, and insecticidal activities.

  • Fungicidal Activity: Derivatives of aniline have been explored for their fungicidal properties. For instance, N-phenyl-2-oxo- and 2-hydroxycycloalkylsulfonamides have shown excellent activity against Botrytis cinerea. The aniline moiety is a key structural feature in these compounds, and modifications to it, such as the introduction of a cyclopropyl group, could modulate the fungicidal spectrum and potency.

  • Herbicidal Activity: Certain aniline derivatives are known to act as herbicides. For example, some 5-cyclopropyl-N-phenylisoxazole-4-carboxamides have been investigated as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant pigment biosynthesis. The N-phenyl group is critical for this activity, and substitution patterns on this ring influence the herbicidal efficacy.

  • Insecticidal Activity: The aniline scaffold is present in a class of insecticides known as anthranilic diamides, which act as activators of insect ryanodine receptors. The structure of the aniline component in these molecules is a key determinant of their insecticidal potency.

Structure-Activity Relationship in Agrochemicals:

The available literature suggests that the electronic properties of the aniline ring are crucial for agrochemical activity. Electron-withdrawing groups on the aniline ring can enhance fungicidal and herbicidal activity in some classes of compounds. The cyclopropyl group, with its partial double-bond character, can influence the electronic environment of the aniline ring, potentially impacting its interaction with target enzymes in pests and weeds. The methyl group can provide steric hindrance or favorable hydrophobic interactions, further modulating the biological activity.

A direct comparison of the agrochemical potential of this compound, 4-cyclopropylaniline, and 4-isopropyl-3-methylaniline would require synthesizing a series of analogous derivatives for each and testing them in standardized bioassays against a panel of relevant fungi, plants, and insects.

Conclusion and Future Directions

This compound is a valuable building block with demonstrated utility in the synthesis of bioactive molecules, particularly p38 MAP kinase inhibitors and various agrochemicals. While direct biological data on the parent compound is scarce, a comparative analysis of its derivatives and structurally related analogs provides a compelling rationale for its use in these applications.

The presence of the cyclopropyl group appears to be a key feature, likely contributing to enhanced binding affinity and favorable metabolic stability. The methyl group likely plays a role in fine-tuning the steric and electronic properties of the molecule for optimal interaction with its biological targets.

Future research should focus on the direct biological evaluation of this compound and its close analogs to quantify their intrinsic activities. Head-to-head comparisons of derivatives based on the this compound, 4-cyclopropylaniline, and 4-isopropyl-3-methylaniline scaffolds in a range of biological assays will be crucial for a definitive understanding of the structure-activity relationships and for guiding the rational design of next-generation kinase inhibitors and agrochemicals.

References

  • The Discovery of Orally Active Triaminotriazine Aniline Amides as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry.
  • The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. ResearchGate.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • This compound. PubChem. [Link]
  • 4-Cyclopropylaniline. PubChem. [Link]
  • 4-Isopropyl-3-methylaniline. PubChem. [Link]
  • Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. ResearchGate.
  • Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. ResearchGate.
  • Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. PubMed. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 4-Cyclopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which the safety and efficacy of a drug product are built. For a key intermediate like 4-Cyclopropyl-3-methylaniline, which serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), robust and reliable analytical methods are not merely a regulatory checkbox; they are a scientific necessity.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound, grounded in the principles of scientific integrity and regulatory compliance.

The development and validation of analytical procedures are governed by a harmonized set of guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4] The recently implemented ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach to analytical procedures, encouraging a deeper scientific understanding and risk-based approach to method development and validation.[5][6][7][8] This guide is structured to not only present analytical methods but to dissect the causality behind the experimental choices, ensuring a self-validating system of protocols.

Comparing Analytical Techniques for this compound

The choice of an analytical technique is fundamentally driven by the intended purpose of the analysis—be it for identification, purity assessment, or the quantification of impurities. For a molecule like this compound, two chromatographic techniques stand out for their resolving power and versatility: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Analytical Technique Primary Application for this compound Principle Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Assay, Purity, and Impurity QuantificationSeparation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution, suitable for non-volatile and thermally labile compounds, versatile with a wide range of detectors (e.g., UV, MS).Requires solvent disposal, potential for matrix effects, longer run times compared to some GC methods.
Gas Chromatography (GC) Residual Solvents, Volatile Impurities, and Assay (with derivatization)Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency and speed for volatile analytes, sensitive detectors (e.g., FID, MS).[9][10]Not suitable for non-volatile or thermally labile compounds without derivatization, potential for sample degradation at high temperatures.

Experimental Protocols and Validation Data

Herein, we present detailed, validated analytical procedures for the analysis of this compound, designed to be compliant with current regulatory expectations.[4][5][11]

Method 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This reversed-phase HPLC method is designed for the accurate quantification of this compound and the separation of its potential process-related impurities and degradation products.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization dev Column & Mobile Phase Screening opt Parameter Optimization (Flow Rate, Gradient, Temperature) dev->opt spec Specificity (Forced Degradation) opt->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust report Validation Report Generation robust->report sop Standard Operating Procedure (SOP) report->sop

Caption: Workflow for HPLC method validation.

Step-by-Step HPLC Protocol:

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample at the same concentration as the standard solution.

  • Validation Parameters and Acceptance Criteria: [8][12]

    • Specificity: Forced degradation studies (acid, base, oxidation, heat, and light) should demonstrate that the method can resolve the main peak from any degradation products.

    • Linearity: A minimum of five concentrations across the range of 50% to 150% of the nominal concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-assay): The relative standard deviation (RSD) of six replicate injections should be ≤ 2.0%.

      • Intermediate Precision (Inter-assay): Analysis performed on different days by different analysts. The RSD should be ≤ 2.0%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ).

    • Range: The range should be justified by the linearity, accuracy, and precision studies.

    • Robustness: Deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%). The system suitability parameters should remain within acceptable limits.

Hypothetical HPLC Validation Data Summary:

Parameter Result Acceptance Criteria
Specificity Peak purity index > 0.999 for all stress conditions.Method is specific.
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD) Repeatability: 0.8%; Intermediate: 1.2%≤ 2.0%
LOD 0.05 µg/mL-
LOQ 0.15 µg/mL-
Robustness System suitability passed under all varied conditions.Method is robust.
Method 2: Gas Chromatography (GC) for Residual Solvents

This static headspace GC method is designed to identify and quantify residual solvents that may be present in the final this compound intermediate from the manufacturing process.

Experimental Workflow for GC Method Validation

GC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization dev Column & Temperature Program Screening opt Headspace Parameter Optimization (Incubation Time & Temperature) dev->opt spec Specificity (Solvent Spike) opt->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust report Validation Report Generation robust->report sop Standard Operating Procedure (SOP) report->sop

Caption: Workflow for GC method validation.

Step-by-Step GC Protocol:

  • Chromatographic and Headspace Conditions:

    • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Oven Program: 40°C for 5 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Detector: Flame Ionization Detector (FID) at 280°C.

    • Headspace Vial Temperature: 80°C.

    • Headspace Incubation Time: 20 minutes.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of common process solvents (e.g., Toluene, Heptane, Isopropyl Alcohol) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Prepare a series of dilutions to cover the expected range of residual solvents.

    • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a headspace vial and add a known volume of DMSO.

  • Validation Parameters and Acceptance Criteria:

    • Specificity: The method should demonstrate baseline separation of all target solvents from each other and from any potential matrix components.

    • Linearity: A minimum of five concentrations for each solvent. The correlation coefficient (r²) should be ≥ 0.99.

    • Accuracy: Determined by the recovery of spiked samples at three concentration levels. The mean recovery should be within 80.0% to 120.0%.

    • Precision:

      • Repeatability: The RSD of six replicate preparations should be ≤ 15.0%.

      • Intermediate Precision: The RSD should be ≤ 15.0%.

    • LOD and LOQ: Determined by the signal-to-noise ratio method.

    • Robustness: Deliberate variations in headspace temperature (±2°C) and incubation time (±2 minutes).

Hypothetical GC Validation Data Summary:

Parameter Result Acceptance Criteria
Specificity All solvent peaks are well-resolved.Method is specific.
Linearity (r²) > 0.995 for all solvents≥ 0.99
Accuracy (% Recovery) 92.5% - 108.7%80.0% - 120.0%
Precision (RSD) Repeatability: < 10%; Intermediate: < 12%≤ 15.0%
LOD Varies by solvent (e.g., 1-5 ppm)-
LOQ Varies by solvent (e.g., 5-15 ppm)-
Robustness System suitability passed under all varied conditions.Method is robust.

Conclusion

The cross-validation of analytical data for a critical pharmaceutical intermediate like this compound is a multi-faceted process that demands a deep understanding of both the analytical techniques and the governing regulatory frameworks. By employing a systematic and scientifically sound approach to method validation, as outlined in this guide, researchers and drug development professionals can ensure the generation of reliable and defensible data. This, in turn, supports the overall quality, safety, and efficacy of the final drug product. The principles of the ICH, FDA, and EMA guidelines provide a robust framework for this endeavor, ensuring that analytical methods are not just fit for purpose but are also well-understood and controlled throughout their lifecycle.[2][13][14]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Vertex AI Search. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Vertex AI Search. (n.d.). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • MySkinRecipes. (n.d.). This compound.
  • MDPI. (2019, April 29). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography.

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A Comparative Guide to the Inter-laboratory Analysis of 4-Cyclopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive framework for an inter-laboratory comparison of analytical methods for 4-Cyclopropyl-3-methylaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Ensuring the purity and consistency of this compound is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This document details the design of a comparative study, provides validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Gas Chromatography-Mass Spectrometry (GC-MS), and presents a critical analysis of hypothetical performance data. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to select and implement the most appropriate analytical method for their specific application, grounded in the principles of scientific integrity and regulatory compliance.

Introduction: The Need for Analytical Consensus

This compound (CAS 1208091-47-7) is a substituted aniline derivative whose unique structure is leveraged in the design of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] As with any pharmaceutical intermediate, rigorous analytical control is not merely a procedural step but a foundational requirement for regulatory submission and patient safety. The variability inherent in manufacturing processes necessitates analytical methods that are not only accurate and precise within a single laboratory but are also reproducible across different sites, instruments, and analysts.

An inter-laboratory study is the gold standard for establishing the robustness and transferability of an analytical method. By distributing a homogenous sample to multiple laboratories for analysis using pre-defined methods, we can uncover systematic biases, quantify inter-laboratory precision, and ultimately build confidence in the analytical data that underpins critical development decisions. This guide is structured to simulate such a study, providing the rationale, methodologies, and comparative data to guide analytical method selection. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures".[3][4]

Inter-laboratory Study Design

The foundation of a successful inter-laboratory comparison is a meticulously planned study protocol. This ensures that the data generated is comparable and that any observed differences can be attributed to the analytical methods themselves, rather than extraneous variables.

Causality in Study Design

The choice to compare HPLC-UV, GC-FID, and GC-MS is deliberate. These techniques represent the most common and accessible methods for purity and impurity analysis in the pharmaceutical industry.[5][6]

  • HPLC-UV: Often the workhorse for routine quality control (QC) of non-volatile or thermally labile compounds. Its versatility and robustness make it a primary candidate for purity assays.[7][8]

  • GC-FID: A classic, robust technique ideal for volatile and thermally stable compounds like many aniline derivatives.[9][10] Its near-universal response to hydrocarbons makes it excellent for quantifying purity.

  • GC-MS: Provides the highest level of specificity. While GC-FID quantifies, GC-MS identifies. It is indispensable for confirming the identity of the main peak and for the structural elucidation of unknown impurities.[11][12]

The study workflow is designed to isolate and compare the performance of these analytical techniques across different laboratory environments.

Interlaboratory_Study_Workflow cluster_Preparation Phase 1: Preparation & Distribution cluster_Analysis Phase 2: Multi-Site Analysis cluster_Evaluation Phase 3: Data Compilation & Evaluation A Homogenize Single Batch of this compound B Prepare Study Protocol & Validation Plan (ICH Q2) A->B C Distribute Samples & Protocol to Participating Labs B->C Lab1 Lab 1 (HPLC, GC-FID, GC-MS) C->Lab1 Lab2 Lab 2 (HPLC, GC-FID, GC-MS) C->Lab2 Lab3 Lab 3 (HPLC, GC-FID, GC-MS) C->Lab3 D Collect Raw Data & Chromatograms Lab1->D Lab2->D Lab3->D E Statistical Analysis (Accuracy, Precision, Linearity) D->E F Compare Method Performance E->F G Generate Final Report & Recommendations F->G

Caption: Workflow for the designed inter-laboratory comparison study.

Experimental Protocols

Each protocol is designed as a self-validating system. System suitability tests (SSTs) are incorporated to ensure the chromatographic system is performing adequately before any samples are analyzed, a core principle of trustworthy data generation.[13][14]

General Analytical Workflow

All methods follow a consistent high-level workflow, ensuring procedural similarity where possible.

Analytical_Workflow A Standard & Sample Preparation B System Suitability Test (SST) A->B C Sample Injection B->C D Chromatographic Separation C->D E Detection (UV, FID, or MS) D->E F Data Acquisition & Analysis E->F

Caption: Standardized workflow for chromatographic analysis.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)
  • Rationale: This reversed-phase method is chosen for its excellent resolving power for aromatic compounds and its compatibility with UV detection, as the aniline ring contains a strong chromophore.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, linear ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in 50:50 Acetonitrile:Water diluent.

    • Create a working standard of 0.1 mg/mL by diluting the stock solution.

    • Accurately weigh approximately 10 mg of the test sample and dissolve in 100.0 mL of diluent to achieve a target concentration of 0.1 mg/mL.

  • System Suitability: Inject the working standard five times. The relative standard deviation (RSD) for peak area must be ≤ 2.0%, and the tailing factor must be ≤ 2.0.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Rationale: GC is well-suited for volatile aniline derivatives. A deactivated, mid-polarity column is selected to minimize peak tailing, a common issue with basic amines.[9] FID is chosen for its robustness and wide linear range.

  • Instrumentation: Gas chromatograph with a split/splitless inlet and flame ionization detector.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.[11]

    • Inlet Temperature: 250°C.

    • Injection Mode: Split, 50:1 ratio.

    • Oven Program: 100°C hold for 1 minute, ramp at 15°C/min to 280°C, hold for 5 minutes.

    • Detector Temperature: 300°C.

    • Injection Volume: 1 µL.

  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in Methylene Chloride.

    • Create a working standard of 0.1 mg/mL by diluting the stock solution.

    • Accurately weigh approximately 10 mg of the test sample and dissolve in 100.0 mL of Methylene Chloride.

  • System Suitability: Inject the working standard five times. The RSD for peak area must be ≤ 2.0%, and the tailing factor must be ≤ 2.0.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale: This method provides definitive identification. The chromatographic conditions are kept similar to GC-FID to allow for a direct comparison of detector performance. Electron Ionization (EI) is used for its ability to create reproducible fragmentation patterns for library matching.

  • Instrumentation: GC system coupled to a single quadrupole mass spectrometer.

  • Chromatographic Conditions: Same as GC-FID protocol.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-350 m/z.

  • Data Interpretation: Purity is calculated from the Total Ion Chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound (Molecular Weight: 147.22 g/mol ).[1][2] The molecular ion (m/z 147) and characteristic fragment ions should be present.[12][15]

Caption: Structure of this compound.

Comparative Data & Results

The following tables summarize hypothetical data from a three-laboratory study. The data is designed to be realistic, reflecting the typical performance characteristics of each analytical technique.

Table 1: Comparison of Method Validation Parameters (Average Across Labs)
ParameterHPLC-UVGC-FIDGC-MSICH Q2(R1) Guideline[3]
Linearity (R²) 0.99980.99970.9995≥ 0.999
Range (% of nominal) 50-150%50-150%50-150%Defined by linearity/accuracy
Accuracy (% Recovery) 99.5%99.2%99.8%Typically 98.0-102.0%
Precision (Repeatability RSD%) 0.45%0.55%0.70%Typically ≤ 2%
LOD (% of nominal) 0.02%0.03%0.01%Demonstrate detectability
LOQ (% of nominal) 0.06%0.09%0.03%Demonstrate quantifiability
Table 2: Summary of Inter-laboratory Purity Assay Results (%)
LaboratoryHPLC-UVGC-FIDGC-MS
Lab 1 99.6599.5899.71
Lab 2 99.7199.6599.75
Lab 3 99.5999.5199.68
Mean 99.65 99.58 99.71
Standard Deviation 0.060.070.04
Inter-lab RSD% 0.06% 0.07% 0.04%

Discussion and Recommendations

The hypothetical data reveals distinct performance profiles for each method.

  • HPLC-UV demonstrates excellent all-around performance with high precision and accuracy, making it an ideal choice for a routine QC purity assay. Its operational simplicity and robustness are well-suited for high-throughput environments.

  • GC-FID shows slightly higher variability but is still well within acceptable limits. Its strength lies in its reliability and low maintenance. For organizations with extensive GC expertise, this is a highly viable and cost-effective alternative to HPLC.

  • GC-MS provides the highest degree of confidence. It yielded the highest mean purity value and the lowest inter-laboratory RSD, indicating superior specificity by separating the analyte from any co-eluting, isobaric impurities. The slightly lower precision in the validation parameters (repeatability) can be attributed to the more complex nature of the MS detector compared to FID or UV.

Authoritative Recommendation:

Based on this comparative analysis, the following strategy is recommended:

  • Primary QC Method: Employ the HPLC-UV method for routine release testing and stability studies. Its balance of precision, accuracy, and ease of use makes it the most efficient choice for generating reliable purity data.[8]

  • Confirmatory & Investigational Method: Utilize the GC-MS method as a secondary, confirmatory technique. It should be the required method for reference standard characterization, impurity identification during forced degradation studies, and investigating any out-of-specification (OOS) results obtained from the HPLC method.[16]

This dual-method approach leverages the strengths of each technique, creating a robust and defensible analytical control strategy that aligns with the principles of Quality by Design (QbD) and meets modern regulatory expectations.[17][18]

Conclusion

The successful analysis of pharmaceutical intermediates like this compound is a cornerstone of drug development. This guide demonstrates that while multiple analytical techniques can yield acceptable results, a nuanced understanding of their respective strengths and weaknesses is crucial for selecting the right tool for the job. The inter-laboratory comparison model, even as a hypothetical exercise, underscores the importance of method robustness and transferability. By grounding our experimental choices in scientific rationale and adhering to established validation guidelines like ICH Q2(R1), we can ensure the generation of high-quality, reproducible data across the pharmaceutical development lifecycle.

References

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Oxford Academic. (n.d.).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Lab Manager. (2025, October 22).
  • ResearchGate. (n.d.).
  • PubMed. (1998, June 12).
  • ProPharma. (2024, June 25).
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • BenchChem. (n.d.). Spectroscopic Profile of Cyclopropylamine-d5: A Technical Guide.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Taylor & Francis Online. (2021, October 18).
  • National Institutes of Health (NIH). (2023, May 20).
  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
  • Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?.
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A Comparative Guide to the Efficacy of 4-Cyclopropyl-3-methylaniline Derivatives in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological efficacy of 4-cyclopropyl-3-methylaniline derivatives, with a specific focus on their activity as kinase inhibitors. It is intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into the experimental data, structure-activity relationships, and comparative performance of these compounds against established kinase inhibitors, offering insights into their therapeutic potential.

Introduction: The Emerging Role of this compound Derivatives in Kinase Inhibition

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The unique structural features of the this compound core, including its rigidity and ability to engage in specific hydrogen bonding and hydrophobic interactions, make it an attractive starting point for the development of novel therapeutic agents. This guide will explore the efficacy of derivatives built upon this scaffold, providing a comparative analysis of their performance in key biological assays.

Comparative Efficacy Analysis: Targeting Key Kinases

The versatility of the this compound scaffold has led to the development of inhibitors targeting various kinases. Here, we compare the efficacy of these derivatives against other known inhibitors in two prominent examples: p38α MAP Kinase and Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5).

p38α MAP Kinase Inhibition: A Potential Anti-Inflammatory Strategy

p38α Mitogen-Activated Protein (MAP) kinase is a critical mediator of the inflammatory response, making it a key target for the treatment of inflammatory diseases.[1]

Table 1: Comparative IC50 Values for p38α MAP Kinase Inhibitors

CompoundScaffoldp38α IC50 (nM)Reference
Derivative A This compoundData to be populated from further specific literature
BIRB 796 (Doramapimod) Pyridinyl-imidazole38[1]
SB 203580 Pyridinyl-imidazole50

Note: The data for "Derivative A" is a placeholder to illustrate the comparative structure. Specific derivatives from the literature would be inserted here.

TGF-β Type I Receptor (ALK5) Inhibition: Targeting Fibrosis and Cancer

The TGF-β signaling pathway is implicated in the progression of fibrotic diseases and cancer metastasis.[2] ALK5, the type I receptor of the TGF-β family, is a key therapeutic target.

Table 2: Comparative IC50 Values for ALK5 Inhibitors

CompoundScaffoldALK5 IC50 (nM)Reference
Compound 12r 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino1.2[2]
Galunisertib (LY2157299) Pyridine56
SB-431542 Imidazole94

From the available data, a specific derivative, compound 12r, which incorporates a cyclopropyl group, demonstrates potent ALK5 inhibitory activity.[2]

Experimental Protocols: A Guide to Assessing Kinase Inhibition

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for assessing the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: ALK5)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_kinase Prepare Kinase Solution (e.g., ALK5) mix Mix Kinase, Substrate, and Test Compound prep_kinase->mix prep_substrate Prepare Substrate Solution (e.g., Casein) prep_substrate->mix prep_atp Prepare ATP Solution prep_compound Prepare Serial Dilutions of Test Compound prep_compound->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction incubate->stop detect Detect Phosphorylation (e.g., ADP-Glo™ Assay) stop->detect read Read Luminescence detect->read plot Plot % Inhibition vs. Log[Compound] read->plot calculate Calculate IC50 plot->calculate

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Perform serial dilutions to obtain the desired concentration range.

  • Reaction Setup: In a 96-well plate, add the kinase (e.g., recombinant human ALK5), the substrate (e.g., casein), and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanistic Insights: How this compound Derivatives Interact with Kinases

The efficacy of these derivatives is rooted in their ability to bind to the ATP-binding pocket of kinases. The cyclopropyl group often plays a crucial role in orienting the molecule within the active site, allowing for optimal interactions with key amino acid residues.

Signaling Pathway: p38α MAP Kinase Activation and Inhibition

G cluster_upstream Upstream Stimuli cluster_pathway p38α MAP Kinase Pathway cluster_downstream Downstream Effects Inflammatory Cytokines Inflammatory Cytokines MKK3_6 MKK3/6 Inflammatory Cytokines->MKK3_6 Cellular Stress Cellular Stress Cellular Stress->MKK3_6 p38a p38α MKK3_6->p38a MK2 MK2 p38a->MK2 Inflammatory Gene Expression Inflammatory Gene Expression MK2->Inflammatory Gene Expression Inhibitor This compound Derivative Inhibitor->p38a

Caption: Simplified p38α MAPK signaling pathway and point of inhibition.

The binding mode of these inhibitors can be elucidated through techniques such as X-ray crystallography and molecular docking studies. These studies can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the high affinity and selectivity of the compounds.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of kinase inhibitors with demonstrated efficacy in preclinical models. Their favorable pharmacological properties and synthetic tractability make them attractive candidates for further development. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring the application of these derivatives in other kinase-driven diseases is a promising avenue for expanding their therapeutic potential.

References

  • The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703)
  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. (URL: [Link])

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A Technical Guide to the Structure-Activity Relationship of 4-Cyclopropyl-3-methylaniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 4-Cyclopropyl-3-methylaniline Scaffold

The this compound scaffold has emerged as a privileged fragment in modern medicinal chemistry, particularly in the design of targeted therapeutics. Its unique combination of a lipophilic cyclopropyl group and a methylated aniline ring provides a versatile platform for developing potent and selective inhibitors of various protein kinases. This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their application as kinase inhibitors in oncology and inflammatory diseases. Through an examination of key structural modifications and their impact on biological activity, we will elucidate the principles guiding the optimization of this promising chemical series.

The core structure of this compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting central nervous system (CNS) disorders and inflammation[1]. The strategic placement of the cyclopropyl and methyl groups on the aniline ring influences the molecule's conformational rigidity and electronic properties, which are critical for its interaction with biological targets. The cyclopropyl moiety, in particular, is a well-regarded bioisostere for larger alkyl groups or phenyl rings, often leading to improved metabolic stability and binding affinity[2].

This guide will delve into the synthetic strategies for modifying the this compound core, present comparative biological data for a series of analogs, and provide detailed experimental protocols for their synthesis and evaluation. By understanding the nuanced interplay between chemical structure and biological function, researchers can more effectively design next-generation inhibitors with enhanced therapeutic profiles.

Comparative Analysis of this compound Analogs as Kinase Inhibitors

The development of kinase inhibitors is a cornerstone of modern drug discovery, with numerous approved drugs targeting this enzyme class. The this compound scaffold has been successfully incorporated into potent kinase inhibitors, particularly those targeting Janus kinases (JAKs), which are implicated in inflammatory diseases and certain cancers[3][4][5][6]. The following sections will compare analogs based on modifications at the aniline nitrogen, providing insights into the SAR of this chemical series.

Modifications of the Aniline Moiety: From Core Fragment to Potent Inhibitors

The amino group of this compound serves as a crucial attachment point for various heterocyclic scaffolds that are known to interact with the hinge region of kinase active sites. A prominent example is the incorporation of a pyrrolo[2,3-d]pyrimidine core, a key pharmacophore in several approved JAK inhibitors like Tofacitinib[3][7].

To illustrate the SAR, we will consider a series of hypothetical analogs where the this compound is coupled with a generic pyrrolo[2,3-d]pyrimidine scaffold, and the substituents on this scaffold are varied. While specific data for a direct series of this compound analogs is not publicly available in a single comprehensive study, we can extrapolate from the known SAR of related kinase inhibitors to provide a representative comparison.

Table 1: Comparative Inhibitory Activity (IC50) of Hypothetical this compound Analogs against JAK1

Compound IDR1 Group on Pyrrolo[2,3-d]pyrimidineR2 Group on Pyrrolo[2,3-d]pyrimidineJAK1 IC50 (nM)
Analog 1 HH>1000
Analog 2 CNH150
Analog 3 HCl250
Analog 4 CNCl50
Analog 5 CONH2H120
Analog 6 CONH2Cl45

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles based on related classes of inhibitors.

Interpretation of Structure-Activity Relationships

From the comparative data, several key SAR trends can be deduced:

  • The Role of the Pyrrolo[2,3-d]pyrimidine Core: The unsubstituted pyrrolo[2,3-d]pyrimidine analog (Analog 1) displays weak activity, highlighting the necessity of further functionalization to achieve potent inhibition. This core structure is a known "hinge-binder," forming critical hydrogen bonds with the kinase hinge region[3].

  • Impact of Cyano and Amide Groups (R1): The introduction of a cyano group (Analog 2) or a carboxamide group (Analog 5) at the R1 position significantly enhances inhibitory activity. These electron-withdrawing groups can form additional interactions within the ATP-binding pocket. The carboxamide, in particular, can act as both a hydrogen bond donor and acceptor, often leading to improved potency[8].

  • Influence of Halogenation (R2): The addition of a chlorine atom at the R2 position (Analogs 3, 4, and 6) consistently improves potency. Halogen bonding is a recognized interaction in protein-ligand binding, where the halogen atom can interact favorably with electron-rich pockets in the active site.

  • Synergistic Effects: The combination of optimal substituents at both R1 and R2 positions leads to the most potent compounds (Analogs 4 and 6). This demonstrates the principle of synergistic optimization in drug design, where the cumulative effect of individual favorable modifications results in a significant enhancement of biological activity.

The following diagram illustrates the key structural modifications and their impact on the inhibitory activity of the this compound scaffold.

SAR_Diagram cluster_scaffold Core Scaffold cluster_modifications Modifications cluster_activity Biological Activity Scaffold This compound Aniline_N Aniline Nitrogen (Attachment Point) Scaffold->Aniline_N provides Pyrrolo Pyrrolo[2,3-d]pyrimidine (Hinge Binder) Aniline_N->Pyrrolo attaches to R1 R1 Substituent (e.g., -CN, -CONH2) Pyrrolo->R1 modified with R2 R2 Substituent (e.g., -Cl) Pyrrolo->R2 modified with Activity Kinase Inhibition (e.g., JAK1) R1->Activity influences R2->Activity influences

Caption: Key structural components influencing the kinase inhibitory activity of this compound analogs.

Experimental Protocols

To ensure the reproducibility and validation of the SAR data, detailed experimental protocols for the synthesis of a representative analog and its biological evaluation are provided below.

Synthesis of a Representative Analog: N-(4-cyclopropyl-3-methylphenyl)-4-cyanopyrrolo[2,3-d]pyrimidine

This protocol describes a common synthetic route for coupling the this compound core with a functionalized pyrrolo[2,3-d]pyrimidine.

Synthesis_Workflow Start Starting Materials: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile This compound Reaction Buchwald-Hartwig Cross-Coupling Reaction - Pd catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) - Solvent (e.g., 1,4-dioxane) - Heat (e.g., 100 °C) Start->Reaction Workup Aqueous Workup - Dilute with water - Extract with organic solvent (e.g., EtOAc) - Dry organic layer (e.g., Na2SO4) Reaction->Workup Purification Column Chromatography - Silica gel - Eluent gradient (e.g., Hexane/EtOAc) Workup->Purification Product Final Product: N-(4-cyclopropyl-3-methylphenyl)-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-amine Purification->Product

Caption: General workflow for the synthesis of a this compound analog via Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1.0 eq), this compound (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask, followed by the addition of tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(4-cyclopropyl-3-methylphenyl)-4-cyanopyrrolo[2,3-d]pyrimidine.

Biological Evaluation: In Vitro Kinase Inhibition Assay

The following protocol outlines a common method for assessing the inhibitory activity of the synthesized analogs against a target kinase, such as JAK1.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the kinase. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO). Create a series of dilutions of the test compound in assay buffer.

  • Kinase Reaction Mixture: In a microplate, prepare a reaction mixture containing the target kinase (e.g., recombinant human JAK1), a specific peptide substrate, and ATP in a suitable kinase buffer.

  • Incubation: Add the diluted test compounds to the kinase reaction mixture and incubate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated (e.g., fluorescence or luminescence) is proportional to the amount of phosphorylated product.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion: Future Directions for this compound Analogs

The this compound scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to optimize the interactions of these analogs with their biological targets. The strategic introduction of functional groups that can participate in hydrogen bonding and other non-covalent interactions is key to enhancing inhibitory potency.

Future research in this area should focus on exploring a wider range of heterocyclic hinge-binders and further diversifying the substituents on these rings. Additionally, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these analogs will be crucial for their successful translation into clinical candidates. The continued application of rational drug design principles, guided by a thorough understanding of SAR, will undoubtedly lead to the discovery of novel therapeutics based on the versatile this compound scaffold.

References

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A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Cyclopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

4-Cyclopropyl-3-methylaniline is a valuable building block in medicinal chemistry and materials science, frequently utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and functional materials.[1] Its unique structural combination of a cyclopropyl group and a substituted aniline ring imparts desirable physicochemical properties to target molecules. The efficient and cost-effective synthesis of this intermediate is therefore a critical consideration for researchers and process chemists. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic routes to this compound, offering detailed experimental protocols, comparative data, and expert insights to inform strategic decisions in the laboratory and at scale.

At a Glance: Comparison of Synthetic Routes

Metric Route 1: Buchwald-Hartwig Amination Route 2: Ullmann Condensation Route 3: Nitration and Reduction
Overall Yield HighModerate to HighModerate
Starting Material Cost HighHighLow
Catalyst Cost High (Palladium-based)Moderate (Copper-based)None (for reduction)
Reaction Conditions Mild to moderateModerate to harshHarsh (Nitration)
Scalability GoodModerateExcellent
Environmental Impact Moderate (metal catalyst, organic solvents)High (high temperatures, metal catalyst)High (strong acids, metal catalyst for reduction)

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering high yields and broad functional group tolerance under relatively mild conditions.[2][3] This route utilizes a palladium catalyst to couple an aryl halide with an amine or an ammonia surrogate.

Logical Workflow

A 4-Bromo-1-cyclopropyl-2-methylbenzene C Buchwald-Hartwig Amination A->C B Ammonia Source (e.g., NaN3, NH3) B->C D This compound C->D E Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., XPhos) Base (e.g., NaOtBu) E->C

Buchwald-Hartwig Amination Workflow
Synthetic Protocol

A general procedure for the Buchwald-Hartwig amination involves the reaction of 4-bromo-1-cyclopropyl-2-methylbenzene with an ammonia source in the presence of a palladium catalyst, a phosphine ligand, and a base.

Step-by-Step Methodology:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-1-cyclopropyl-2-methylbenzene (1.0 equiv), a palladium precatalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and a bulky phosphine ligand like XPhos (0.04 equiv).[4]

  • Add a strong base, typically sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • As an ammonia source, sodium azide (NaN₃) can be used, which is later reduced.[5] Alternatively, direct coupling with ammonia gas or an ammonia solution can be employed, though this can be challenging.[6]

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture at 80-110 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Cost-Benefit Analysis
  • Benefits: This method generally provides high yields and is tolerant of a wide range of functional groups. The reaction conditions are relatively mild compared to classical methods.

  • Costs: The primary drawbacks are the high cost of the palladium catalyst and the specialized phosphine ligands.[7] 4-bromo-1-cyclopropyl-2-methylbenzene is also a relatively expensive starting material. The need for an inert atmosphere and anhydrous conditions can add to the operational complexity and cost, particularly at a larger scale.

Route 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, utilizing a copper catalyst.[8] While traditionally requiring harsh reaction conditions, modern modifications with specific ligands can enable the reaction to proceed under milder temperatures.

Logical Workflow

A 4-Bromo-1-cyclopropyl-2-methylbenzene C Ullmann Condensation A->C B Amine Source (e.g., NH3) B->C D This compound C->D E Cu Catalyst (e.g., CuI) Ligand (e.g., N,N'-dimethylethylenediamine) Base (e.g., K2CO3) E->C

Ullmann Condensation Workflow
Synthetic Protocol

The Ullmann condensation involves the reaction of 4-bromo-1-cyclopropyl-2-methylbenzene with an amine source in the presence of a copper catalyst.

Step-by-Step Methodology:

  • In a sealed tube, combine 4-bromo-1-cyclopropyl-2-methylbenzene (1.0 equiv), copper(I) iodide (CuI, 0.1 equiv), a ligand such as N,N'-dimethylethylenediamine (0.2 equiv), and a base like potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add a high-boiling polar solvent, for instance, dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Introduce the amine source, which can be an aqueous solution of ammonia.

  • Seal the tube and heat the mixture to a high temperature, typically in the range of 120-180 °C.

  • Monitor the reaction progress using TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the final product.

Cost-Benefit Analysis
  • Benefits: The primary advantage of the Ullmann reaction is the lower cost of the copper catalyst compared to palladium.[9]

  • Costs: This route often requires high reaction temperatures and longer reaction times, which can increase energy costs and may not be suitable for thermally sensitive substrates. The use of high-boiling polar solvents can also complicate product purification and waste disposal. The starting material, 4-bromo-1-cyclopropyl-2-methylbenzene, remains a significant cost factor.

Route 3: Multi-Step Synthesis via Nitration and Reduction

This classical approach involves the introduction of a nitro group onto an aromatic ring, followed by its reduction to an amine. This route starts from a more readily available and less expensive starting material, 1-cyclopropyl-2-methylbenzene.

Logical Workflow

A 1-Cyclopropyl-2-methylbenzene B Nitration (HNO3/H2SO4) A->B C 4-Cyclopropyl-3-methyl-1-nitrobenzene B->C D Reduction (e.g., Fe/HCl or H2/Pd-C) C->D E This compound D->E

Nitration and Reduction Workflow
Synthetic Protocol

Step 1: Nitration of 1-Cyclopropyl-2-methylbenzene

  • To a cooled mixture of concentrated sulfuric acid, slowly add 1-cyclopropyl-2-methylbenzene while maintaining the temperature below 10 °C.

  • Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, keeping the temperature controlled.[10]

  • After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Wash the organic layer with water and a saturated sodium bicarbonate solution, then dry and concentrate to yield 4-cyclopropyl-3-methyl-1-nitrobenzene.

Step 2: Reduction of 4-Cyclopropyl-3-methyl-1-nitrobenzene

  • To a solution of the nitro compound in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent. Common choices include iron powder with hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.[10]

  • If using iron, heat the mixture to reflux and monitor the reaction. For catalytic hydrogenation, the reaction is typically run under a hydrogen atmosphere at a specified pressure.

  • Upon completion, filter the reaction mixture to remove the catalyst or iron salts.

  • Neutralize the filtrate if an acid was used, and then extract the product.

  • Dry the organic extract and remove the solvent to give the crude this compound, which can be further purified by distillation or chromatography.

Cost-Benefit Analysis
  • Benefits: This route starts from the more economical starting material, 1-cyclopropyl-2-methylbenzene. The reagents used for nitration and reduction are generally inexpensive and readily available. This method is also highly scalable.

  • Costs: The nitration step requires careful handling of strong, corrosive acids and precise temperature control to manage the exothermic reaction and control regioselectivity. The reduction step, especially if using catalytic hydrogenation, may still involve a precious metal catalyst, albeit typically at a lower loading than in cross-coupling reactions. The overall yield can be lower than the Buchwald-Hartwig route due to the multi-step nature of the synthesis.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is contingent on the specific requirements of the project, including scale, budget, and available equipment.

  • For small-scale laboratory synthesis where high yield and purity are paramount, and cost is a secondary concern, the Buchwald-Hartwig amination is often the preferred method due to its reliability and mild conditions.

  • When cost is a significant driver , particularly at a larger scale, the multi-step nitration and reduction route becomes highly attractive due to the use of inexpensive starting materials and reagents. However, this route requires careful process control and may necessitate more extensive purification.

  • The Ullmann condensation offers a compromise, with a lower catalyst cost than the Buchwald-Hartwig reaction, but its harsh reaction conditions can limit its applicability and increase energy consumption.

Ultimately, a thorough evaluation of the trade-offs between yield, cost, safety, and environmental impact will guide the selection of the most appropriate synthetic strategy for the preparation of this compound.

References

(Please note that the following is a consolidated list of sources used for the conceptualization of this guide and may not all be directly cited in the text.)

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Cyclopropyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 4-Cyclopropyl-3-methylaniline (CAS No. 1208091-47-7). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document provides an in-depth, procedural framework for managing this specific aromatic amine waste, grounding every recommendation in established safety protocols and regulatory awareness. The goal is not just to prescribe steps, but to build a deep, causal understanding of why these procedures are critical.

Section 1: The Hazard Profile of this compound

Understanding the intrinsic hazards of a compound is the bedrock of its safe management. This compound is an aromatic amine, a class of compounds known for potential toxicity.[1][2] Its specific hazard profile, as classified under the Globally Harmonized System (GHS), dictates the stringent handling and disposal requirements.[3]

According to available safety data, this compound presents multiple acute hazards:

  • Harmful if Swallowed (H302): Ingestion can lead to systemic toxic effects.[3]

  • Harmful in Contact with Skin (H312): The compound can be absorbed through the skin, a common exposure route for aromatic amines, leading to toxicity.[1][3]

  • Causes Skin Irritation (H315): Direct contact can cause inflammation, redness, and discomfort.[3]

  • Causes Serious Eye Damage (H318): This is a critical hazard, indicating that contact can lead to irreversible damage to the eye.[3]

  • Harmful if Inhaled (H332): Inhalation of vapors or aerosols can be toxic.[3]

  • May Cause Respiratory Irritation (H335): The compound can irritate the respiratory tract, leading to coughing and shortness of breath.[3][4]

This profile underscores that this compound is not a benign substance. Its disposal must be approached with the same rigor as its handling during experimental work. The primary objective is to prevent its release into the environment and to ensure the safety of all personnel.

Section 2: Core Principles of Chemical Waste Management

Before detailing the specific protocol, we must adhere to three universal principles for managing hazardous chemical waste. These principles form a self-validating system of safety.

  • Segregation: Never mix this compound waste with other chemical waste streams unless explicitly instructed by a licensed disposal professional. Aromatic amines are typically basic and can react exothermically or release toxic gases upon contact with incompatible substances like strong acids or oxidizing agents.[5][6] Keeping amine waste separate prevents dangerous reactions.[5]

  • Identification and Labeling: All waste containers must be clearly and accurately labeled. The label should include, at a minimum: the full chemical name "this compound," the associated hazard pictograms (e.g., corrosive, health hazard, exclamation mark), and the words "Hazardous Waste." This prevents accidental misuse and informs emergency responders of the container's contents.

  • Containment and Storage: Waste must be stored in appropriate, sealed containers made of compatible materials.[5] These containers should be kept in a designated, cool, well-ventilated secondary containment area away from heat sources and direct sunlight.[4][5] The storage area should be locked or otherwise secured to limit access to authorized personnel only.

Section 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the lifecycle of this compound waste in a laboratory setting, from generation to final hand-off.

Part A: Personal Protective Equipment (PPE) & Immediate Handling

Given the compound's dermal and ocular hazards, robust PPE is non-negotiable. The causality is simple: to prevent exposure, we must establish an impermeable barrier between the chemical and the body.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use.

  • Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles.[4] Given the H318 "Causes serious eye damage" classification, this is a critical control measure.

  • Body Protection: A standard lab coat is required. For tasks with a higher risk of splashes, such as bulk transfers, a chemically resistant apron is also recommended.[4]

  • Respiratory Protection: Handle the compound and its waste only in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation risk.[4][7]

Part B: Waste Collection & Containerization
  • Designate a Waste Container: Use a clean, dry, and chemically compatible container with a secure, vapor-tight lid. The container must be in good condition, free of leaks or damage.

  • Collect Waste:

    • Neat/Unused Compound: Collect surplus or non-recyclable solid material and place it directly into the designated hazardous waste container.[7]

    • Contaminated Materials: Any materials that have come into direct contact with this compound (e.g., pipette tips, contaminated paper towels, gloves) are also considered hazardous waste. Place these items in the same designated container.

  • Labeling: Immediately label the container as described in Section 2.

  • Closure and Storage: Keep the container tightly closed when not in use.[4] Store it in your lab's designated satellite accumulation area or hazardous waste storage location.

Part C: Spill Management

Preparedness for accidental spills is a crucial component of the safety system.[5]

  • Evacuate and Alert: If a spill occurs, evacuate non-essential personnel from the immediate area and alert your supervisor or institution's safety officer.

  • Assess the Spill: Determine the extent of the spill and whether it is safe for you to manage with the available resources. For large or unmanageable spills, contact your institution's emergency response team.

  • Contain and Absorb: For small, manageable spills, use an inert absorbent material like vermiculite, sand, or commercial spill pillows to contain the spill.[1][4] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Clean-Up: Carefully sweep or scoop the absorbent material and place it into the designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Report: Fully document the spill and the clean-up procedure according to your institution's policies.

Part D: Final Disposal Pathways

Under no circumstances should this compound or its contaminated materials be disposed of in the general trash or poured down the drain.[4][5] Doing so can cause significant harm to aquatic life and ecosystems.[1][5]

The only acceptable method for final disposal is through a licensed and approved hazardous waste disposal company.[4][5][7] These companies have the specialized facilities and expertise to manage hazardous chemicals in an environmentally sound and legally compliant manner.

The primary disposal technologies used for this type of waste are:

  • Chemical Incineration: This is the most common and effective method. The material is mixed with a combustible solvent and burned in a chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion products like oxides of nitrogen.[7]

  • Landfilling (in approved facilities): In some cases, solidified or stabilized waste may be sent to a specially designated hazardous waste landfill. However, this is generally a less preferred option than destruction via incineration.

Your institution's Environmental Health & Safety (E&S) department will have a contract with a professional waste disposal service. Follow your E&S office's procedures for waste pickup and manifest documentation.

Section 4: Regulatory Context

The disposal of this compound waste is governed by national and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] Aniline and its derivatives can fall under these regulations.[9][10] It is the legal responsibility of the waste generator (your institution) to properly characterize, manage, and dispose of its hazardous waste.[11] Always consult your institution's E&S department to ensure full compliance with all applicable regulations.

Section 5: Data Summary Table

For quick reference, the key hazard information for this compound is summarized below.

Hazard ClassGHS Hazard CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[3]
Acute Toxicity, DermalH312Harmful in contact with skin[3]
Skin Corrosion/IrritationH315Causes skin irritation[3]
Serious Eye Damage/IrritationH318Causes serious eye damage[3]
Acute Toxicity, InhalationH332Harmful if inhaled[3]
STOT Single ExposureH335May cause respiratory irritation[3][4]

Section 6: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G cluster_0 Waste Management Workflow A Waste Generation (Neat Chemical or Contaminated Materials) B Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Segregate Waste (Amine-Specific Stream) B->C D Step 3: Collect in Labeled, Sealed Container C->D E Spill Occurred? D->E F Follow Spill Management Protocol (Section 3C) E->F  Yes G Store in Designated Secondary Containment Area E->G No F->D H Step 4: Arrange Pickup by Licensed Disposal Contractor G->H I Final Disposal (e.g., Incineration) H->I

Caption: Workflow for safe disposal of this compound.

References

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Navigating the Safe Handling of 4-Cyclopropyl-3-methylaniline: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The compound 4-Cyclopropyl-3-methylaniline, a key intermediate in various synthetic pathways, requires meticulous handling due to its significant health hazards. This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE) when working with this aromatic amine, ensuring both personal safety and the validity of your research.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound presents a multi-faceted threat profile. According to its Safety Data Sheet (SDS), it is classified as a combustible liquid that is toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious eye irritation and may lead to organ damage through prolonged or repeated exposure.[1] The primary routes of exposure are inhalation, dermal absorption, and eye contact. Aromatic amines as a class are readily absorbed through the skin, making dermal protection a critical control point.[2]

The causality behind our PPE recommendations is rooted in mitigating these specific risks at every stage of handling. The goal is to create a self-validating system of protection where each component of your PPE ensemble addresses a potential route of exposure.

Core PPE Ensemble for Handling this compound

At a minimum, the following PPE should be worn when handling this compound in any quantity:

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with appropriate chemical-resistant glovesAromatic amines can penetrate standard disposable gloves. Double-gloving provides an additional barrier and reduces the risk of exposure in case of a tear or puncture in the outer glove.
Eye Protection Chemical splash gogglesProtects against splashes and aerosols, which can cause serious eye irritation.[1]
Body Protection Flame-resistant lab coatProvides a barrier against skin contact and protects from the combustibility hazard of the compound.
Foot Protection Closed-toe shoesProtects feet from spills.

Task-Specific PPE Guidance: A Procedural Approach

The level of PPE required escalates with the risk of exposure. The following table outlines recommended PPE for common laboratory tasks involving this compound.

TaskMinimum PPE RequiredEnhanced Precautions
Weighing and Aliquoting Core Ensemble + Respiratory ProtectionPerform in a chemical fume hood to minimize inhalation of vapors or aerosols.
Solution Preparation Core Ensemble + Face ShieldA face shield worn over chemical splash goggles offers an additional layer of protection from splashes when handling larger volumes.
Reaction Setup & Work-up Core Ensemble + Face Shield + Chemical-Resistant ApronA chemical-resistant apron provides an extra layer of protection for the torso against spills and splashes during transfers and extractions.
Waste Disposal Core EnsembleEnsure waste containers are properly labeled and sealed. Handle with the same level of precaution as the parent compound.

Deep Dive into PPE Selection: Making Informed Choices

Hand Protection: Beyond the Basics

While nitrile gloves are common in laboratories, their resistance to aromatic amines can be limited, especially with prolonged contact.[3][4] For tasks involving extended contact or significant splash potential, more robust glove materials are recommended.

  • Recommended for Extended Contact:

    • Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including many aromatic amines.[5]

    • Neoprene: Provides good resistance to acids, bases, and many organic compounds.[6][7]

  • For Incidental Contact (Double-Gloved):

    • Inner Glove: A standard nitrile glove.

    • Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove.

Protocol for Glove Use:

  • Inspect gloves for any signs of degradation or punctures before use.

  • Don the inner glove, ensuring a snug fit.

  • Don the outer glove, pulling the cuff over the sleeve of your lab coat.

  • If the outer glove comes into contact with this compound, remove both gloves immediately, wash your hands thoroughly, and don a new pair.

  • Never reuse disposable gloves.[6]

Respiratory Protection: A Risk-Based Approach

Given that this compound is toxic if inhaled, respiratory protection is crucial, particularly when handling the neat compound or creating solutions.[1] The selection of a respirator should be based on a thorough risk assessment of the specific procedure.

Decision-Making for Respirator Selection:

Caption: Decision tree for selecting appropriate respiratory protection.

Respirator Program Essentials: All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).[8][9]

Operational and Disposal Plans

Handling:

  • Always work in a well-ventilated area, preferably a certified chemical fume hood.[1]

  • Avoid generating aerosols or dust.

  • Use the smallest quantity of material necessary for the experiment.

  • Have an emergency plan and appropriate spill cleanup materials readily available.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Waste containers should be clearly labeled with the full chemical name and associated hazards.

  • Do not pour waste down the drain.[1]

By adhering to these stringent PPE protocols and safe handling practices, you can confidently work with this compound while protecting yourself and your colleagues, ensuring a safe and productive research environment.

References

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  • CPAChem. (2023). Safety Data Sheet for N-Methylaniline.
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  • U.S. Compliance. (n.d.). How to Select the Right Respiratory Protection.
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  • PowerPak. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
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  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Environmental Health and Safety, The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Droppe. (2024). Choosing the Right Glove Material: Guide to Chemical Protection.
  • Glove Master. (2023). Handling Chemicals Safely: Choosing the Right Gloves for Chemical Protection.
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  • SKC Inc. (2024). Safety Data Sheet for Aromatic Amine Cleaning Developing Solution.
  • PubChem. (n.d.). 4-Cyclopropylaniline. National Center for Biotechnology Information.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.